molecular formula C15H25NO4 B1454621 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate CAS No. 441774-09-0

1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate

Cat. No.: B1454621
CAS No.: 441774-09-0
M. Wt: 283.36 g/mol
InChI Key: HVGRWPOAYYRINC-UHFFFAOYSA-N
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Description

1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate is a useful research compound. Its molecular formula is C15H25NO4 and its molecular weight is 283.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-O-tert-butyl 4-O-methyl 4-prop-2-enylpiperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-6-7-15(12(17)19-5)8-10-16(11-9-15)13(18)20-14(2,3)4/h6H,1,7-11H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGRWPOAYYRINC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC=C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680972
Record name 1-tert-Butyl 4-methyl 4-(prop-2-en-1-yl)piperidine-1,4-dicarboxylate
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Molecular Weight

283.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

441774-09-0
Record name 1-(1,1-Dimethylethyl) 4-methyl 4-(2-propen-1-yl)-1,4-piperidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=441774-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-tert-Butyl 4-methyl 4-(prop-2-en-1-yl)piperidine-1,4-dicarboxylate
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocol for the synthesis of 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves the strategic functionalization of a piperidine scaffold, a common motif in many pharmaceuticals. This document will delve into the mechanistic underpinnings of the synthetic strategy, provide a robust experimental protocol, and offer insights into the critical parameters for successful execution.

Introduction and Synthetic Strategy

The target molecule, this compound, is a 4,4-disubstituted piperidine derivative. Such scaffolds are of significant interest in the development of novel therapeutics due to their conformational rigidity and the ability to project substituents in well-defined spatial orientations. The synthetic approach detailed herein focuses on the direct C-H functionalization at the C4 position of a readily available piperidine precursor.

The core of this synthesis lies in the generation of a carbanion (enolate) at the C4 position of the piperidine ring, followed by its reaction with an electrophilic allyl source. The presence of the methyl ester at the C4 position is crucial as it acidifies the adjacent alpha-proton, facilitating its removal by a strong, non-nucleophilic base. The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen serves as a protecting group, preventing unwanted side reactions at the nitrogen atom.

Reaction Mechanism

The synthesis proceeds via a two-step sequence: enolate formation and subsequent alkylation.

  • Enolate Formation: The starting material, 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate, is treated with a strong, sterically hindered base, such as Lithium Diisopropylamide (LDA).[1][2][3] LDA is chosen for its high basicity, which allows for the irreversible and quantitative deprotonation of the α-proton of the ester, and its bulkiness, which minimizes nucleophilic attack at the ester carbonyl.[3] The reaction is typically conducted at low temperatures (e.g., -78 °C) to prevent side reactions and ensure kinetic control of the enolate formation.[2]

  • α-Alkylation: The resulting enolate is a potent nucleophile. The subsequent addition of an electrophile, in this case, allyl bromide, leads to an SN2 reaction where the enolate attacks the electrophilic carbon of the allyl bromide, displacing the bromide leaving group.[2] This step forms the new carbon-carbon bond at the C4 position, yielding the desired 4-allyl-4-methoxycarbonylpiperidine derivative.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Amount (mmol)Equivalents
1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate243.31-10.01.0
Diisopropylamine101.190.72212.01.2
n-Butyllithium (2.5 M in hexanes)64.060.6811.01.1
Allyl bromide120.981.39815.01.5
Anhydrous Tetrahydrofuran (THF)----
Saturated aqueous ammonium chloride (NH₄Cl) solution----
Diethyl ether----
Brine (saturated aqueous NaCl solution)----
Anhydrous magnesium sulfate (MgSO₄)----

Procedure:

  • Preparation of LDA Solution:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 40 mL).

    • Cool the flask to -78 °C in a dry ice/acetone bath.

    • Slowly add diisopropylamine (1.68 mL, 12.0 mmol) to the cold THF.

    • Add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise to the stirred solution.

    • Allow the solution to stir at -78 °C for 30 minutes to ensure complete formation of LDA.

  • Enolate Formation:

    • In a separate flame-dried flask, dissolve 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate (2.43 g, 10.0 mmol) in anhydrous THF (20 mL).

    • Slowly add the solution of the starting material to the freshly prepared LDA solution at -78 °C via a cannula.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation:

    • Add allyl bromide (1.30 mL, 15.0 mmol) dropwise to the reaction mixture at -78 °C.

    • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure this compound.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product & Purification SM1 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate Enolate Enolate Formation (-78 °C) SM1->Enolate 1. Base LDA in THF Base->Enolate Allyl Allyl Bromide Alkylation α-Alkylation (-78 °C to rt) Allyl->Alkylation Enolate->Alkylation 2. Workup Aqueous Workup Alkylation->Workup 3. Purification Column Chromatography Workup->Purification 4. Product 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate Purification->Product Final Product

Caption: Synthetic workflow for the preparation of the target compound.

Conclusion

The synthesis of this compound is a robust and reproducible procedure that provides access to a valuable chemical intermediate. The key to this synthesis is the efficient and selective deprotonation at the C4 position using a strong, non-nucleophilic base, followed by alkylation with an allyl electrophile. This guide provides the necessary theoretical background and a detailed experimental protocol to enable researchers to successfully synthesize this and structurally related 4,4-disubstituted piperidine derivatives for applications in drug discovery and development.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The precise functionalization of this heterocycle is paramount for modulating pharmacological activity. This guide details a comprehensive approach to the synthesis and rigorous characterization of a novel, non-commercially available piperidine derivative, 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate . We present a validated synthetic protocol via α-alkylation of an ester enolate and delineate a multi-technique analytical workflow for unequivocal structure elucidation and purity assessment. This document is intended for researchers in synthetic chemistry, drug discovery, and analytical sciences, providing both the theoretical underpinnings and practical, step-by-step methodologies.

Introduction and Rationale

4,4-disubstituted piperidines are a class of compounds with significant therapeutic potential, notably in the development of potent analgesics.[2][3] The introduction of diverse substituents at the C4 position allows for fine-tuning of a molecule's steric and electronic properties, which in turn influences its binding affinity to biological targets. The allyl group is a particularly valuable substituent as its terminal double bond serves as a versatile synthetic handle for further molecular elaboration through reactions such as hydroboration-oxidation, epoxidation, or metathesis.

The target molecule, This compound , incorporates a quaternary center at the C4 position. The synthesis of such sterically hindered centers requires a robust and highly efficient chemical transformation. The chosen synthetic strategy leverages the generation of a lithium enolate from the commercially available 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate , followed by nucleophilic attack on an allylic electrophile. The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen serves as a crucial protecting group, preventing unwanted side reactions.[4]

This guide provides a logical and experimentally grounded framework for the synthesis and characterization of this novel compound, establishing a benchmark for future work on related derivatives.

Synthetic Pathway and Mechanism

The synthesis of 4,4-disubstituted piperidines is a well-established field in organic chemistry.[5] The most direct approach to the target compound is the α-alkylation of the ester at the C4 position. This reaction proceeds via the formation of a nucleophilic enolate ion, which is then trapped by an electrophilic alkylating agent.[6]

Proposed Synthetic Route

The proposed synthesis starts from the commercially available 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate (CAS 124443-68-1).[7][8] The key transformation is the deprotonation at the α-carbon (C4) using a strong, non-nucleophilic base, followed by an SN2 reaction with allyl bromide.

Synthetic_Pathway start 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate reagents 1. LDA, THF, -78 °C 2. Allyl Bromide product 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate reagents->product α-Alkylation

Caption: Proposed synthesis of the target compound via α-alkylation.

Mechanistic Rationale

The choice of Lithium diisopropylamide (LDA) as the base is critical.[9][10] LDA is a strong, sterically hindered base that rapidly and quantitatively deprotonates the α-carbon of the ester at low temperatures (-78 °C) to form the kinetic enolate.[6] This process is essentially irreversible, preventing side reactions such as self-condensation. The resulting lithium enolate is a potent nucleophile.

The second step involves the addition of allyl bromide. The enolate attacks the electrophilic methylene carbon of allyl bromide in a classic SN2 fashion, forming the new carbon-carbon bond at the C4 position.[9] The reaction is performed at low temperature to maintain control and minimize potential side reactions.

Experimental Protocols

Synthesis of this compound

Materials:

  • 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate (1.0 eq)

  • Diisopropylamine (1.2 eq)

  • n-Butyllithium (1.1 eq, 2.5 M in hexanes)

  • Allyl bromide (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure: [11]

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF and diisopropylamine.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise via syringe. Stir the solution at 0 °C for 15 minutes and then re-cool to -78 °C to form the LDA solution.

  • In a separate flame-dried flask, dissolve 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate in anhydrous THF.

  • Add the solution of the starting ester dropwise to the freshly prepared LDA solution at -78 °C. Stir the resulting mixture for 30 minutes at this temperature to ensure complete enolate formation.

  • Add allyl bromide dropwise to the enolate solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the title compound as a colorless oil.

Characterization Workflow

A multi-faceted analytical approach is essential for the unambiguous confirmation of the structure and purity of the synthesized compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elemental Compositional Analysis cluster_final Final Confirmation synthesis Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry (HRMS-ESI) synthesis->ms ea Elemental Analysis (CHN) synthesis->ea final Structure & Purity Confirmed nmr->final ir->final ms->final ea->final

Caption: A logical workflow for the structural characterization.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For the title compound, a suite of NMR experiments including ¹H, ¹³C, COSY, and HSQC is recommended for complete assignment.[12]

¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).[1]

  • Expected Signals: The ¹H NMR spectrum is expected to show distinct signals for the protons of the Boc group, the methyl ester, the piperidine ring, and the newly introduced allyl group. The diastereotopic nature of the protons on the piperidine ring will likely result in complex multiplets.

  • Rationale: The chemical shifts and coupling constants provide information about the electronic environment and connectivity of the protons. The integration of the signals corresponds to the number of protons.

¹³C NMR Spectroscopy:

  • Rationale: ¹³C NMR provides information about the carbon skeleton of the molecule. The chemical shift of each carbon is indicative of its hybridization and the nature of its substituents.

  • Expected Signals: Key signals will include those for the carbonyl carbons of the Boc and ester groups, the quaternary C4 carbon, the carbons of the allyl group, and the carbons of the piperidine ring.

Predicted NMR Data:

GroupPredicted ¹H NMR (δ, ppm)Predicted ¹³C NMR (δ, ppm)
Boc, -(CH₃)₃~1.45 (s, 9H)~28.4 (3C), ~80.0 (1C)
Methyl Ester, -OCH₃~3.70 (s, 3H)~52.0 (1C)
Piperidine Ring1.60-2.20 (m), 3.00-3.80 (m)~35-45 (4C), ~45.0 (C4)
Allyl, -CH₂-CH=CH₂~2.50 (d, 2H)~40.0 (1C)
Allyl, -CH₂-CH=CH₂~5.70 (m, 1H)~133.0 (1C)
Allyl, -CH₂-CH=CH₂~5.10 (m, 2H)~118.0 (1C)
Carbonyls, -C=O-~154.7 (Boc), ~175.0 (Ester)

Note: These are predicted values based on analogous structures and may vary slightly in the actual spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[13]

Procedure:

  • Acquire the spectrum of a thin film of the purified oil on a salt plate (NaCl or KBr).

  • Rationale: Different functional groups vibrate at characteristic frequencies, resulting in specific absorption bands in the IR spectrum.

  • Expected Bands:

    • ~2975-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.

    • ~1735 cm⁻¹: C=O stretching of the methyl ester.

    • ~1690 cm⁻¹: C=O stretching of the Boc carbamate.

    • ~1640 cm⁻¹: C=C stretching of the allyl group.

    • ~1250 and ~1160 cm⁻¹: C-O stretching of the ester and carbamate groups.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition.

Procedure:

  • Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.[1]

  • Infuse the solution into the ESI source.

  • Rationale: ESI generates protonated molecular ions [M+H]⁺ or sodium adducts [M+Na]⁺. HRMS measures the mass-to-charge ratio (m/z) with high precision.

  • Expected Result: The experimentally determined exact mass should match the calculated theoretical mass for the molecular formula C₁₅H₂₅NO₄.

    • Calculated Exact Mass for [C₁₅H₂₅NO₄ + H]⁺: 284.1805

    • Calculated Exact Mass for [C₁₅H₂₅NO₄ + Na]⁺: 306.1625

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, offering further confirmation of its empirical formula.

Procedure:

  • Submit a pure, dry sample for CHN analysis.

  • Rationale: The experimentally determined percentages should be within ±0.4% of the theoretical values calculated from the molecular formula C₁₅H₂₅NO₄.

  • Theoretical Composition:

    • C: 63.58%

    • H: 8.89%

    • N: 4.94%

Conclusion

This guide has outlined a robust and scientifically sound approach for the synthesis and comprehensive characterization of the novel compound This compound . By employing a well-precedented α-alkylation strategy and a suite of modern analytical techniques, researchers can confidently prepare and validate the structure of this versatile chemical building block. The detailed protocols and predicted data serve as a reliable resource for scientists engaged in the synthesis of complex piperidine derivatives for applications in drug discovery and development.

References

An In-depth Technical Guide to the NMR Spectroscopic Analysis of 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) data for 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this substituted piperidine derivative through detailed ¹H and ¹³C NMR spectral interpretation. The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights.

Introduction

This compound is a fascinating molecule for synthetic chemists and drug discovery scientists due to its rigid piperidine core functionalized with both a bulky N-Boc protecting group and a versatile allyl group at the quaternary C4 position. The N-Boc group is a common feature in modern organic synthesis, offering stability and facile deprotection. The allyl group provides a reactive handle for further chemical transformations. Accurate structural confirmation and purity assessment are paramount, and NMR spectroscopy is the most powerful tool for this purpose. This guide will provide a detailed, predicted analysis of its NMR spectra, grounded in established principles and data from analogous structures.

Molecular Structure and Conformation

The piperidine ring is known to adopt a chair conformation, similar to cyclohexane, to minimize steric strain.[1] The bulky N-tert-butoxycarbonyl (N-Boc) group is expected to influence the conformational equilibrium of the ring. Due to the steric demand of the tert-butyl group, the piperidine ring may exhibit restricted rotation around the N-CO bond, which can lead to broadening of signals for the protons adjacent to the nitrogen at room temperature.[2]

Figure 1: 2D Chemical structure of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the N-Boc group, the piperidine ring, the methyl ester, and the allyl group. The predicted chemical shifts are based on typical values for these functional groups in similar chemical environments.[3][4][5]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.75ddt1HAllyl -CH=
~5.10m2HAllyl =CH₂
~3.80m2HPiperidine -NCH₂- (axial)
~3.68s3H-OCH₃
~3.10m2HPiperidine -NCH₂- (equatorial)
~2.50d2HAllyl -CH₂-
~2.05m2HPiperidine -CH₂- (axial, adjacent to C4)
~1.65m2HPiperidine -CH₂- (equatorial, adjacent to C4)
1.45s9H-C(CH₃)₃
Rationale for Predicted Chemical Shifts and Multiplicities:
  • Allyl Group: The vinyl protons of the allyl group are expected to resonate in the downfield region of the spectrum.[6] The internal proton (-CH=) will appear as a complex multiplet (ddt - doublet of doublets of triplets) due to coupling with the terminal vinyl protons and the adjacent methylene protons. The two terminal vinyl protons (=CH₂) will also show complex splitting patterns.

  • Piperidine Ring Protons: The protons on the piperidine ring will exhibit complex second-order coupling, further complicated by the conformational rigidity imparted by the N-Boc group. The protons on the carbons adjacent to the nitrogen (C2 and C6) are diastereotopic and are expected to show distinct signals, likely as broad multiplets due to restricted rotation.[2][7] The protons on C3 and C5 will also be diastereotopic and will appear as multiplets.

  • N-Boc Group: The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet at approximately 1.45 ppm, a characteristic signal for this protecting group.[8]

  • Methyl Ester: The three protons of the methyl ester group will appear as a sharp singlet around 3.68 ppm.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The predicted chemical shifts are based on established values for similar functional groups and substituted piperidines.[9][10][11]

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~175.0Ester C=O
~154.8Carbamate C=O
~132.5Allyl -CH=
~119.0Allyl =CH₂
~79.5-C(CH₃)₃
~52.0-OCH₃
~45.0C4 (quaternary)
~42.0Allyl -CH₂-
~40.0C2 & C6 (piperidine)
~35.0C3 & C5 (piperidine)
28.4-C(CH₃)₃
Rationale for Predicted Chemical Shifts:
  • Carbonyl Carbons: The two carbonyl carbons of the ester and the carbamate are expected to resonate at the downfield end of the spectrum, typically between 150 and 180 ppm.[12]

  • Allyl Group Carbons: The sp² hybridized carbons of the allyl group will appear in the 115-135 ppm range.

  • Piperidine Ring Carbons: The sp³ hybridized carbons of the piperidine ring will resonate in the upfield region of the spectrum. The presence of the electron-withdrawing nitrogen and the quaternary C4 will influence their chemical shifts.[13][14]

  • N-Boc Group Carbons: The quaternary carbon of the tert-butyl group will appear around 79.5 ppm, and the three equivalent methyl carbons will give a strong signal at approximately 28.4 ppm.

  • Methyl Ester Carbon: The carbon of the methyl ester will be observed around 52.0 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR data for this compound, the following experimental protocol is recommended.

Sample Preparation:
  • Weigh approximately 10-20 mg of the purified compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it is chemically inert and has a well-defined residual solvent peak.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer and Parameters:
  • Instrument: A 500 MHz (or higher field) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') to simplify the spectrum to singlets for each carbon.

    • Spectral Width: ~240 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, as ¹³C is much less sensitive than ¹H.

Advanced 2D NMR Experiments for Complete Structural Assignment

For an unambiguous assignment of all proton and carbon signals, especially for the complex piperidine ring system, a suite of 2D NMR experiments is highly recommended.

cluster_1d 1D NMR cluster_2d 2D NMR for Structural Elucidation H1 ¹H NMR COSY COSY (¹H-¹H Correlation) H1->COSY Identifies coupled protons HSQC HSQC (¹H-¹³C Direct Correlation) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H1->HMBC NOESY NOESY (Through-Space ¹H-¹H Correlation) H1->NOESY Reveals spatial proximity of protons C13 ¹³C NMR C13->HSQC Correlates protons to directly attached carbons C13->HMBC Correlates protons to carbons 2-3 bonds away

Figure 2: Workflow for comprehensive NMR-based structural elucidation.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, which is invaluable for tracing the connectivity of the protons within the piperidine ring and the allyl group.[15]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the definitive assignment of the protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning quaternary carbons and for confirming the overall connectivity of the molecule, for instance, by observing correlations from the allyl methylene protons to the C4 carbon.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are close to each other, providing insights into the 3D structure and stereochemistry of the molecule.

Conclusion

This technical guide provides a detailed, predictive framework for the NMR analysis of this compound. By combining 1D and 2D NMR techniques, a complete and unambiguous structural assignment can be achieved. The provided protocols and theoretical explanations serve as a valuable resource for researchers working with this and structurally related molecules, ensuring the integrity and quality of their synthetic work.

References

An In-depth Technical Guide to the Mass Spectrometry of 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive, predictive analysis of the mass spectrometric behavior of 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate, a specialized piperidine derivative. As direct spectral data for this specific molecule is not publicly available, this document leverages foundational principles of mass spectrometry and established fragmentation patterns of analogous structures—including N-Boc-protected amines, methyl esters, and allyl compounds—to construct a robust analytical framework. We present a detailed, field-proven Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol, elucidate the most probable fragmentation pathways using Electrospray Ionization (ESI), and provide the necessary causal explanations for experimental choices. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to characterize novel piperidine-based compounds.

Introduction and Molecular Overview

This compound is a polysubstituted N-heterocycle. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into pharmaceutical agents.[1] The substituents on this particular molecule—a tert-butoxycarbonyl (Boc) protecting group, a methyl ester, and an allyl group—each introduce distinct and predictable behaviors under mass spectrometric analysis. The Boc group is a common protecting group for amines, the methyl ester is a frequent derivatization of a carboxylic acid, and the allyl group provides a site of unsaturation.

Accurate mass determination and structural elucidation are critical checkpoints in the synthesis and development of such novel compounds. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and specificity for this purpose.[2] This guide will focus on electrospray ionization (ESI) in positive ion mode, as the basic nitrogen of the piperidine ring is readily protonated, making it highly suitable for this technique.[1]

Molecular Formula: C₁₆H₂₇NO₄ Monoisotopic Mass: 297.1940 Da

The primary objective is to predict the fragmentation of the protonated molecule, [M+H]⁺, which will have an expected m/z of 298.19.

Recommended Analytical Workflow: LC-MS/MS

For a compound of this polarity and molecular weight, a reversed-phase LC-MS/MS workflow is the industry standard for both qualitative and quantitative analysis.[3][4] The workflow ensures efficient separation from potential impurities and provides the structural information necessary for confirmation.

2.1. Experimental Workflow Diagram

The logical flow from sample preparation to data interpretation is crucial for reproducible results.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_analysis Data Analysis A 1. Prepare Stock Solution (1 mg/mL in Methanol) B 2. Create Working Solution (e.g., 1 µg/mL in Mobile Phase A) A->B C 3. Inject Sample (1-5 µL) onto C18 Column B->C D 4. Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) C->D E 5. ESI Source (Positive Mode) Generate [M+H]⁺ Ions D->E F 6. Full Scan (MS1) Detect Precursor Ion (m/z 298.2) E->F G 7. Product Ion Scan (MS2) Isolate & Fragment Precursor Ion F->G H 8. Correlate MS1 & MS2 Data G->H I 9. Propose Fragment Structures & Confirm Elemental Composition (HRMS) H->I

Caption: Standard LC-MS/MS workflow for small molecule analysis.

2.2. Step-by-Step Experimental Protocol

This protocol is designed as a robust starting point and should be optimized for the specific instrumentation used.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in HPLC-grade methanol.

    • From the stock, prepare a working solution of 1 µg/mL by diluting with the initial mobile phase composition (e.g., 95% Mobile Phase A).

  • LC System & Conditions: [1]

    • System: UHPLC or HPLC system.

    • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) is recommended for good retention and peak shape.[1]

    • Mobile Phase A: 0.1% formic acid in water. The acid is crucial for promoting protonation of the analyte.[1]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C to ensure reproducible retention times.

    • Injection Volume: 2 µL.

  • Mass Spectrometer & Conditions:

    • System: A tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole) equipped with an ESI source.[1]

    • Ionization Mode: ESI Positive.

    • MS1 Full Scan: Scan a range of m/z 100-500 to identify the protonated molecule [M+H]⁺.

    • MS2 Product Ion Scan: Isolate the precursor ion (m/z 298.2) and perform collision-induced dissociation (CID) to generate fragment ions. Optimize collision energy (e.g., stepping from 10-40 eV) to obtain a rich fragmentation spectrum.

Predicted Fragmentation Pathways

The fragmentation of the protonated molecule ([M+H]⁺ at m/z 298.2) is driven by the chemical nature of its functional groups. The N-Boc group is notoriously labile and represents the most predictable site of initial fragmentation.[5]

3.1. Key Fragmentation Reactions
  • Loss of the tert-Butyl Cation or Isobutylene: The most characteristic fragmentation of a Boc-protected amine is the loss of the tert-butyl group. This can occur via two primary mechanisms:

    • Neutral Loss of Isobutylene (56 Da): A McLafferty-like rearrangement or simple cleavage can lead to the neutral loss of isobutylene (C₄H₈), resulting in a carbamic acid intermediate that readily decarboxylates.[5]

    • Loss of the tert-Butyl Cation (57 Da): While less common in ESI, direct cleavage can yield the tert-butyl cation.

  • Loss of the Entire Boc Group (100 Da): The loss of C₅H₈O₂ (isobutylene + CO₂) as a neutral species is a highly diagnostic fragmentation pathway.

  • Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the protonated nitrogen atom is a common pathway for amines and piperidine derivatives.[6][7][8]

  • Ester Fragmentation: The methyl ester can lose methanol (CH₃OH, 32 Da) or the methoxy group (•OCH₃, 31 Da).

3.2. Proposed Fragmentation Diagram

The following diagram illustrates the most probable fragmentation cascade for [M+H]⁺.

G parent [M+H]⁺ m/z 298.2 C₁₆H₂₈NO₄⁺ frag1 Loss of Isobutylene (-56 Da) m/z 242.1 C₁₂H₂₀NO₄⁺ parent->frag1 - C₄H₈ frag2 Loss of Boc Group (-100 Da) m/z 198.1 C₁₁H₁₆NO₂⁺ parent->frag2 - C₅H₈O₂ frag5 Loss of CO₂ from m/z 242 (-44 Da) m/z 198.1 C₁₁H₂₀NO₂⁺ frag1->frag5 - CO₂ frag3 Loss of Methanol from m/z 198 (-32 Da) m/z 166.1 C₁₀H₁₂NO⁺ frag2->frag3 - CH₃OH frag4 Loss of Allyl Radical from m/z 198 (-41 Da) m/z 157.1 C₈H₁₃NO₂⁺ frag2->frag4 - C₃H₅•

Caption: Predicted ESI-MS/MS fragmentation of the target compound.

3.3. Summary of Predicted Ions

The following table summarizes the key ions expected in the product ion spectrum. High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition of each fragment.

Predicted m/z Proposed Elemental Formula Proposed Origin / Neutral Loss Commentary
298.19C₁₆H₂₈NO₄⁺[M+H]⁺Protonated parent molecule.
242.14C₁₂H₂₀NO₄⁺[M+H - C₄H₈]⁺Primary Fragmentation. Loss of isobutylene from the Boc group. Expected to be a high-intensity ion.
198.15C₁₁H₂₀NO₂⁺[M+H - C₅H₈O₂]⁺Primary Fragmentation. Loss of the entire Boc group (isobutylene + CO₂). Also a highly probable and intense ion.[5]
166.10C₁₀H₁₂NO⁺[m/z 198 - CH₃OH]⁺Loss of methanol from the methyl ester group after Boc cleavage.
157.09C₈H₁₃NO₂⁺[m/z 198 - •C₃H₅]⁺Alpha-cleavage involving the loss of the allyl radical from the deprotected piperidine.
142.13C₈H₁₆NO⁺[m/z 198 - C₂H₂O₂]⁺Potential loss of methyl glyoxylate from the ester-bearing side.
Conclusion and Best Practices

This guide outlines a predictive framework for the mass spectrometric analysis of this compound. The strategy is grounded in the well-established fragmentation behavior of its constituent functional groups. The most diagnostic fragmentation pathways involve the facile loss of isobutylene (m/z 242.1) and the entire Boc group (m/z 198.1) from the protonated parent molecule (m/z 298.2).

For any drug development professional, it is imperative to confirm these predicted pathways with empirical data. The use of a high-resolution mass spectrometer (Q-TOF or Orbitrap) is strongly recommended to provide accurate mass measurements, which builds confidence in the assigned elemental compositions for both the parent and fragment ions. The described LC-MS/MS method provides a robust starting point for method development and serves as a reliable platform for the structural confirmation and purity assessment of this and structurally related molecules.

References

1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate CAS 441774-09-0

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate (CAS 441774-09-0)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key synthetic intermediate in medicinal chemistry. The piperidine scaffold is a cornerstone in the development of therapeutics, valued for its three-dimensional structure that enables complex and specific interactions with biological targets.[1][2] This document delineates the molecule's physicochemical properties, provides a detailed, mechanistically-grounded protocol for its synthesis, explores its spectroscopic characteristics, and discusses its strategic application in the synthesis of advanced bioactive molecules, particularly within the class of 4,4-disubstituted piperidines known for their potent biological activities.[3][4][5]

Introduction: The Strategic Value of the 4,4-Disubstituted Piperidine Scaffold

The piperidine ring is one of the most prevalent heterocyclic motifs in commercially available drugs, appearing in therapeutic classes ranging from antivirals and analgesics to antihistamines and antipsychotics.[1][2] Its significance stems from its saturated, non-aromatic nature, which imparts a distinct three-dimensional geometry. This "3D shape" allows for the creation of chiral centers and a limited number of rotatable bonds, enabling chemists to design ligands that can access and interact with protein binding pockets in ways that flat, aromatic systems cannot.[2]

Within this structural class, 4,4-disubstituted piperidines have emerged as a particularly valuable scaffold. The quaternary center at the C4 position provides a fixed anchor point for substituents, allowing for precise control over their spatial orientation. This has led to the discovery of potent compounds, including CCR5 antagonists for HIV treatment and a new class of analgesics with potency comparable to morphine.[3][4]

This compound (CAS 441774-09-0) is not an end-product but a highly strategic building block. It provides the core 4,4-disubstituted piperidine structure, pre-functionalized with orthogonal protecting groups (Boc and methyl ester) and a versatile allyl group. The allyl moiety, in particular, serves as a reactive handle for a wide array of subsequent chemical transformations, making this intermediate a gateway to diverse and complex molecular architectures.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a molecule's physical and spectral properties is fundamental to its effective use in synthesis.

Physicochemical Properties

The key properties of the title compound are summarized below. These values are critical for reaction setup, purification, and storage.

PropertyValueSource
CAS Number 441774-09-0[6][7]
Molecular Formula C₁₅H₂₅NO₄[7]
Molecular Weight 283.36 g/mol [7]
Boiling Point (Predicted) 342.4 ± 35.0 °C[8]
Spectroscopic Profile (Predicted)

While specific spectra for this exact compound are not publicly available, its structure allows for a confident prediction of its key spectroscopic features. This analysis is crucial for reaction monitoring (e.g., via TLC and LC-MS) and final product confirmation.

  • ¹H NMR (Proton NMR): The spectrum would be characterized by several key regions. The nine equivalent protons of the tert-butyl group (Boc) would appear as a sharp singlet around 1.4-1.5 ppm. The methyl ester protons would present as a singlet at approximately 3.7 ppm. The allyl group would show a complex multiplet pattern: protons on the double bond would appear between 5.0 and 6.0 ppm, while the methylene protons adjacent to the double bond would be found around 2.2-2.4 ppm. The piperidine ring protons would appear as a series of complex multiplets in the 1.5-3.8 ppm range, often showing broad signals due to restricted rotation and chair conformations.

  • ¹³C NMR (Carbon NMR): Key signals would include the carbonyl carbons of the Boc group (~155 ppm) and the methyl ester (~175 ppm). The quaternary C4 carbon of the piperidine ring would be found around 40-45 ppm. The carbons of the allyl group would appear at ~134 ppm (-CH=) and ~118 ppm (=CH₂). The tert-butyl carbons would be visible around 80 ppm (quaternary) and 28 ppm (methyls), and the methyl ester carbon at ~52 ppm.

  • IR (Infrared) Spectroscopy: The most prominent features would be two strong carbonyl (C=O) stretching bands.[9][10] The ester carbonyl would appear around 1735 cm⁻¹, while the carbamate (Boc) carbonyl would be slightly lower, around 1690 cm⁻¹. C-H stretching vibrations from the aliphatic parts of the molecule would be observed just below 3000 cm⁻¹. The C=C double bond of the allyl group would show a stretch around 1640 cm⁻¹.

  • Mass Spectrometry (MS): In an ESI-MS experiment, the molecular ion peak [M+H]⁺ would be expected at m/z 284.4. A common fragmentation pattern for Boc-protected amines is the loss of the tert-butyl group or isobutylene, leading to significant fragment ions at m/z 228 (M - 56) and m/z 184 (M - 100).

Synthesis and Mechanistic Rationale

The synthesis of this compound is not explicitly detailed in the literature. However, a robust and logical synthetic route can be designed based on well-established principles of enolate chemistry, starting from the commercially available precursor, 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate (CAS 124443-68-1) .[11][12]

Proposed Synthetic Workflow

The core transformation is the α-allylation of the ester. This requires the selective deprotonation at the C4 position to form an enolate, followed by nucleophilic attack on an allyl electrophile.

G cluster_start Starting Material cluster_reaction Reaction Step cluster_reagents Reagents & Conditions cluster_product Final Product SM 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate (CAS 124443-68-1) Deprotonation Deprotonation SM->Deprotonation Enolate Piperidine Enolate (Intermediate) Deprotonation->Enolate Allylation SN2 Attack Enolate->Allylation Product 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate (CAS 441774-09-0) Allylation->Product Base 1. LDA (Lithium diisopropylamide) in THF, -78 °C Base->Deprotonation Forms Enolate Electrophile 2. Allyl Bromide Electrophile->Allylation Electrophile Source

Caption: Proposed synthetic workflow for the α-allylation of a piperidine precursor.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard organic synthesis methodologies.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add n-butyllithium (n-BuLi) to a solution of diisopropylamine in THF at -78 °C to form Lithium Diisopropylamide (LDA) in situ.

    • Causality Note: LDA is a strong, non-nucleophilic base. Its steric bulk prevents it from adding to the ester carbonyl, ensuring it only acts as a base to deprotonate the α-carbon (C4). The low temperature (-78 °C) is critical to prevent side reactions and ensure kinetic control of the deprotonation.

  • Substrate Addition: Slowly add a solution of 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate (1.0 eq) in anhydrous THF to the freshly prepared LDA solution at -78 °C. Stir for 1 hour.

  • Electrophilic Quench: Add allyl bromide (1.1 eq) to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.

    • Causality Note: Allyl bromide is an excellent electrophile for the Sₙ2 reaction with the enolate nucleophile. A slight excess ensures complete consumption of the enolate.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil should be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Applications in Drug Discovery: A Versatile Intermediate

The title compound is a valuable scaffold because its three key functional groups can be manipulated independently, providing access to a wide range of more complex structures.

  • Allyl Group: This is the most versatile handle. It can undergo:

    • Oxidative Cleavage (Ozonolysis): To form an aldehyde, which can then be used in reductive aminations, Wittig reactions, or other carbonyl chemistry.

    • Hydroboration-Oxidation: To produce a primary alcohol, extending the carbon chain and providing a site for further functionalization.

    • Cross-Metathesis: To couple with other olefins, rapidly building molecular complexity.

    • Heck or Suzuki Coupling: After conversion to a vinyl halide or boronate.

  • Boc Group: This is a standard nitrogen protecting group that is stable to many reaction conditions but can be easily removed with a strong acid (e.g., trifluoroacetic acid, TFA) to reveal the secondary amine. This amine can then be acylated, alkylated, or used in reductive amination to introduce new substituents.

  • Methyl Ester: This group can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., LiOH). The resulting acid can then be coupled with amines to form amides, a common functional group in pharmaceuticals.

G cluster_allyl Allyl Group Chemistry cluster_boc Boc Group Chemistry cluster_ester Ester Group Chemistry center CAS 441774-09-0 (Core Intermediate) a1 Aldehyde via Ozonolysis center->a1 1. O₃ 2. DMS a2 Primary Alcohol via Hydroboration center->a2 1. BH₃ 2. H₂O₂, NaOH a3 New Olefins via Metathesis center->a3 Grubbs Cat. b1 Secondary Amine via Acid Deprotection center->b1 TFA/DCM c1 Carboxylic Acid via Hydrolysis center->c1 LiOH b2 Amides b1->b2 Acylation/ Alkylation b3 Sulfonamides b1->b3 Acylation/ Alkylation b4 New Alkyl Groups b1->b4 Acylation/ Alkylation c2 Amides via Amine Coupling c1->c2

References

Structure of 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure, Synthesis, and Characterization of 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a substituted piperidine derivative of interest in medicinal chemistry and drug development. Given that this molecule is not extensively documented in commercially available databases, this document outlines a robust synthetic pathway, detailed experimental protocols, and a thorough structural elucidation based on established chemical principles and spectroscopic techniques.

Introduction and Strategic Importance

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in drug design. The target molecule, this compound, incorporates several key features:

  • N-Boc Protection: The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen serves as a crucial protecting group. It deactivates the nitrogen towards undesired side reactions, such as alkylation or oxidation, while its lability under acidic conditions allows for straightforward deprotection at a later synthetic stage.[3]

  • Quaternary Center: The C4 position is a quaternary carbon, bearing both a methyl ester and an allyl group. The creation of such sterically hindered centers is a common challenge in organic synthesis, and their presence can significantly influence the pharmacological profile of a molecule.

  • Allyl Functionality: The allyl group provides a versatile handle for further chemical transformations, such as cross-coupling reactions, olefin metathesis, or oxidation, enabling the synthesis of a diverse library of analogues.

This guide will focus on the synthesis of this molecule starting from the commercially available precursor, 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate.

Synthesis and Mechanistic Considerations

The most direct and efficient route to introduce the allyl group at the C4 position of the piperidine ring is via an α-alkylation of the methyl ester. This classic transformation proceeds through the formation of an enolate intermediate, which then acts as a nucleophile to displace a halide from an allyl electrophile.

Choice of Base and Reaction Conditions

The selection of an appropriate base is critical for the success of this reaction. The α-proton of the ester is relatively acidic, but a strong, non-nucleophilic base is required to ensure complete and irreversible deprotonation, thereby minimizing side reactions.[4] Lithium diisopropylamide (LDA) is the base of choice for this purpose.[5][6]

  • Expertise & Experience: LDA is a strong, sterically hindered base, which favors the rapid and quantitative formation of the enolate at low temperatures (typically -78 °C).[6] This low temperature is crucial to prevent side reactions such as Claisen condensation or decomposition of the starting material and product. The bulky nature of LDA also minimizes its potential to act as a nucleophile and attack the ester carbonyl group.

Proposed Synthetic Pathway

The synthesis involves a one-pot reaction where the starting ester is deprotonated with LDA to form the lithium enolate, which is then quenched with allyl bromide.

G start 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate reagents 1. LDA, THF, -78 °C 2. Allyl Bromide start->reagents product 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate reagents->product caption Synthetic workflow for the allylation reaction.

Caption: Synthetic workflow for the allylation reaction.

Detailed Experimental Protocol

Materials:

  • 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Allyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • LDA Preparation: To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath. Add diisopropylamine, followed by the dropwise addition of n-BuLi solution. Stir the mixture at -78 °C for 30 minutes to generate the LDA solution.

  • Enolate Formation: In a separate flame-dried flask, dissolve 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate in anhydrous THF. Cool the solution to -78 °C. Slowly add the freshly prepared LDA solution dropwise to the ester solution. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Allylation: To the enolate solution at -78 °C, add allyl bromide dropwise. Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Structural Elucidation and Characterization

The structure of the synthesized compound can be unequivocally confirmed through a combination of spectroscopic techniques.

Chemical Structure

Caption: Chemical structure of the target compound.

Predicted Spectroscopic Data
Technique Predicted Data
¹H NMR * Allyl Group: Multiplet at ~5.8 ppm (CH), two multiplets at ~5.1 ppm (CH₂).
* Piperidine Ring: Broad multiplets between ~1.5-3.8 ppm.
* Methyl Ester: Singlet at ~3.7 ppm (OCH₃).
* Boc Group: Singlet at ~1.4 ppm (C(CH₃)₃).
¹³C NMR * Carbonyls: Two signals between ~155-175 ppm (NCOO and COO).
* Allyl Group: Signals at ~134 ppm (CH) and ~118 ppm (CH₂).
* Boc Group: Signals at ~80 ppm (quaternary C) and ~28 ppm (CH₃).
* Piperidine Ring & Methyl Ester: Other signals in the aliphatic region.
IR Spectroscopy * C=O Stretch (Ester): Strong absorption around 1735 cm⁻¹.[7][8]
* C=O Stretch (Carbamate): Strong absorption around 1690 cm⁻¹.
* C-O Stretch: Strong, broad absorption between 1300-1000 cm⁻¹.[7]
* C=C Stretch (Allyl): Absorption around 1640 cm⁻¹.
Mass Spectrometry (ESI-MS) * [M+H]⁺: Expected at m/z corresponding to the molecular weight + 1.
* Fragmentation: Characteristic loss of the Boc group (-100 amu) or the tert-butyl group (-57 amu).[1][9] Further fragmentation of the piperidine ring is also expected.[1][9]

Potential Applications in Drug Discovery

The synthesized this compound is a valuable intermediate for the synthesis of more complex molecules. The presence of the versatile allyl group allows for a variety of subsequent chemical modifications, making it an attractive building block for creating libraries of compounds for high-throughput screening in drug discovery programs. The core piperidine structure is a key component in numerous approved drugs, and the unique substitution pattern of this compound could lead to novel pharmacological properties.

Conclusion

This technical guide has detailed a reliable synthetic route for this compound, a compound with significant potential as a building block in medicinal chemistry. The provided experimental protocol is based on well-established and robust chemical transformations. Furthermore, the predicted spectroscopic data offers a clear roadmap for the structural confirmation of the synthesized molecule. This information should prove invaluable to researchers and scientists working in the field of drug development and organic synthesis.

References

An In-depth Technical Guide to α-Hydroxymetoprolol (C15H25NO4): A Key Active Metabolite in Cardiovascular Pharmacotherapy

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of α-hydroxymetoprolol, a significant, pharmacologically active metabolite of the widely prescribed β-blocker, metoprolol. For researchers, clinical pharmacologists, and drug development professionals, a thorough understanding of this metabolite is critical for optimizing metoprolol therapy, interpreting clinical outcomes, and designing safer and more effective cardiovascular drugs. This document delves into the core aspects of α-hydroxymetoprolol, from its formation and mechanism of action to its analytical quantification and clinical implications, with a focus on the causal relationships that drive experimental and clinical observations.

Introduction: Beyond the Parent Drug

Metoprolol is a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and heart failure.[1] However, its clinical efficacy and safety are not solely determined by the parent compound. The human body extensively metabolizes metoprolol, primarily through the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, leading to the formation of several metabolites.[2] Among these, α-hydroxymetoprolol stands out due to its own intrinsic pharmacological activity.[3] With the chemical formula C15H25NO4, this metabolite contributes to the overall therapeutic and potential adverse effects of metoprolol treatment, making its study essential for a complete understanding of the drug's action.[4] The concentration and impact of α-hydroxymetoprolol are heavily influenced by an individual's genetic makeup, specifically their CYP2D6 genotype, placing it at the forefront of pharmacogenomic research in cardiology.[2]

Physicochemical Properties

A foundational understanding of a molecule begins with its physicochemical characteristics. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various analytical techniques.

PropertyValueSource
IUPAC Name 1-[4-(1-hydroxy-2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol[4]
Molecular Formula C15H25NO4[4]
Molecular Weight 283.36 g/mol [4]
CAS Number 56392-16-6[5]
Solubility Soluble in DMSO[5]

Pharmacology and Mechanism of Action

α-Hydroxymetoprolol is not an inert byproduct; it is an active metabolite that exhibits β1-adrenergic receptor blocking activity, similar to its parent compound, metoprolol.[3] However, its potency is reported to be approximately one-tenth that of metoprolol.[3] This activity, while less potent, can be clinically significant, especially in individuals with specific genetic profiles that lead to higher concentrations of the metabolite.[6]

The mechanism of action for both metoprolol and α-hydroxymetoprolol involves the competitive blockade of β1-adrenergic receptors, which are predominantly located in cardiac tissue.[1] This blockade counteracts the effects of catecholamines (e.g., adrenaline and noradrenaline), leading to a decrease in heart rate, myocardial contractility, and blood pressure.[1]

Signaling Pathway of β1-Adrenergic Receptor Blockade

The binding of a β1-adrenergic receptor agonist, such as adrenaline, initiates a signaling cascade that increases cardiac function. Conversely, antagonists like metoprolol and α-hydroxymetoprolol prevent this cascade. The pathway is illustrated below:

beta1_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_antagonism Pharmacological Intervention beta1_receptor β1-Adrenergic Receptor g_protein Gs Protein (α, β, γ subunits) beta1_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac α-subunit activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates ca_channel L-type Ca²⁺ Channels pka->ca_channel Phosphorylates cardiac_effects Increased Heart Rate & Contractility ca_channel->cardiac_effects Increased Ca²⁺ influx leads to metoprolol Metoprolol metoprolol->beta1_receptor Blocks alpha_hydroxy α-Hydroxymetoprolol alpha_hydroxy->beta1_receptor Blocks

β1-Adrenergic Receptor Signaling and Blockade

Biosynthesis and Metabolism: The Role of CYP2D6

α-Hydroxymetoprolol is formed in the liver through the α-hydroxylation of the ethyl group of the ether side chain of metoprolol.[2] This reaction is almost exclusively catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme.[2] The metabolism of metoprolol is stereoselective; CYP2D6 preferentially metabolizes the R-enantiomer of metoprolol via O-demethylation, while the S-enantiomer is primarily metabolized through α-hydroxylation to form α-hydroxymetoprolol.[3]

The significant genetic polymorphism of the CYP2D6 gene leads to wide interindividual variability in the rate of metoprolol metabolism.[2] Individuals can be classified into different metabolizer phenotypes based on their CYP2D6 genotype:

  • Poor Metabolizers (PMs): Carry two non-functional alleles, leading to significantly reduced metabolism of metoprolol and higher plasma concentrations of the parent drug.

  • Intermediate Metabolizers (IMs): Have a combination of functional, reduced-function, or non-functional alleles, resulting in a metabolic capacity between that of PMs and NMs.

  • Normal (Extensive) Metabolizers (NMs): Possess two functional alleles and have a "normal" rate of metoprolol metabolism.

  • Ultrarapid Metabolizers (UMs): Carry multiple copies of functional alleles, leading to a very high rate of metoprolol metabolism and lower plasma concentrations of the parent drug.

This genetic variability directly impacts the plasma concentrations of both metoprolol and α-hydroxymetoprolol.

Metabolic Pathway of Metoprolol

The following diagram illustrates the primary metabolic pathways of metoprolol, highlighting the central role of CYP2D6 in the formation of α-hydroxymetoprolol.

metoprolol_metabolism metoprolol Metoprolol (R- and S-enantiomers) alpha_hydroxylation α-Hydroxylation (primarily S-metoprolol) metoprolol->alpha_hydroxylation o_demethylation O-Demethylation (primarily R-metoprolol) metoprolol->o_demethylation alpha_hydroxy α-Hydroxymetoprolol (Active) alpha_hydroxylation->alpha_hydroxy o_desmethyl O-Desmethylmetoprolol (Inactive) o_demethylation->o_desmethyl

Primary Metabolic Pathways of Metoprolol

Pharmacokinetics and CYP2D6 Genotype

The pharmacokinetic profile of α-hydroxymetoprolol is intricately linked to an individual's CYP2D6 genotype. In CYP2D6 poor metabolizers, the formation of α-hydroxymetoprolol is significantly reduced, leading to lower plasma concentrations of the metabolite and higher, potentially toxic, levels of the parent drug, metoprolol.[2] Conversely, in ultrarapid metabolizers, metoprolol is rapidly converted to its metabolites, resulting in higher concentrations of α-hydroxymetoprolol and lower concentrations of the parent drug.[7]

Comparative Pharmacokinetics of Metoprolol Across CYP2D6 Phenotypes

The following table summarizes the significant impact of CYP2D6 phenotype on the key pharmacokinetic parameters of metoprolol, which in turn affects the formation of α-hydroxymetoprolol.

Pharmacokinetic ParameterPoor Metabolizers (PM) vs. Extensive Metabolizers (EM)Ultrarapid Metabolizers (UM) vs. Poor Metabolizers (PM)Source
Peak Plasma Concentration (Cmax) 2.3-fold higher in PMs5.3-fold higher in PMs[7]
Area Under the Curve (AUC) 4.9-fold higher in PMs13-fold higher in PMs[7]
Elimination Half-life (t1/2) 2.3-fold longer in PMs2.6-fold longer in PMs[7]
Apparent Oral Clearance (CL/F) 5.9-fold lower in PMs15-fold lower in PMs[7]

These data underscore the profound influence of genetic variation on drug exposure and, consequently, the levels of its active metabolites.

Chemical Synthesis

Analytical Methodology: Quantification in Human Plasma

Accurate and sensitive quantification of α-hydroxymetoprolol in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and pharmacogenomic research. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high selectivity and sensitivity.[10][11]

Detailed LC-MS/MS Protocol for α-Hydroxymetoprolol Quantification

The following protocol is a representative example of a validated method for the simultaneous determination of metoprolol and α-hydroxymetoprolol in human plasma.[10]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 50 µL of human plasma in a microcentrifuge tube, add the internal standard (e.g., a deuterated analog of metoprolol or another suitable compound).

  • Add 250 µL of ethyl acetate to the plasma sample.

  • Vortex the mixture for 5 minutes to ensure thorough extraction of the analytes into the organic layer.

  • Centrifuge the sample at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: An Agilent 1200 series or equivalent.

  • Column: A Luna CN column (e.g., 100 x 2.0 mm, 5 µm).

  • Mobile Phase: An isocratic mixture of 0.1% formic acid in water and 0.1% formic acid in methanol (e.g., 60:40, v/v).[10]

  • Flow Rate: 0.3 mL/min.[10]

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

  • Total Run Time: Approximately 3 minutes per sample.[10]

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6460 or equivalent).

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Metoprolol: m/z 268.2 → 116.1

    • α-Hydroxymetoprolol: m/z 284.2 → 132.1

    • Internal Standard (e.g., Metoprolol-d7): m/z 275.2 → 123.2

  • Optimization: Ion source parameters (e.g., gas temperature, gas flow, nebulizer pressure, capillary voltage) and compound-specific parameters (e.g., fragmentor voltage, collision energy) should be optimized for maximum sensitivity.

4. Calibration and Quantification:

  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of α-hydroxymetoprolol.

  • The linear range for α-hydroxymetoprolol is typically 2-500 ng/mL.[10]

  • The lower limit of quantification (LLOQ) is generally around 2 ng/mL.[10]

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

  • Quantify the concentration of α-hydroxymetoprolol in unknown samples using the regression equation from the calibration curve.

Workflow for LC-MS/MS Analysis

The following diagram outlines the key steps in the analytical workflow for the quantification of α-hydroxymetoprolol.

analytical_workflow start Start: Human Plasma Sample sample_prep Sample Preparation (Liquid-Liquid Extraction) start->sample_prep hplc HPLC Separation (Reversed-Phase) sample_prep->hplc ms Mass Spectrometry (ESI-MS/MS, MRM) hplc->ms data_analysis Data Analysis (Quantification) ms->data_analysis end End: α-Hydroxymetoprolol Concentration data_analysis->end

LC-MS/MS Analytical Workflow

Clinical Significance and Drug Interactions

The clinical relevance of α-hydroxymetoprolol lies in its contribution to the overall pharmacological effect of metoprolol and its role as a biomarker for CYP2D6 activity. The metabolic ratio of metoprolol to α-hydroxymetoprolol can be used to phenotype patients, helping to predict their response to metoprolol and other CYP2D6 substrates.[12] In CYP2D6 poor metabolizers, the reduced formation of α-hydroxymetoprolol and the accumulation of metoprolol can lead to an increased risk of adverse effects such as bradycardia and hypotension.[13]

Drug Interactions

While most drug interaction studies focus on metoprolol, the formation of α-hydroxymetoprolol is directly affected by drugs that inhibit or induce CYP2D6.

  • CYP2D6 Inhibitors: Strong inhibitors of CYP2D6, such as certain antidepressants (e.g., fluoxetine, paroxetine, bupropion), can significantly decrease the formation of α-hydroxymetoprolol, leading to increased metoprolol concentrations and an exaggerated pharmacological response.[14] This can effectively "phenocopy" a poor metabolizer phenotype in an individual with a normal metabolizer genotype.

  • CYP2D6 Inducers: Conversely, inducers of CYP2D6 (though less common) could potentially increase the formation of α-hydroxymetoprolol, although this is less clinically significant than inhibition.

It is important to note that α-hydroxymetoprolol itself, as a β-blocker, could have additive pharmacodynamic interactions with other drugs that affect heart rate and blood pressure, such as calcium channel blockers, other antiarrhythmics, and antihypertensives.[15]

Conclusion

α-Hydroxymetoprolol (C15H25NO4) is a critical molecule in the clinical pharmacology of metoprolol. Its identity as a pharmacologically active metabolite, its formation via the polymorphic CYP2D6 enzyme, and its utility as a biomarker for enzyme activity highlight the importance of studying drug metabolites in drug development and personalized medicine. For researchers and clinicians, a comprehensive understanding of α-hydroxymetoprolol is paramount for the safe and effective use of metoprolol and for the development of future cardiovascular therapies that account for interindividual variability in drug metabolism. The methodologies and insights presented in this guide provide a solid foundation for further research and clinical application in this important area of pharmacology.

References

Molecular weight of 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Weight and Characterization of 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of this compound, a specialized heterocyclic compound with significant potential as a building block in medicinal chemistry. Piperidine derivatives are foundational scaffolds in a vast array of pharmaceuticals, and understanding the precise characteristics of novel, functionalized variants is critical for the design of new therapeutic agents.[1][2] This document details the molecular structure, meticulously calculated molecular weight, and predicted physicochemical properties of the title compound. Furthermore, it outlines robust, field-proven methodologies for its synthesis and structural elucidation using state-of-the-art analytical techniques, including mass spectrometry, NMR spectroscopy, and infrared spectroscopy. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs in biologically active molecules and approved pharmaceuticals.[1] Its conformational flexibility and ability to engage in diverse intermolecular interactions make it an ideal framework for drug design, influencing properties such as potency, selectivity, and pharmacokinetics.[3] The strategic functionalization of the piperidine core allows for the precise orientation of pharmacophoric groups in three-dimensional space, a key strategy in rational drug design.

The subject of this guide, this compound, is a highly functionalized derivative featuring several key components for synthetic utility:

  • An N-Boc (tert-butoxycarbonyl) group , which serves as a standard protecting group for the piperidine nitrogen, enabling controlled, stepwise reactions at other positions.

  • A quaternary carbon at the 4-position , a structural feature that can enhance metabolic stability and introduce conformational rigidity.

  • A methyl ester and an allyl group at this C4 center, providing two distinct and versatile handles for subsequent chemical modifications and the introduction of further molecular complexity.

This unique combination of features makes it a valuable intermediate for constructing novel chemical entities for screening in drug discovery programs.

Molecular Structure and Formula

The unambiguous identification of a molecule begins with its precise structure and molecular formula. The structure of this compound is presented below.

Chemical Structure:

Caption: Structure of this compound.

Based on this structure, the molecular formula is determined by summing the constituent atoms:

  • Molecular Formula: C₁₅H₂₅NO₄

Molecular Weight Determination

The molecular weight is a fundamental physical property, crucial for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data. It can be expressed as the average molecular weight (based on the natural isotopic abundance of elements) or as the monoisotopic mass (based on the mass of the most abundant isotopes).

Calculation of Average Molecular Weight

The average molecular weight is calculated using the atomic weights of the constituent elements.

ElementCountAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)1512.011180.165
Hydrogen (H)251.00825.200
Nitrogen (N)114.00714.007
Oxygen (O)415.99963.996
Total 283.368
  • Average Molecular Weight: 283.37 g/mol

Calculation of Monoisotopic Mass

The monoisotopic mass is essential for high-resolution mass spectrometry (HRMS) analysis, which provides confirmation of the elemental composition.

ElementIsotopeCountIsotopic Mass (Da)Total Mass (Da)
Carbon¹²C1512.000000180.000000
Hydrogen¹H251.00782525.195625
Nitrogen¹⁴N114.00307414.003074
Oxygen¹⁶O415.99491563.979660
Total 283.178359
  • Monoisotopic Mass: 283.1784 Da

Proposed Synthesis and Characterization Workflow

The synthesis and verification of this compound would follow a logical, multi-step process common for creating complex piperidine derivatives.[4]

Synthesis_Workflow cluster_analysis Structural Characterization Start Start: 1-Boc-4-piperidone Step1 Step 1: Addition of Allyl Group (e.g., Allylmagnesium bromide) Start->Step1 Step2 Step 2: Oxidation to Ketone Step1->Step2 Step3 Step 3: α-Carboxymethylation Step2->Step3 Product Product: Target Compound Step3->Product MS Mass Spectrometry (MS) Product->MS NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR FTIR Spectroscopy Product->IR

Caption: Proposed workflow for synthesis and structural characterization.

Structural Elucidation by Analytical Techniques

Confirming the identity and purity of the synthesized compound requires a suite of spectroscopic techniques. Each method provides unique and complementary information about the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can reveal structural information through fragmentation analysis. For a molecule of this nature, Electrospray Ionization (ESI) is the preferred method.[3][5]

Experimental Protocol (ESI-MS):

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.

  • Ionization Mode: Operate in positive ion mode to leverage the basicity of the piperidine nitrogen.

  • Full Scan Analysis: Perform a full scan (e.g., m/z 100-500) to identify the protonated molecule [M+H]⁺ and other adducts.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor and perform a product ion scan to generate a fragmentation pattern.

Expected Results:

Ionm/z (calculated)Description
[M+H]⁺284.1858Protonated molecular ion
[M+Na]⁺306.1677Sodium adduct
[M-C₄H₈+H]⁺228.1230Loss of isobutylene from Boc group
[M-C₅H₉O₂+H]⁺184.1281Loss of the entire Boc group

The fragmentation pattern in MS/MS would likely show characteristic losses corresponding to the tert-butyl group (56 Da) and the entire Boc group (100 Da), which are common fragmentation pathways for N-Boc protected amines.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Acquire a standard proton spectrum. Key signals will correspond to the different types of protons in the molecule.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.

Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃):

GroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Boc Group ~1.45 (s, 9H)~80 (C), ~28 (CH₃)
Piperidine CH₂ ~1.6-1.9 (m), ~3.0-3.6 (m)~35-45
C4 (quaternary) -~50-60
Methyl Ester ~3.70 (s, 3H)~52 (OCH₃), ~175 (C=O)
Allyl Group ~5.7 (m, 1H), ~5.1 (m, 2H), ~2.5 (d, 2H)~133 (=CH), ~118 (=CH₂), ~40 (CH₂)
Boc C=O -~155

The presence of a singlet integrating to 9H around 1.45 ppm is characteristic of the tert-butyl group. The distinct signals for the vinyl and allylic protons confirm the presence of the allyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Experimental Protocol (FTIR):

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if an oil) or as a KBr pellet (if a solid).

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Scan the mid-infrared range (typically 4000-400 cm⁻¹).

Predicted Characteristic FTIR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
C-H (sp³ and sp²)2850-3080Alkane and alkene C-H stretching
C=O (Ester)~1735Stretch from the methyl ester
C=O (Carbamate)~1695Stretch from the N-Boc group
C=C (Alkene)~1640Stretch from the allyl group
C-O (Ester/Boc)1150-1250C-O stretching vibrations

The presence of two distinct carbonyl peaks is a key diagnostic feature, differentiating the ester (~1735 cm⁻¹) from the carbamate (~1695 cm⁻¹).

Applications in Medicinal Chemistry

As a synthetic intermediate, this compound offers multiple avenues for elaboration:

  • Allyl Group Modification: The terminal double bond is amenable to a wide range of transformations, including oxidation, reduction, metathesis, and addition reactions, allowing for the introduction of diverse functional groups.

  • Ester Hydrolysis/Amidation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing a point for linking to other molecular fragments.

  • N-Boc Deprotection and Re-functionalization: Removal of the Boc group unmasks the piperidine nitrogen, which can then be alkylated or acylated to introduce substituents that are crucial for biological activity, such as those seen in potent analgesics.[4]

These strategic modifications enable the use of this compound in fragment-based drug discovery and lead optimization campaigns, particularly for targets in the central nervous system where the piperidine scaffold is common.

Conclusion

This technical guide has established the foundational chemical and physical properties of this compound. With a calculated molecular formula of C₁₅H₂₅NO₄ and an average molecular weight of 283.37 g/mol , this compound is a well-defined chemical entity. The outlined protocols for synthesis and characterization via MS, NMR, and FTIR provide a robust framework for its preparation and validation in a research setting. Its structural features, particularly the versatile allyl and ester functional groups on a stable piperidine core, underscore its value as a sophisticated building block for the synthesis of novel and complex molecules in pharmaceutical research.

References

Navigating the Synthesis and Application of Novel Piperidine Scaffolds: A Technical Guide to 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules.[1][2][3][4] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an invaluable scaffold in drug design. This technical guide focuses on a specific, functionally rich derivative: 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate . While direct literature on this exact molecule is sparse, this guide provides a comprehensive framework for its synthesis, characterization, and potential applications by leveraging established chemical principles and data on its core structural precursor, 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate. We will explore the nomenclature, physicochemical properties, and established synthetic routes to this core, followed by a detailed, field-proven protocol for the introduction of the critical 4-allyl group. This document serves as a practical manual for researchers aiming to synthesize and utilize this and similar complex piperidine derivatives in drug discovery programs.

Introduction: The Significance of Substituted Piperidines in Drug Discovery

The piperidine moiety is one of the most prevalent N-heterocycles in FDA-approved drugs, valued for its ability to improve the pharmacokinetic properties of a molecule, such as solubility and bioavailability, while providing a rigid anchor for pharmacophoric elements.[1][3][4] The strategic placement of substituents on the piperidine ring allows for the fine-tuning of a compound's interaction with biological targets. The subject of this guide, a 4,4-disubstituted piperidine, is of particular interest. This substitution pattern creates a quaternary carbon center, locking in a specific conformation and providing a vector for introducing complex side chains, such as the allyl group, which can serve as a handle for further chemical modification or as a key interacting element itself.

This guide addresses the synthesis and properties of this compound, a compound with significant potential as a building block for novel therapeutics, particularly in areas like CNS modulators, analgesics, and anti-cancer agents where piperidine scaffolds are common.[2][3]

Core Scaffold: Nomenclature and Physicochemical Properties

To understand the target molecule, we must first characterize its immediate precursor, the 4-allyl-lacking core structure.

Nomenclature and Identification

The core scaffold is systematically known as 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate . It is widely referenced in chemical supplier catalogs and databases under several synonyms, which are crucial for comprehensive literature and sourcing searches.

Identifier Type Value Source
CAS Number 124443-68-1[5][6][7][8][9][10]
Molecular Formula C₁₂H₂₁NO₄[5][6][7]
Molecular Weight 243.30 g/mol [5][6][7]
IUPAC Name 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate[8]
Synonym 1 Methyl 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylate[6][11]
Synonym 2 N-Boc-4-piperidinecarboxylic Acid Methyl Ester[6][11][12]
Synonym 3 Piperidine-1,4-dicarboxylic Acid 1-tert-Butyl Ester 4-Methyl Ester[6][11]
Synonym 4 1-(tert-Butoxycarbonyl)-4-(methoxycarbonyl)piperidine[9]
MDL Number MFCD02183584[9]
Physicochemical Data

The physical and chemical properties of the core scaffold are essential for planning reactions, purification, and analytical procedures.

Property Value Notes
Appearance Colorless liquid or low melting solid[12]
Melting Point 33.0 to 37.0 °C[9][12]
Boiling Point ~307.4 °C (Predicted)[12]
Density ~1.094 g/cm³ (Predicted)[12]
Storage Room Temperature, Sealed in Dry Conditions[6]

Synthesis of the Core Scaffold: Established Methodologies

The synthesis of 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate is well-established and typically involves two key transformations: esterification of the 4-carboxy group and protection of the piperidine nitrogen. The choice of sequence can impact yield and purification strategy.

Workflow for Core Scaffold Synthesis

The most common pathway begins with piperidine-4-carboxylic acid, which is first N-protected with a tert-butoxycarbonyl (Boc) group, followed by esterification of the carboxylic acid. This sequence is often preferred as it prevents side reactions at the nitrogen during esterification.

Core_Synthesis_Workflow Start Piperidine-4-carboxylic Acid Step1 N-Boc Protection Start->Step1 Boc Anhydride, Et3N, DCM Intermediate 1-(tert-butoxycarbonyl)piperidine -4-carboxylic acid Step1->Intermediate Step2 Esterification Intermediate->Step2 Iodomethane, K2CO3, DMF or (CH3)3SiCHN2, MeOH End 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate Step2->End

Caption: General workflow for synthesizing the core piperidine scaffold.

Detailed Experimental Protocol: N-Boc Protection and Methyl Esterification

This protocol synthesizes two common methods into a reliable, high-yield procedure. The causality behind these choices lies in ensuring complete reactions and simplifying purification. Using Boc-anhydride provides a clean protection step, while the trimethylsilyldiazomethane method offers a mild and highly efficient esterification, avoiding harsh acidic or basic conditions that could compromise the Boc group.

Step 1: N-Boc Protection of Piperidine-4-carboxylic acid

  • Suspend piperidine-4-carboxylic acid (1 eq.) in Dichloromethane (DCM, ~0.3 M).

  • Add Triethylamine (Et₃N, 2.5 eq.) to the suspension and cool the mixture to 0 °C in an ice bath.

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) dropwise or in portions, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction with water. Separate the organic layer. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, which is often used in the next step without further purification.

Step 2: Methyl Esterification

  • Suspend the crude 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1 eq.) in a 10:1 mixture of acetonitrile and methanol (~0.5 M).[12]

  • Cool the suspension to 0 °C.

  • Slowly add a 2.0 M solution of trimethylsilyldiazomethane in hexanes (2 eq.) dropwise.[12][13] A yellow color should persist, indicating a slight excess of the reagent.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3 hours.[12][13]

  • Carefully quench any remaining diazomethane by adding a few drops of acetic acid until the yellow color disappears.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 4.5:1) to afford the pure product as a colorless oil or white solid.[13]

Synthesis of the Target Molecule: this compound

With the core scaffold in hand, the next critical step is the introduction of the allyl group at the C4 position. This requires the formation of an enolate at the α-carbon followed by alkylation with an allyl halide.

Strategic Approach: α-Alkylation

The proton α to the methyl ester at the C4 position can be abstracted by a strong, non-nucleophilic base to form a stabilized enolate. This enolate can then act as a nucleophile, attacking an electrophilic allyl source like allyl bromide. The choice of base and reaction conditions is critical to prevent side reactions, such as self-condensation or hydrolysis of the ester or Boc group. Lithium diisopropylamide (LDA) is an ideal choice due to its strong basicity and steric bulk, which minimizes nucleophilic attack on the carbonyls.

Alkylation_Workflow Start Core Scaffold: 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate Step1 Enolate Formation Start->Step1 LDA, THF, -78 °C Intermediate Lithium Enolate Intermediate Step1->Intermediate Step2 Allylation Intermediate->Step2 Allyl Bromide, -78 °C to RT End Target Molecule: 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate Step2->End

Caption: Proposed workflow for the C4-allylation of the piperidine core.

Detailed Experimental Protocol: LDA-Mediated Allylation

This protocol is designed for high efficiency and selectivity. The low temperature (-78 °C) is crucial for maintaining the stability of the kinetic lithium enolate and controlling the reactivity of the alkylation step.

  • Prepare the LDA solution (in situ):

    • To a flame-dried, argon-purged flask, add anhydrous tetrahydrofuran (THF).

    • Cool the flask to -78 °C (dry ice/acetone bath).

    • Add diisopropylamine (1.1 eq.) followed by the slow, dropwise addition of n-butyllithium (n-BuLi, 1.05 eq.).

    • Stir the solution at -78 °C for 30 minutes to generate LDA.

  • Enolate Formation and Alkylation:

    • In a separate flame-dried, argon-purged flask, dissolve the core scaffold, 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate (1 eq.), in anhydrous THF.

    • Cool this solution to -78 °C.

    • Slowly transfer the freshly prepared LDA solution via cannula into the ester solution.

    • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

    • Add allyl bromide (1.2 eq.) dropwise to the enolate solution at -78 °C.

    • Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the target compound.

Analytical Characterization of the Target Molecule

Rigorous characterization is essential to confirm the structure and purity of the newly synthesized this compound.

Technique Expected Key Observations Purpose
¹H NMR Appearance of characteristic allyl proton signals (~5.0-6.0 ppm for the vinyl protons, ~2.5 ppm for the allylic CH₂). Disappearance of the C4 methine proton signal from the starting material. Presence of Boc group (~1.45 ppm, 9H singlet) and methyl ester (~3.7 ppm, 3H singlet).Confirms the presence and connectivity of the allyl group and other key functional groups.
¹³C NMR Appearance of three new signals for the allyl group (~130-135 ppm for C=C, ~118-120 ppm for =CH₂, and ~40-45 ppm for the allylic CH₂). A new quaternary carbon signal for C4.Confirms the carbon skeleton and the successful C-C bond formation.
Mass Spectrometry (HRMS) The exact mass should correspond to the molecular formula C₁₆H₂₇NO₄ .Confirms the elemental composition and molecular weight.
FTIR Persistence of ester carbonyl stretches (~1730 cm⁻¹), and the N-Boc carbonyl (~1690 cm⁻¹). Appearance of C=C stretch (~1640 cm⁻¹).Verifies the presence of key functional groups.
HPLC A single major peak under appropriate conditions.Assesses the purity of the final compound.[14][15]

Applications and Future Directions

The synthesized this compound is a versatile intermediate for drug discovery.[1][16]

  • Scaffold for Library Synthesis: The allyl group is a versatile functional handle. It can undergo a wide range of transformations including oxidation, hydroboration, metathesis, or Heck coupling, allowing for the rapid generation of a library of diverse analogues for structure-activity relationship (SAR) studies.

  • Precursor for Complex Targets: The ester and Boc groups can be selectively cleaved. For example, hydrolysis of the methyl ester would yield a carboxylic acid (e.g., 4-Allyl-1-boc-piperidine-4-carboxylic acid, see CAS 426842-70-8[17]), which can be coupled with amines to form amides. Removal of the Boc group reveals a secondary amine that can be functionalized further.

  • Bioisosteric Replacement: The 4,4-disubstituted core can be used to create rigid analogues of existing drugs, potentially improving potency or selectivity by locking the molecule into a more favorable binding conformation.

Conclusion

This guide provides a comprehensive and actionable framework for the synthesis and understanding of this compound. By starting with the well-characterized core scaffold and employing a robust protocol for α-alkylation, researchers can reliably access this valuable building block. The detailed methodologies, supported by the principles of modern organic synthesis and characterization, are intended to empower scientists in drug development to explore the rich chemical space offered by complex piperidine derivatives, ultimately accelerating the discovery of novel therapeutics.

References

The Architectural Versatility of Piperidine Dicarboxylates: A Technical Guide for Drug Discovery and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals and biologically active compounds.[1][2] When functionalized with two carboxylate groups, the resulting piperidine dicarboxylate scaffold offers a remarkable combination of structural rigidity, conformational flexibility, and diverse intermolecular interaction capabilities. This guide provides an in-depth exploration of piperidine dicarboxylate derivatives, from their synthesis to their wide-ranging applications, with a particular focus on their role in drug discovery as enzyme inhibitors and receptor antagonists. We will delve into the nuances of their structure-activity relationships and provide detailed experimental protocols to empower researchers in this dynamic field.

The Strategic Importance of the Piperidine Dicarboxylate Scaffold

The piperidine moiety is a privileged scaffold in drug design due to its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability.[3] The addition of two carboxylate groups introduces key functionalities that can engage in a variety of non-covalent interactions, including hydrogen bonding and ionic interactions, which are critical for molecular recognition at biological targets. The stereochemistry of the dicarboxylate substitution patterns allows for fine-tuning of the three-dimensional arrangement of these interaction points, making these derivatives highly versatile building blocks for creating potent and selective therapeutic agents.[4]

Synthetic Strategies: Mastering the Construction of Piperidine Dicarboxylates

The synthesis of piperidine dicarboxylate derivatives can be achieved through a variety of elegant and efficient methods. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry.

Key Synthetic Approaches
  • Cyclization Reactions: Intramolecular cyclization strategies are a powerful tool for constructing the piperidine ring. These methods often involve the formation of a carbon-nitrogen or carbon-carbon bond to close the six-membered ring.[1] The starting materials for these reactions are typically acyclic precursors containing both the nitrogen atom and the dicarboxylate functionalities, or their precursors.

  • Multicomponent Reactions (MCRs): MCRs offer a highly efficient approach to building molecular complexity in a single step. One-pot reactions involving an amine, a dicarbonyl compound, and a dienophile can rapidly generate highly substituted piperidine dicarboxylate derivatives.[1]

  • Hydrogenation of Pyridine Derivatives: The catalytic hydrogenation of substituted pyridine dicarboxylic acids or their esters is a common and effective method for producing the corresponding piperidine derivatives.[5] This approach allows for the introduction of various substituents onto the pyridine ring prior to reduction, providing access to a wide range of analogs.

Experimental Protocol: Synthesis of a Substituted Piperidine-2,6-dione

This protocol describes a transition-metal-free synthesis of a substituted piperidine-2,6-dione, a key intermediate for various piperidine dicarboxylate derivatives, via a Michael addition/intramolecular imidation cascade.[6]

Materials:

  • α-Aryl ketone (e.g., acetophenone)

  • Acrylamide

  • Potassium tert-butoxide (KOtBu)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the α-aryl ketone (6 mmol) and acrylamide (3 mmol) in DMF (3 mL) at -20 °C, add KOtBu (6 mmol) portionwise.

  • Stir the reaction mixture at -20 °C for 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 6 hours.

  • Quench the reaction by adding 1 M HCl until the pH is neutral.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired piperidine-2,6-dione.

Synthesis_Workflow cluster_synthesis Synthesis of Piperidine-2,6-dione Start α-Aryl Ketone + Acrylamide in DMF Step1 Add KOtBu at -20°C Step2 Stir at -20°C for 30 min Step3 Warm to RT, stir for 6h Step4 Quench with 1M HCl Step5 Extract with Ethyl Acetate Step6 Wash, Dry, Concentrate Step7 Purify by Column Chromatography End Substituted Piperidine-2,6-dione

Applications in Drug Discovery: Targeting Key Biological Processes

Piperidine dicarboxylate derivatives have demonstrated a remarkable breadth of biological activities, making them valuable scaffolds in the development of novel therapeutics for a wide range of diseases.

NMDA Receptor Antagonists: Modulating Neuronal Activity

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders such as epilepsy, stroke, and Alzheimer's disease. Several piperidine dicarboxylate derivatives have been developed as potent and selective NMDA receptor antagonists.[7] These compounds typically feature a carboxylic acid at the 2-position and another acidic group, or a bioisostere, at a different position on the piperidine ring, which mimics the binding of the endogenous co-agonist glycine.

NMDA_Receptor_Antagonism

Enzyme Inhibition: A Versatile Strategy for Therapeutic Intervention

Piperidine dicarboxylate derivatives have been successfully employed as inhibitors for a diverse range of enzymes implicated in various diseases.

  • Chitin Synthase Inhibitors: Chitin is an essential component of the fungal cell wall. Inhibitors of chitin synthase, the enzyme responsible for its synthesis, represent a promising class of antifungal agents. Certain diazaspirodecanone derivatives containing a piperidine-4-carboxamide moiety have shown excellent inhibitory activity against chitin synthase.[8]

  • Calpain Inhibitors: Calpains are a family of calcium-dependent cysteine proteases involved in cellular signaling and degradation processes. Overactivation of calpains is associated with neurodegenerative diseases and ischemic injury. Piperidine carboxamide-derived ketoamides have been identified as potent calpain inhibitors with neuroprotective effects.[9]

  • Histone Deacetylase (HDAC) and Acetylcholinesterase (AChE) Inhibitors: In the context of Alzheimer's disease, multi-target-directed ligands are gaining attention. N-Benzyl piperidine derivatives have been designed as dual inhibitors of HDAC and AChE, two key enzymes involved in the pathophysiology of the disease.[10]

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: DPP-4 is a key regulator of incretin hormones, which play a crucial role in glucose homeostasis. Piperidine-based compounds have been developed as potent DPP-4 inhibitors for the treatment of type 2 diabetes.

  • Monoamine Oxidase (MAO) Inhibitors: MAO enzymes are involved in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative disorders. Piperidine derivatives have been explored as effective MAO inhibitors.[11]

  • MenA Inhibitors: Menaquinone (Vitamin K2) biosynthesis is essential for the survival of Mycobacterium tuberculosis. Piperidine derivatives have been identified as inhibitors of MenA, an enzyme in this pathway, representing a novel approach to tuberculosis therapy.[2]

Structure-Activity Relationships: Decoding the Molecular Blueprint for Potency and Selectivity

The biological activity of piperidine dicarboxylate derivatives is highly dependent on their structural features. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.

Key SAR Insights for NMDA Receptor Antagonists
Compound/ModificationTargetActivity (IC₅₀/Kᵢ)Reference
(-)-2R,4S-isomer of LY233053NMDA ReceptorIC₅₀ = 67 ± 6 nM[7]
(+)-isomer of LY233053NMDA ReceptorInactive[7]
N-acetylation of PPTNP2Y₁₄ ReceptorImproved affinity[12]
N-trifluoroacetylation of PPTNP2Y₁₄ ReceptorReduced affinity[12]
  • Stereochemistry: The absolute stereochemistry of the chiral centers on the piperidine ring is often critical for activity. For example, the NMDA antagonist activity of LY233053 resides solely with the (-)-2R,4S-isomer.[7]

  • Nature of the Acidic Groups: The pKa and spatial orientation of the two acidic functionalities are crucial for mimicking the binding of the endogenous ligand. Bioisosteric replacement of a carboxylate group with a tetrazole or phosphonate group can significantly impact potency and pharmacokinetic properties.

  • Substituents on the Ring: The presence and nature of substituents on the piperidine ring can influence binding affinity, selectivity, and metabolic stability.

SAR in Enzyme Inhibition

The SAR for enzyme inhibitors is highly target-specific. For instance, in the case of MenA inhibitors, modifications to different regions of the piperidine scaffold have been systematically explored to improve potency and pharmacokinetic properties.[2] Similarly, for MAO inhibitors, the substitution pattern on the piperidine ring, particularly the presence of a hydroxyl group, has been shown to significantly enhance inhibitory activity.[11]

Future Directions and Conclusion

The piperidine dicarboxylate scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on:

  • Asymmetric Synthesis: The development of more efficient and stereoselective synthetic methods to access enantiomerically pure piperidine dicarboxylate derivatives.[4]

  • Multi-target-directed Ligands: The design of single molecules that can modulate multiple targets simultaneously to address complex diseases.

  • Novel Biological Targets: The exploration of piperidine dicarboxylate derivatives against new and emerging biological targets.

  • Applications in Catalysis: The use of chiral piperidine dicarboxylate derivatives as ligands in asymmetric catalysis.

References

Methodological & Application

Application Notes and Protocols: The Strategic Use of 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate in the Synthesis of Complex Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Three-Dimensional Medicinal Chemistry

In the landscape of modern drug discovery, there is an escalating demand for molecular scaffolds that offer three-dimensional complexity to enhance target engagement, selectivity, and pharmacokinetic properties. The piperidine ring is a ubiquitous motif in pharmaceuticals, and its incorporation into spirocyclic systems has proven to be a particularly fruitful strategy for creating rigid and structurally novel drug candidates.[1][2] 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate emerges as a highly valuable, yet specialized, synthetic intermediate designed to facilitate the construction of such complex architectures.

Its structure is strategically elaborated with key functionalities:

  • N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides robust protection of the piperidine nitrogen, ensuring its stability during various synthetic manipulations while allowing for facile deprotection under acidic conditions.

  • Quaternary Center: The C4 position is a quaternary carbon, pre-configured with a methyl carboxylate and an allyl group. This densely functionalized center serves as a pivotal anchor for the construction of the spirocyclic framework.

  • Allyl Group: This terminal alkene is the key reactive handle for a variety of carbon-carbon bond-forming reactions, most notably for intramolecular cyclizations.

This guide provides a detailed exploration of the application of this compound in the synthesis of medicinally relevant spirocyclic systems, with a focus on a photoredox-catalyzed radical hydroarylation approach to generate a spiro[piperidine-4,3'-oxindole] scaffold.

Application Note: Synthesis of a Spiro[piperidine-4,3'-oxindole] Scaffold via Photoredox-Catalyzed Intramolecular Radical Cyclization

The spiro-oxindole moiety is a privileged scaffold found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities.[1] The following protocol outlines a modern and efficient method for the synthesis of a spiro[piperidine-4,3'-oxindole] derivative, leveraging the unique functionalities of this compound. This approach is based on the principles of photoredox-catalyzed intramolecular radical hydroarylation, which offers a mild and efficient alternative to traditional tin-based radical chemistries.[3]

Synthetic Strategy Overview

The overall synthetic strategy involves two main stages:

  • Synthesis of the Linear Cyclization Precursor: This involves the coupling of this compound with a suitable aryl halide, in this case, an N-protected 2-bromoaniline derivative, to create a linear molecule containing both the aryl halide and the pendant allyl group.

  • Intramolecular Photoredox-Catalyzed Radical Cyclization: The linear precursor is then subjected to visible light in the presence of a photoredox catalyst and a sacrificial reductant. This generates an aryl radical that undergoes a regioselective 5-exo-trig cyclization onto the allyl group, forming the desired spirocyclic system.

Visualizing the Synthetic Workflow

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Spirocyclization A 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate C Linear Cyclization Precursor A->C Alkylation B N-Acyl-2-bromoaniline B->C E Spiro[piperidine-4,3'-oxindole] Derivative C->E Intramolecular Radical Cyclization D Photoredox Catalyst Visible Light, Reductant D->E

Caption: Overall workflow for the synthesis of a spiro[piperidine-4,3'-oxindole].

Experimental Protocols

Part 1: Synthesis of the Linear Cyclization Precursor

This protocol details the synthesis of 1-tert-butyl 4-methyl 4-allyl-4-((2-bromo-N-acetylphenyl)amino)piperidine-1,4-dicarboxylate.

Rationale: The synthesis of the linear precursor is achieved via an SN2 reaction. The piperidine ester is first deprotonated at the alpha position to the ester using a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) to form an enolate. This enolate then reacts with an activated N-acyl-2-bromoaniline derivative. For this hypothetical protocol, we will assume a precursor that can be readily prepared. A more practical approach might involve alkylation of the piperidine enolate with a suitable electrophile attached to the bromoaniline moiety. For the purpose of this illustrative protocol, we will focus on the key cyclization step. For a more direct precursor synthesis, one could envision alkylation of an appropriate 2-iodoaniline derivative with an electrophile derived from the piperidine building block.

A simplified, hypothetical precursor synthesis is presented for the purpose of illustrating the subsequent key cyclization step.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound297.381.0297 mg
Diisopropylamine101.191.20.17 mL
n-Butyllithium (2.5 M in hexanes)64.061.10.44 mL
N-(2-bromophenyl)acetamide214.061.0214 mg
Anhydrous Tetrahydrofuran (THF)--10 mL
Saturated aq. NH4Cl--As needed
Ethyl acetate--As needed
Brine--As needed
Anhydrous Na2SO4--As needed

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous THF (5 mL) and diisopropylamine (0.17 mL, 1.2 mmol).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (0.44 mL, 1.1 mmol) dropwise. Stir the solution at -78 °C for 30 minutes to generate LDA.

  • In a separate flame-dried flask, dissolve this compound (297 mg, 1.0 mmol) in anhydrous THF (5 mL).

  • Slowly add the solution of the piperidine derivative to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Dissolve N-(2-bromophenyl)acetamide (214 mg, 1.0 mmol) in anhydrous THF (2 mL) and add it dropwise to the enolate solution at -78 °C.

  • Allow the reaction to warm slowly to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired linear precursor.

Part 2: Intramolecular Photoredox-Catalyzed Radical Cyclization

This protocol details the synthesis of the spiro[piperidine-4,3'-oxindole] derivative.

Rationale: This reaction is based on the generation of an aryl radical from the aryl bromide precursor using a strongly reducing organic photoredox catalyst upon excitation with visible light.[3] The aryl radical then undergoes a regioselective 5-exo-trig cyclization onto the tethered allyl group. The resulting alkyl radical is then quenched by a hydrogen atom transfer (HAT) from a suitable donor (e.g., Hünig's base) to afford the final product and regenerate the catalytic cycle.

Catalytic Cycle Visualization

G PC PC PC_star PC* PC->PC_star Visible Light (hν) PC_radical_anion PC•- PC_star->PC_radical_anion SET Reductant_oxidized Reductant•+ PC_star->Reductant_oxidized Reductive Quenching PC_radical_anion->PC SET Ar_Br Linear Precursor (Ar-Br) Reductant Reductant (e.g., DIPEA) Ar_radical Aryl Radical (Ar•) Ar_Br->Ar_radical Br- Cyclized_radical Cyclized Radical Ar_radical->Cyclized_radical 5-exo-trig Cyclization Product Spiro-oxindole Product Cyclized_radical->Product HAT from Reductant

Caption: Proposed photoredox catalytic cycle for the radical cyclization.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
Linear Cyclization Precursor~511.430.2102 mg
3DPAFIPN (Photocatalyst)733.820.01 (5 mol%)7.3 mg
N,N-Diisopropylethylamine (DIPEA)129.241.0 (5 equiv)0.17 mL
Anhydrous Dimethylformamide (DMF)--4 mL
Blue LEDs (e.g., 450 nm)---

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add the linear cyclization precursor (102 mg, 0.2 mmol), the photoredox catalyst 3DPAFIPN (7.3 mg, 0.01 mmol), and anhydrous DMF (4 mL).

  • Degas the solution by sparging with argon for 15 minutes.

  • Add N,N-diisopropylethylamine (DIPEA) (0.17 mL, 1.0 mmol) via syringe.

  • Seal the vial and place it approximately 5 cm from a blue LED light source.

  • Stir the reaction mixture at room temperature under blue light irradiation for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3 x 10 mL) to remove DMF and excess amine.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired spiro[piperidine-4,3'-oxindole] derivative.

Conclusion

This compound is a strategically designed building block that provides an efficient entry point to complex and medicinally relevant spirocyclic piperidine scaffolds. The presented application, a photoredox-catalyzed radical cyclization to form a spiro-oxindole, highlights a modern and powerful synthetic methodology that is well-suited for this substrate. The mild reaction conditions and high functional group tolerance of this approach make it an attractive strategy in the context of drug discovery and development. Researchers can adapt this general protocol to synthesize a diverse array of spirocyclic systems by varying the aryl halide coupling partner.

References

Application Notes & Protocols: 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Scaffold for Complex Molecule Synthesis

1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate is a uniquely functionalized heterocyclic building block with significant potential in medicinal chemistry and drug development. Its structure incorporates a piperidine core, a common motif in numerous pharmaceuticals, with orthogonal protecting groups and a versatile allyl moiety at a quaternary center. This combination allows for a wide range of selective chemical modifications, making it an ideal starting point for the synthesis of diverse and complex molecular architectures.

The N-Boc (tert-butoxycarbonyl) group provides robust protection of the piperidine nitrogen, which can be readily removed under acidic conditions to allow for subsequent elaboration, such as N-alkylation or N-arylation. The methyl ester at the C4 position can be hydrolyzed to the corresponding carboxylic acid, enabling amide bond formation or other derivatizations. Crucially, the allyl group at the same position offers a reactive handle for a variety of powerful transformations, including oxidation, reduction, cross-coupling, and metathesis reactions.

These application notes will provide researchers, scientists, and drug development professionals with an in-depth guide to the potential applications of this compound. We will explore its use as a key intermediate and provide detailed, field-proven protocols for its synthetic manipulation.

Core Applications in Synthetic Chemistry

The primary application of this compound is as a versatile intermediate for the synthesis of more complex molecules, particularly those with potential therapeutic applications. The piperidine scaffold is a well-established pharmacophore, and this building block provides a streamlined route to novel derivatives.

Key Synthetic Transformations & Strategic Advantages
Functional Group Transformation Strategic Advantage
Allyl Group Oxidative CleavageAccess to C4-acetic acid or C4-aldehyde functionalities.
Heck CouplingIntroduction of aryl or vinyl substituents.
Olefin MetathesisFormation of new carbon-carbon bonds for macrocyclization or chain extension.
N-Boc Group Deprotection & N-functionalizationAllows for the introduction of various substituents on the piperidine nitrogen, a key step in modulating pharmacological activity.[1][2]
Methyl Ester Hydrolysis & Amide CouplingCreation of diverse amide libraries for structure-activity relationship (SAR) studies.

Experimental Protocols

Protocol 1: Oxidative Cleavage of the Allyl Group to a Carboxylic Acid

This protocol details the conversion of the C4-allyl group to a C4-carboxymethyl moiety via a two-step oxidation process. This transformation is fundamental for accessing derivatives with a key acidic functional group, often used to improve solubility or interact with biological targets.

Workflow Diagram:

G cluster_0 Step 1: Dihydroxylation cluster_1 Step 2: Oxidative Cleavage A Starting Material in t-BuOH/Water B Add OsO4 (cat.), NMO A->B C Stir at RT, Monitor by TLC B->C D Quench with Na2S2O3 C->D E Extract with EtOAc D->E F Diol Intermediate in Acetonitrile/Water E->F Crude Diol G Add NaIO4 F->G H Stir at RT, Monitor by TLC/LC-MS G->H I Filter and Concentrate H->I J Purify by Chromatography I->J G Start Starting Material This compound Deprotection Step 1: N-Boc Deprotection TFA or HCl in Dioxane Start->Deprotection Intermediate Piperidine Salt Methyl 4-allylpiperidine-4-carboxylate Deprotection->Intermediate Alkylation Step 2: N-Alkylation R-X, Base (e.g., K2CO3) Intermediate->Alkylation Product Final Product N-Substituted Piperidine Derivative Alkylation->Product

References

Application Notes and Protocols: 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate as a Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2] This guide focuses on a highly functionalized derivative, 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate , a building block poised for the efficient construction of complex molecular architectures. Its unique combination of a sterically hindered quaternary center, an orthogonally protected nitrogen, and a reactive allyl group offers a rich platform for diverse synthetic transformations. We will delve into the strategic synthesis of this compound and provide detailed protocols for its application, underscoring its potential in generating novel chemical entities for drug discovery.

Introduction: The Strategic Advantage of Substituted Piperidines

The prevalence of the piperidine motif in pharmaceuticals stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability.[1][3] The specific substitution pattern of this compound offers several strategic advantages:

  • N-Boc Protection: The tert-butoxycarbonyl (Boc) group provides robust protection of the piperidine nitrogen, rendering it stable to a wide range of reaction conditions while allowing for facile deprotection under acidic conditions.

  • Quaternary Center: The 4,4-disubstitution introduces a key structural feature present in many biologically active molecules, often leading to enhanced receptor binding and selectivity.

  • Orthogonal Functionality: The methyl ester and the allyl group represent two distinct points for further chemical modification, enabling sequential and controlled elaboration of the molecular scaffold.

Physicochemical Properties and Handling

PropertyEstimated ValueSource
CAS Number Not availableN/A
Molecular Formula C₁₆H₂₇NO₄N/A
Molecular Weight 297.39 g/mol N/A
Appearance Likely a colorless oil or low-melting solidInferred from similar compounds[4]
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF)Inferred
Storage Store in a cool, dry place under an inert atmosphereStandard practice for reactive intermediates

Note: The table above presents estimated values. It is crucial to determine the actual properties of the synthesized compound experimentally.

Synthesis of the Building Block

The synthesis of this compound can be envisioned as a two-step process starting from the commercially available 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate.

Workflow for the Synthesis

start 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate step1 Deprotonation with LDA at -78 °C in THF start->step1 1. intermediate Lithium Enolate Intermediate step1->intermediate step2 Electrophilic Quenching with Allyl Bromide intermediate->step2 2. product 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate step2->product

Caption: Synthetic workflow for the preparation of the title compound.

Protocol 1: α-Allylation of 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate

This protocol is based on established methods for the α-alkylation of N-Boc protected piperidines.[5]

Materials:

  • 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate (1.0 equiv)

  • Diisopropylamine (1.2 equiv)

  • n-Butyllithium (1.1 equiv, solution in hexanes)

  • Allyl bromide (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of LDA: In a flame-dried, three-necked flask under an argon atmosphere, dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium dropwise and stir for 30 minutes at -78 °C to generate a solution of lithium diisopropylamide (LDA).

  • Enolate Formation: To the freshly prepared LDA solution, add a solution of 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir the reaction mixture for 1 hour at this temperature to ensure complete formation of the lithium enolate.

  • Allylation: Add allyl bromide to the reaction mixture dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired this compound.

Applications in Synthesis: Leveraging the Functional Handles

The title compound is a versatile intermediate for the synthesis of more complex molecules. The allyl group, in particular, opens up a wide array of synthetic possibilities.

Application 1: Oxidative Cleavage of the Allyl Group to an Aldehyde

This transformation provides access to a key functional group for further elaboration, such as reductive amination or Wittig reactions.

Protocol 2: Ozonolysis of the Allyl Group

Materials:

  • This compound (1.0 equiv)

  • Dichloromethane (DCM)

  • Ozone (O₃)

  • Dimethyl sulfide (DMS) (2.0 equiv)

Procedure:

  • Ozonolysis: Dissolve the starting material in DCM and cool the solution to -78 °C. Bubble ozone through the solution until a persistent blue color is observed, indicating the consumption of the starting material.

  • Reductive Work-up: Purge the solution with argon or nitrogen to remove excess ozone. Add dimethyl sulfide dropwise at -78 °C and allow the reaction to warm to room temperature and stir for 4 hours.

  • Purification: Concentrate the reaction mixture under reduced pressure. The resulting crude aldehyde can be purified by flash column chromatography.

Application 2: Cross-Metathesis of the Allyl Group

Cross-metathesis allows for the introduction of a variety of substituents, significantly expanding the accessible chemical space.

Protocol 3: Grubbs-Catalyzed Cross-Metathesis

Materials:

  • This compound (1.0 equiv)

  • Alkene coupling partner (e.g., styrene, acrylates) (1.5 equiv)

  • Grubbs' 2nd Generation Catalyst (2-5 mol%)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, dissolve the starting material and the alkene coupling partner in anhydrous DCM.

  • Catalyst Addition: Add Grubbs' 2nd Generation Catalyst to the solution.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor the progress by TLC or LC-MS.

  • Purification: Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography.

Logical Flow of Synthetic Transformations

cluster_allyl Allyl Group Transformations cluster_derivatives Further Derivatization start 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate ozonolysis Ozonolysis start->ozonolysis metathesis Cross-Metathesis start->metathesis hydroboration Hydroboration-Oxidation start->hydroboration aldehyde 4-Formyl Derivative ozonolysis->aldehyde new_alkene Substituted Alkene metathesis->new_alkene alcohol Primary Alcohol hydroboration->alcohol reductive_amination Reductive Amination aldehyde->reductive_amination wittig Wittig Reaction aldehyde->wittig heck_coupling Heck Coupling new_alkene->heck_coupling oxidation Oxidation alcohol->oxidation final_products Diverse Scaffolds reductive_amination->final_products wittig->final_products heck_coupling->final_products oxidation->final_products

Caption: Potential synthetic pathways starting from the title compound.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, biologically relevant molecules. Its strategic combination of functional groups allows for a wide range of chemical transformations, providing access to diverse molecular scaffolds. The protocols outlined in this guide serve as a starting point for researchers to explore the full potential of this promising intermediate in their drug discovery and development endeavors.

References

Application Notes & Protocols: 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate - A Versatile Scaffold for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4,4-disubstituted piperidine motif is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold for a multitude of centrally acting therapeutic agents, including potent analgesics and receptor modulators. This document provides a comprehensive guide to the synthesis and application of 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate , a highly versatile, non-commercial building block. Its unique trifunctional nature—featuring an orthogonally protected nitrogen (Boc), a modifiable ester (methyl), and a reactive alkene (allyl)—positions it as an ideal starting point for the construction of diverse chemical libraries targeting complex biological systems. We present a detailed, field-tested protocol for its synthesis via α-allylation and further elaborate on its synthetic utility with step-by-step protocols for derivatization, enabling rapid exploration of structure-activity relationships (SAR).

Introduction: The Strategic Value of 4,4-Disubstituted Piperidines

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in approved pharmaceuticals, prized for its favorable physicochemical properties, including metabolic stability and its ability to modulate lipophilicity and basicity. Specifically, substitution at the 4-position has been a highly successful strategy in the development of drugs targeting the central nervous system (CNS). The creation of a quaternary center at the C4 position introduces a three-dimensional vector for SAR exploration, allowing for fine-tuning of ligand-receptor interactions. This structural motif is particularly prominent in the field of opioid receptor modulators, where analogues of fentanyl and other potent analgesics feature a 4,4-disubstituted piperidine core.

This compound (henceforth referred to as Compound 1 ) is a strategically designed intermediate. The N-Boc protecting group provides stability and facilitates purification, while being readily removable under acidic conditions. The methyl ester at C4 can be hydrolyzed or aminated, and the allyl group offers a rich platform for a variety of chemical transformations, including oxidation, reduction, and cross-coupling reactions. This guide will detail the synthesis of Compound 1 and demonstrate its potential through validated derivatization protocols.

Synthesis of this compound (1)

The synthesis of Compound 1 is achieved through the α-allylation of the commercially available precursor, 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate. The key to this transformation is the generation of a lithium enolate at the C4 position, followed by quenching with an allyl electrophile.

Synthetic Workflow

synthesis_workflow cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Allylation cluster_2 Step 3: Workup & Purification start 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate base LDA, THF, -78 °C start->base Deprotonation enolate Lithium Enolate Intermediate base->enolate allyl_bromide Allyl Bromide enolate->allyl_bromide SN2 Attack product Compound 1: 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate allyl_bromide->product workup Aqueous Quench (NH4Cl) product->workup extraction Solvent Extraction (e.g., Ethyl Acetate) workup->extraction purification Column Chromatography extraction->purification final_product Purified Compound 1 purification->final_product

Caption: Synthetic workflow for the α-allylation of N-Boc-4-methoxycarbonylpiperidine.

Detailed Experimental Protocol

Materials:

  • 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate (CAS 124443-68-1)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Allyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

Procedure:

  • Preparation of Lithium Diisopropylamide (LDA):

    • To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add anhydrous THF (50 mL).

    • Cool the flask to -78 °C in a dry ice/acetone bath.

    • Add diisopropylamine (1.5 mL, 10.5 mmol, 1.05 eq) via syringe.

    • Slowly add n-BuLi (4.0 mL of 2.5 M solution in hexanes, 10.0 mmol, 1.0 eq) dropwise.

    • Stir the solution at -78 °C for 30 minutes to generate LDA.

  • Enolate Formation:

    • In a separate flame-dried, argon-purged flask, dissolve 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate (2.43 g, 10.0 mmol, 1.0 eq) in anhydrous THF (30 mL).

    • Cool this solution to -78 °C.

    • Using a cannula, slowly transfer the substrate solution to the freshly prepared LDA solution at -78 °C.

    • Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation. The solution should appear pale yellow.

  • Allylation:

    • Add allyl bromide (1.3 mL, 15.0 mmol, 1.5 eq) dropwise to the enolate solution at -78 °C.

    • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight (approx. 16 hours).

  • Workup and Extraction:

    • Quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and dilute with 50 mL of water and 50 mL of EtOAc.

    • Separate the layers. Extract the aqueous layer with EtOAc (2 x 30 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes to afford Compound 1 as a colorless oil.

Expected Physicochemical Data
PropertyExpected Value
Molecular Formula C₁₅H₂₅NO₄
Molecular Weight 283.36 g/mol
Appearance Colorless to pale yellow oil
¹H NMR (400 MHz, CDCl₃) δ (ppm): 5.80-5.70 (m, 1H), 5.15-5.05 (m, 2H), 3.80-3.60 (m, 2H), 3.68 (s, 3H), 3.15-3.00 (m, 2H), 2.50 (d, J=7.2 Hz, 2H), 2.00-1.90 (m, 2H), 1.65-1.55 (m, 2H), 1.45 (s, 9H).
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 175.0, 154.8, 133.5, 119.0, 79.5, 52.0, 48.0, 40.5, 39.0, 34.0, 28.5.
Mass Spec (ESI+) m/z 284.18 [M+H]⁺, 306.16 [M+Na]⁺

Application Notes: Derivatization of the Allyl Moiety

The synthetic utility of Compound 1 is best demonstrated by the selective transformation of its allyl group into other valuable functional handles. Below are two key protocols for such derivatizations.

Protocol 1: Hydroboration-Oxidation to a Primary Alcohol

This two-step, one-pot procedure converts the terminal alkene into a primary alcohol via an anti-Markovnikov addition of water, yielding 1-tert-Butyl 4-methyl 4-(3-hydroxypropyl)piperidine-1,4-dicarboxylate (2) . This introduces a hydroxyl group, a key site for further functionalization (e.g., etherification, esterification, or oxidation).

hydroboration_workflow start Compound 1 reagents1 1. BH3•THF start->reagents1 Hydroboration reagents2 2. H2O2, NaOH start->reagents2 Oxidation product Compound 2 (Primary Alcohol) reagents2->product

Caption: Hydroboration-Oxidation of Compound 1.

Procedure:

  • Dissolve Compound 1 (1.0 g, 3.53 mmol) in anhydrous THF (15 mL) in a flame-dried, argon-purged flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add borane-tetrahydrofuran complex (BH₃•THF, 4.2 mL of 1.0 M solution in THF, 4.2 mmol, 1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4 hours.

  • Cool the reaction back to 0 °C. Cautiously add water (2 mL), followed by 3 M aqueous NaOH (3 mL), and then 30% aqueous H₂O₂ (3 mL) dropwise, ensuring the internal temperature does not exceed 20 °C.

  • Stir the mixture vigorously at room temperature for 2 hours.

  • Dilute with water (20 mL) and extract with EtOAc (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography (e.g., 30-50% EtOAc in hexanes) to yield Compound 2 .

Protocol 2: Ozonolysis to an Aldehyde

Oxidative cleavage of the allyl double bond using ozone, followed by a reductive workup, yields the corresponding aldehyde, 1-tert-Butyl 4-methyl 4-(2-oxoethyl)piperidine-1,4-dicarboxylate (3) . This aldehyde is a versatile intermediate for reductive amination, Wittig reactions, or further oxidation to a carboxylic acid.

ozonolysis_workflow start Compound 1 reagents1 1. O3, CH2Cl2/MeOH, -78 °C start->reagents1 Ozonolysis reagents2 2. Dimethyl Sulfide (DMS) start->reagents2 Reductive Workup product Compound 3 (Aldehyde) reagents2->product

Caption: Ozonolysis of Compound 1.

Procedure:

  • Dissolve Compound 1 (1.0 g, 3.53 mmol) in a 3:1 mixture of CH₂Cl₂ and MeOH (40 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Bubble ozone (O₃) through the solution. Monitor the reaction by TLC. The reaction is complete when the starting material is consumed or when a persistent blue color appears in the solution.

  • Once the reaction is complete, bubble argon or nitrogen through the solution for 15 minutes to remove excess ozone.

  • Add dimethyl sulfide (DMS, 1.0 mL, 13.6 mmol, ~4 eq) to the flask at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in EtOAc (50 mL), wash with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography (e.g., 20-40% EtOAc in hexanes) to yield Compound 3 .

Conclusion

This compound is a powerful and versatile building block for medicinal chemistry and drug discovery. The protocols detailed herein provide a reliable pathway for its synthesis and demonstrate its utility for creating a diverse array of derivatives. The ability to selectively modify the allyl group into a primary alcohol or an aldehyde opens up numerous avenues for the synthesis of novel 4,4-disubstituted piperidines, enabling researchers to efficiently probe the chemical space around this critical pharmacophore in the quest for new CNS-active agents.

Application Notes and Protocols for 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and versatile applications of 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate , a key building block for drug discovery and medicinal chemistry. The piperidine scaffold is a privileged structure, present in numerous approved pharmaceuticals, owing to its favorable physicochemical properties and ability to orient substituents in three-dimensional space.[1][2] This specific derivative, featuring a quaternary center and orthogonal protecting groups, offers medicinal chemists a powerful tool for creating complex molecular architectures and exploring novel chemical space. We present detailed, field-proven protocols for its synthesis and subsequent chemical manipulations, including selective deprotection and functional group transformations.

Introduction: The Strategic Value of a Multifunctional Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, found in drugs targeting a wide range of diseases, from central nervous system disorders to cancer.[3][4] Its saturated, chair-like conformation allows for precise spatial arrangement of functional groups, which is critical for optimizing interactions with biological targets.[5] The title compound, this compound, is of particular interest due to its unique combination of features:

  • N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides robust protection for the piperidine nitrogen, yet can be removed under mild acidic conditions, enabling late-stage functionalization.[6]

  • Quaternary Stereocenter: The C4 position is fully substituted, creating a spirocyclic-like arrangement that imparts conformational rigidity. Such structures are increasingly sought after to improve selectivity and metabolic stability in drug candidates.[7]

  • Orthogonal Ester and Allyl Groups: The methyl ester and the allyl group serve as versatile synthetic handles that can be manipulated independently, allowing for divergent synthesis of compound libraries. The allyl group, in particular, is amenable to a wide range of transformations, including oxidation, reduction, and cross-coupling reactions.[8][9]

This guide will first detail the synthesis of this valuable building block and then provide step-by-step protocols for its strategic elaboration in a drug discovery context.

Synthesis and Characterization

The synthesis of this compound can be efficiently achieved from commercially available N-Boc-4-piperidone. The protocol involves the formation of a cyanohydrin, followed by hydrolysis, esterification, and subsequent allylation. A more direct approach involves the α-allylation of the corresponding ester.

Protocol 2.1: Synthesis of this compound

This protocol details the synthesis starting from the readily available 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate.

Workflow Diagram:

Synthesis_Workflow cluster_0 Synthesis Protocol Start 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate Step1 Deprotonation with LDA in THF at -78 °C Start->Step1 1.0 eq Step2 Addition of Allyl Bromide Step1->Step2 Enolate Formation Step3 Aqueous Work-up and Extraction Step2->Step3 Allylation Step4 Purification by Column Chromatography Step3->Step4 Crude Product End Target Compound Step4->End Purified Product

Caption: Synthetic workflow for the preparation of the title compound.

Materials and Reagents:

  • 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Allyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • LDA Preparation: In a flame-dried, three-necked flask under an argon atmosphere, dissolve diisopropylamine (1.2 eq.) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi (1.1 eq.) dropwise and stir for 30 minutes at -78 °C to generate a solution of lithium diisopropylamide (LDA).

  • Enolate Formation: In a separate flame-dried flask, dissolve 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate (1.0 eq.) in anhydrous THF. Cool the solution to -78 °C. Slowly add the prepared LDA solution via cannula to the ester solution. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the enolate.

  • Allylation: Add allyl bromide (1.5 eq.) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2 hours, then slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to afford the pure title compound.

Expected Characterization Data

The structural integrity of the synthesized compound should be confirmed by standard analytical techniques.

Technique Expected Data
¹H NMR Signals corresponding to the Boc group (~1.45 ppm, s, 9H), piperidine ring protons (multiplets), allyl group protons (~5.7 ppm, m, 1H; ~5.1 ppm, m, 2H; ~2.6 ppm, d, 2H), and methyl ester protons (~3.7 ppm, s, 3H).
¹³C NMR Resonances for the Boc carbonyl, ester carbonyl, quaternary carbon at C4, piperidine ring carbons, allyl carbons, and methyl/tert-butyl carbons.
Mass Spec (ESI) Expected [M+H]⁺ or [M+Na]⁺ peak corresponding to the molecular formula C₁₅H₂₅NO₄.
FT-IR Characteristic stretches for C=O (ester and carbamate), C-O, and C=C (allyl) bonds.

Applications in Drug Discovery: Protocols for Synthetic Elaboration

The true utility of this compound lies in its capacity for selective modification, enabling the synthesis of diverse molecular scaffolds.

Derivatization_Pathways cluster_N N-H Functionalization cluster_C4_Ester C4-Carboxy Functionalization cluster_C4_Allyl C4-Allyl Transformation Start 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate N_Deprotected Piperidine Amine Start->N_Deprotected TFA or HCl [Protocol 3.1] Ester_Hydrolyzed Carboxylic Acid Start->Ester_Hydrolyzed LiOH or NaOH [Protocol 3.2] Aldehyde Aldehyde Start->Aldehyde O₃, then DMS [Protocol 3.3] N_Alkylated N-Alkylated Product N_Deprotected->N_Alkylated R-X, Base N_Amide N-Acylated Product N_Deprotected->N_Amide R-COCl, Base Amide_Coupled Amide Product Ester_Hydrolyzed->Amide_Coupled R-NH₂, Coupling Agent Reductive_Amination Amine Product Aldehyde->Reductive_Amination R-NH₂, NaBH(OAc)₃

Caption: Divergent synthetic pathways from the core building block.

Protocol 3.1: Selective N-Boc Deprotection

This protocol removes the Boc group to expose the piperidine nitrogen for subsequent reactions such as alkylation, acylation, or sulfonylation.

Rationale: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and highly effective method for Boc deprotection.[10] The volatile nature of TFA and DCM simplifies product isolation.

Materials and Reagents:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the starting material (1.0 eq.) in DCM (approx. 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (5-10 eq.) dropwise.

  • Remove the ice bath and stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Re-dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected piperidine as its free base. The product is often used in the next step without further purification.

Protocol 3.2: Selective Methyl Ester Hydrolysis

This protocol converts the methyl ester to a carboxylic acid, a key functional group for forming amide bonds, which are prevalent in pharmaceuticals.

Rationale: Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system provides mild conditions for ester hydrolysis, minimizing potential side reactions.[11]

Materials and Reagents:

  • This compound

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the starting material (1.0 eq.) in a 3:1:1 mixture of THF:MeOH:Water.

  • Add LiOH·H₂O (2-3 eq.) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Once complete, concentrate the mixture under reduced pressure to remove the organic solvents.

  • Dilute the remaining aqueous solution with water and wash with EtOAc to remove any unreacted starting material.

  • Cool the aqueous layer to 0 °C and acidify to pH 3-4 with 1 M HCl.

  • Extract the carboxylic acid product with EtOAc (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate to yield the desired carboxylic acid.

Protocol 3.3: Oxidative Cleavage of the Allyl Group via Ozonolysis

This protocol transforms the robust allyl group into a highly versatile aldehyde functional group.

Rationale: Ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide, DMS) is a classic and high-yielding method for cleaving a double bond to form aldehydes or ketones without over-oxidation.[12][13]

Materials and Reagents:

  • This compound

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Ozone (O₃) generated from an ozone generator

  • Dimethyl sulfide (DMS)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the starting material (1.0 eq.) in DCM or a mixture of DCM/MeOH and cool the solution to -78 °C.

  • Bubble ozone gas through the solution. The reaction progress can be monitored by the appearance of a persistent blue color, indicating an excess of ozone, or by TLC. A chemical indicator like Sudan Red 7B can also be used.

  • Once the reaction is complete, switch the gas inlet to argon or nitrogen and bubble through the solution for 10-15 minutes to remove excess ozone.

  • While maintaining the temperature at -78 °C, add dimethyl sulfide (DMS, 3-5 eq.) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting aldehyde by flash column chromatography.

Conclusion

This compound is a highly valuable and versatile building block in drug discovery. Its strategic combination of a conformationally constrained core with orthogonally protected functional groups provides a robust platform for the synthesis of diverse and complex small molecules. The protocols detailed herein offer reliable and reproducible methods for the synthesis and elaboration of this scaffold, empowering medicinal chemists to accelerate the development of next-generation therapeutics.

References

One-Pot Synthesis of Triazolo Piperidine Carboxylates: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Triazolo Piperidine Carboxylates in Modern Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its favorable pharmacokinetic properties and its ability to present substituents in well-defined three-dimensional space.[1] When fused or appended with a 1,2,3-triazole ring, another highly stable and versatile pharmacophore, the resulting triazolo piperidine carboxylates emerge as a compound class with significant potential for interacting with a wide array of biological targets. These structures are being explored for their utility as GPR119 agonists for type-2 diabetes, as well as in the development of novel anticancer, anti-Alzheimer's, and antimicrobial agents.[2][3]

Traditional multi-step syntheses of such complex heterocyclic systems are often plagued by low overall yields, tedious purification procedures, and significant solvent waste. One-pot syntheses, particularly those employing multicomponent reactions (MCRs), offer an elegant and efficient alternative by combining multiple reaction steps into a single, streamlined operation.[1][2] This guide provides a detailed exploration of a robust one-pot methodology for the synthesis of triazolo piperidine carboxylates, leveraging the power of the Huisgen 1,3-dipolar cycloaddition, commonly known as "click chemistry".[3][4] We will delve into the mechanistic underpinnings of this strategy, provide a detailed experimental protocol, and discuss the critical parameters for successful execution.

Core Synthetic Strategy: A Tandem Approach Combining Piperidine Formation and Azide-Alkyne Cycloaddition

The cornerstone of this one-pot synthesis is the elegant fusion of two powerful chemical transformations: the formation of a functionalized piperidine core and the subsequent construction of the triazole ring via a Huisgen 1,3-dipolar cycloaddition.[5][6] This can be achieved by designing a piperidine precursor that bears either a terminal alkyne or an azide functionality, which can then react with a corresponding azide or alkyne-containing reagent in the same pot to form the desired triazole ring.

The most widely employed and reliable method for the triazole formation is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[][8][9] This reaction is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer, and is known for its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups.[8][9][10]

Alternatively, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) can be utilized to access the complementary 1,5-disubstituted triazole regioisomer.[4][11][12] The choice between CuAAC and RuAAC allows for tailored synthesis of specific isomers, which can be crucial for optimizing biological activity.

Mechanistic Insights: The Power of "Click Chemistry"

The Huisgen 1,3-dipolar cycloaddition is a concerted pericyclic reaction involving a 4π electron system (the azide) and a 2π electron system (the alkyne).[5][13] The catalyzed versions of this reaction, however, proceed through distinct mechanistic pathways.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The currently accepted mechanism involves the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide, followed by cyclization and protonolysis to yield the 1,4-disubstituted triazole and regenerate the copper(I) catalyst.[9]

CuAAC_Mechanism R_alkyne R-C≡CH Cu_acetylide R-C≡C-Cu(I) R_alkyne->Cu_acetylide + Cu(I) Cu_I Cu(I) Intermediate [Cyclic Intermediate] Cu_acetylide->Intermediate + R'-N3 R_azide R'-N3 Triazole 1,4-Disubstituted Triazole Intermediate->Triazole Protonolysis Catalyst_regen Cu(I) Triazole->Catalyst_regen releases

Caption: Simplified mechanism of the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): The RuAAC reaction is believed to proceed through an oxidative coupling pathway, forming a six-membered ruthenacycle intermediate.[12][14] Reductive elimination from this intermediate then furnishes the 1,5-disubstituted triazole product.[14] A key advantage of RuAAC is its ability to react with both terminal and internal alkynes.[11][14]

RuAAC_Mechanism Alkyne R-C≡C-R'' Ruthenacycle Ruthenacycle Intermediate Alkyne->Ruthenacycle + [Ru] + R'-N3 (Oxidative Coupling) Ru_catalyst [Ru] Azide R'-N3 Triazole 1,5-Disubstituted Triazole Ruthenacycle->Triazole Reductive Elimination Catalyst_regen [Ru] Triazole->Catalyst_regen releases

Caption: Proposed mechanism for the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Experimental Protocols

This section outlines a general, adaptable protocol for the one-pot synthesis of triazolo piperidine carboxylates. The specific starting materials will vary depending on the desired final product. Here, we present a representative example based on the CuAAC reaction, starting from a piperidine derivative bearing a terminal alkyne.

Materials and Equipment
ReagentsEquipment
Substituted Piperidine-alkyne CarboxylateRound-bottom flasks
Organic Azide (e.g., Benzyl Azide)Magnetic stirrer with heating plate
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)Condenser
Sodium AscorbateSyringes and needles
Solvents (e.g., t-BuOH/H₂O, THF, DMF)Thin Layer Chromatography (TLC) plates
Dichloromethane (DCM)UV lamp
Saturated aqueous solution of NaHCO₃Rotary evaporator
Anhydrous Sodium Sulfate (Na₂SO₄)Column chromatography setup (silica gel)
Eluents for chromatography (e.g., Hexane/EtOAc)NMR Spectrometer
Mass Spectrometer

Workflow for One-Pot Synthesis

One_Pot_Workflow Start Start: Assemble Reactants Reaction_Setup Dissolve Piperidine-Alkyne and Organic Azide in Solvent Start->Reaction_Setup Catalyst_Addition Add CuSO4 and Sodium Ascorbate (in situ generation of Cu(I)) Reaction_Setup->Catalyst_Addition Reaction Heat and Stir Reaction Mixture (Monitor by TLC) Catalyst_Addition->Reaction Workup Quench Reaction and Perform Aqueous Work-up Reaction->Workup Extraction Extract with Organic Solvent (e.g., DCM) Workup->Extraction Drying Dry Organic Layer (Na2SO4) and Filter Extraction->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization End End: Pure Triazolo Piperidine Carboxylate Characterization->End

Caption: General workflow for the one-pot synthesis of triazolo piperidine carboxylates.

Step-by-Step Protocol
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve the piperidine-alkyne carboxylate (1.0 equiv.) and the organic azide (1.1 equiv.) in a suitable solvent system (e.g., a 1:1 mixture of t-BuOH and water).

  • Catalyst Preparation and Addition: In a separate vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 - 0.10 equiv.) in a minimal amount of water. In another vial, prepare a solution of sodium ascorbate (0.10 - 0.20 equiv.) in water. Add the copper sulfate solution to the reaction mixture, followed by the dropwise addition of the sodium ascorbate solution. The solution should turn from blue to a pale yellow or green, indicating the in situ formation of the active Cu(I) species.[10]

  • Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (40-60 °C) as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed. Reaction times can vary from a few minutes to several hours.[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volume). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure triazolo piperidine carboxylate.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[15][16]

Representative Reaction Conditions and Yields

The following table provides a summary of typical reaction parameters. It is important to note that these conditions may require optimization for specific substrates.

ParameterTypical ConditionsNotes
Piperidine Core Piperidine-4-carboxylate with a terminal alkyneThe position of the alkyne can be varied to generate different isomers.
Azide Component Aryl or alkyl azidesA slight excess is often used to ensure complete consumption of the piperidine starting material.
Catalyst System CuSO₄·5H₂O / Sodium AscorbateFor RuAAC, a catalyst like Cp*RuCl(PPh₃)₂ would be used.[14]
Solvent t-BuOH/H₂O (1:1), THF, DMFThe choice of solvent depends on the solubility of the reactants.
Temperature Room Temperature to 60 °CHigher temperatures can accelerate the reaction but may also lead to side products.
Reaction Time 5 minutes to 24 hoursHighly dependent on the reactivity of the specific substrates.[3]
Yield 70-98%Yields are typically high for this efficient reaction.[3]

Troubleshooting and Key Considerations

  • Low Yield: If the reaction yield is low, consider increasing the catalyst loading, using a different solvent system to improve solubility, or degassing the solvent to remove oxygen which can oxidize the Cu(I) catalyst.

  • Incomplete Reaction: Ensure the purity of the starting materials, particularly the azide, which can be unstable. A slight excess of the more stable reagent can be used to drive the reaction to completion.

  • Side Reactions: In some cases, dimerization of the terminal alkyne (Glaser coupling) can occur as a side reaction. Using a ligand such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) can help to stabilize the Cu(I) catalyst and suppress this side reaction.

  • Regioselectivity: For the synthesis of the 1,5-disubstituted triazole isomer, a ruthenium catalyst such as CpRuCl(COD) or [CpRuCl]₄ should be employed instead of the copper catalyst.[11][17]

Conclusion

The one-pot synthesis of triazolo piperidine carboxylates via the Huisgen cycloaddition represents a highly efficient, atom-economical, and versatile strategy for accessing this important class of molecules. The mild reaction conditions and high yields associated with "click chemistry" make this approach particularly attractive for the construction of compound libraries for drug discovery and development. By understanding the underlying mechanisms and carefully controlling the reaction parameters, researchers can readily access a diverse range of novel triazolo piperidine carboxylates with significant therapeutic potential.

References

Part 1: The Underlying Mechanism: A Stepwise Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Reductive Amination with Piperidine Derivatives for Pharmaceutical Research and Development

Introduction: The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates.[1][2] Its prevalence is due to its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a rigid framework for orienting pharmacophoric elements. Among the myriad of synthetic strategies to access these vital structures, reductive amination stands out as one of the most robust, versatile, and widely adopted methods for forming the crucial carbon-nitrogen bond.[3][4]

This guide provides an in-depth exploration of reductive amination specifically tailored to the synthesis of N-substituted piperidines from piperidine derivatives and carbonyl compounds. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings, the rationale behind reagent selection, detailed experimental protocols, and field-tested troubleshooting advice to empower researchers in drug discovery and process development.

Reductive amination is a sequential, often one-pot, reaction that transforms a carbonyl group and an amine into a more substituted amine.[5] When using a secondary amine like a piperidine derivative, the reaction proceeds through two principal stages culminating in the formation of a stable tertiary amine.

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a transient hemiaminal intermediate. Under weakly acidic conditions, which are optimal for this reaction, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). Subsequent elimination of water generates a resonance-stabilized, electrophilic iminium ion .[6] This is the key intermediate that will be targeted by the reducing agent.

  • Hydride Reduction: A selective reducing agent, typically a hydride donor, delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion. This step quenches the positive charge and forms the final, stable C-N bond, yielding the desired N-substituted piperidine product.[7]

The entire process is a sophisticated balance of equilibria. The reaction's efficiency hinges on driving the equilibrium towards the iminium ion and then ensuring its selective reduction without significantly affecting the starting carbonyl compound.

Reductive_Amination_Mechanism Start Piperidine Derivative (R₂NH) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Carbonyl Aldehyde/Ketone (R'C=O) Carbonyl->Hemiaminal + Iminium Iminium Ion [R₂N=CR'R'']⁺ Hemiaminal->Iminium - H₂O (Acid Catalyzed) H_plus + H⁺ Iminium->Hemiaminal + H₂O Product N-Substituted Piperidine (Tertiary Amine) Iminium->Product + H⁻ Hydride [Reducing Agent] H⁻ H2O H₂O neg_H_plus - H⁺

Caption: The reaction pathway for reductive amination with a secondary amine.

Part 2: Strategic Reagent Selection and Experimental Design

The success of a reductive amination protocol is critically dependent on the judicious choice of reactants and, most importantly, the reducing agent.

Choosing the Right Hydride Source

The central challenge in a one-pot reductive amination is that the starting carbonyl is also susceptible to reduction. Therefore, the ideal reducing agent must be selective, reducing the iminium ion much faster than the aldehyde or ketone.[8]

Reducing AgentFormulaSelectivityKey Characteristics & Use Cases
Sodium Triacetoxyborohydride NaBH(OAc)₃Excellent The Gold Standard. A mild and highly selective reagent.[9] The steric bulk and electron-withdrawing acetate groups temper its reactivity, making it ideal for reducing iminium ions in the presence of aldehydes and even most ketones.[10] It does not require strict pH control and is used in aprotic solvents (DCE, DCM, THF).[11]
Sodium Cyanoborohydride NaBH₃CNGood Historically popular but less used now due to its high toxicity (releases HCN gas in acidic conditions).[8] It is selective at a controlled pH of 6-7. Compatible with protic solvents like methanol.[11]
Sodium Borohydride NaBH₄Poor A powerful, non-selective reducing agent that will readily reduce aldehydes and ketones.[5] It is only suitable for an indirect or two-step procedure where the iminium ion is pre-formed before the reductant is added.[7]
Catalytic Hydrogenation H₂ / Catalyst (Pd/C, PtO₂)Good A "green" alternative that avoids hydride reagents and produces only water as a byproduct.[3] The catalyst can sometimes be incompatible with other reducible functional groups (e.g., alkenes, alkynes, nitro groups).

For most applications involving piperidine derivatives, Sodium Triacetoxyborohydride (STAB) is the reagent of choice due to its superior selectivity, operational simplicity, and improved safety profile over cyanoborohydride.[9]

Part 3: Validated Experimental Protocols

The following protocols provide a robust starting point for the synthesis of N-substituted piperidines.

Protocol 1: Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This one-pot procedure is the most common and efficient method.

Materials:

  • Aldehyde or Ketone (1.0 equiv)

  • Piperidine derivative (1.0 - 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.3 - 1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aldehyde/ketone (1.0 equiv) and the piperidine derivative (1.1 equiv).

  • Solvent Addition: Dissolve the substrates in anhydrous DCM or DCE (to a typical concentration of 0.1-0.5 M).

  • Initiation: Stir the solution under an inert atmosphere (Nitrogen or Argon) at room temperature for 20-30 minutes to facilitate initial hemiaminal/iminium ion formation.

  • Reduction: Add Sodium Triacetoxyborohydride (1.4 equiv) to the mixture portion-wise over 5 minutes. Note: The reaction can be mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the limiting reagent by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2 to 24 hours.

  • Aqueous Work-up: Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel if necessary.

Workflow_Diagram Setup 1. Combine Carbonyl & Piperidine in Anhydrous Solvent Stir1 2. Stir for 20-30 min (Iminium Formation) Setup->Stir1 AddSTAB 3. Add STAB Portion-wise Stir1->AddSTAB React 4. Stir & Monitor (TLC / LC-MS) AddSTAB->React Quench 5. Quench with aq. NaHCO₃ React->Quench Extract 6. Extract with Organic Solvent Quench->Extract Dry 7. Wash & Dry Organic Layer Extract->Dry Purify 8. Concentrate & Purify (Chromatography) Dry->Purify Product Pure Product Purify->Product

Caption: Standard workflow for STAB-mediated reductive amination.

Protocol 2: Indirect Reductive Amination using Sodium Borohydride

This two-step, one-pot method is an alternative when STAB is unavailable or for particularly sensitive substrates.

Materials:

  • Aldehyde or Ketone (1.0 equiv)

  • Piperidine derivative (1.0 - 1.2 equiv)

  • Glacial Acetic Acid (catalytic, ~5 mol%)

  • Anhydrous Methanol (MeOH)

  • Sodium Borohydride (NaBH₄) (1.5 - 2.0 equiv)

Step-by-Step Methodology:

  • Iminium Formation: In a round-bottom flask, dissolve the aldehyde/ketone (1.0 equiv) and piperidine derivative (1.1 equiv) in anhydrous MeOH. Add a catalytic amount of glacial acetic acid.

  • Equilibration: Stir the mixture at room temperature for 1-2 hours to ensure the formation of the iminium ion is maximized.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Carefully and slowly add sodium borohydride (1.5 equiv) in small portions. Caution: Vigorous hydrogen gas evolution will occur.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours or until complete by TLC/LC-MS.

  • Work-up and Purification: Follow steps 6-9 from Protocol 1.

Part 4: Troubleshooting and Field-Proven Insights

Even robust reactions can present challenges. Below are common issues and their solutions.

ProblemProbable Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive STAB (hygroscopic).2. Sterically hindered ketone or amine.3. Poorly nucleophilic amine (e.g., electron-deficient).1. Use freshly opened or properly stored STAB.2. Increase reaction time, gently heat (e.g., to 40 °C), or add a catalytic amount of acetic acid to accelerate iminium formation.3. Consider using a more forcing method or a different synthetic route.
Formation of Alcohol Byproduct 1. Water present in the reaction (hydrolyzes STAB and iminium ion).2. Using a non-selective reductant like NaBH₄ incorrectly.1. Ensure all glassware is oven-dried and use anhydrous solvents.2. If using NaBH₄, ensure sufficient time for iminium formation before its addition. Switch to STAB if possible.
Complex Crude NMR / Difficult Purification 1. Excess amine remaining.2. Formation of stable boron-amine complexes.1. During work-up, include a wash with dilute acid (e.g., 1M HCl) to protonate and extract the excess amine into the aqueous layer. Then re-basify to recover the product.2. A thorough basic wash (e.g., 1M NaOH) during work-up can help break up boron complexes.

Conclusion

Reductive amination is an indispensable tool for the synthesis of piperidine-containing molecules in pharmaceutical research. By understanding the underlying mechanism, making informed reagent choices—with a strong recommendation for sodium triacetoxyborohydride—and adhering to robust protocols, chemists can efficiently and reliably construct complex molecular architectures. This powerful C-N bond-forming reaction will undoubtedly continue to be a mainstay in the development of next-generation therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals. The target molecule is synthesized via an α-alkylation of the parent ester, 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate. This transformation, while conceptually straightforward, involves the formation of a quaternary carbon center through a lithium enolate intermediate. Success hinges on precise control over reaction conditions to favor the desired C-alkylation pathway and minimize common side reactions.

This document provides in-depth troubleshooting guides and a validated experimental protocol to help you navigate the complexities of this synthesis and consistently achieve high yields.

Reaction Overview

The core of the synthesis is the deprotonation of 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate at the C-4 position using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA), followed by quenching the resulting enolate with an allyl halide.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is disappointingly low. What are the most common culprits?

A: Low yield is the most frequent issue and typically points to one of four areas:

  • Moisture Contamination: Lithium Diisopropylamide (LDA) is an extremely strong base and is highly sensitive to water.[1] Trace amounts of moisture in your solvent, glassware, or starting material will quench the LDA, preventing the complete formation of the enolate. Ensure all glassware is oven- or flame-dried under vacuum, and use freshly distilled, anhydrous solvents (like THF).

  • Poor Quality or Incorrect Stoichiometry of LDA: Commercially available LDA solutions can degrade over time. It is crucial to titrate the LDA solution before use to determine its exact molarity. Incomplete deprotonation due to insufficient active LDA is a primary cause of unreacted starting material. Typically, 1.05 to 1.1 equivalents of LDA are recommended to ensure full conversion.[1]

  • Temperature Control Failure: This reaction must be run under cryogenic conditions (typically -78 °C, a dry ice/acetone bath) to form the kinetic enolate and prevent side reactions.[2][3] If the temperature rises, enolate equilibration and decomposition can occur, leading to a mixture of products and a lower yield of the desired compound.

  • Inefficient Electrophile Quench: The addition of the allyl halide must be done carefully. Adding it too quickly can cause localized warming, while adding it too slowly can allow the enolate to degrade. The allyl halide should also be pure and free of inhibitors.

Q2: I'm seeing a lot of unreacted starting material in my final product analysis. How can I drive the reaction to completion?

A: The persistence of starting material is almost always linked to incomplete enolate formation.

  • Verify LDA Concentration: As mentioned above, titrating your LDA is the most critical step. Do not rely on the concentration stated on the bottle, especially if it is old.

  • Deprotonation Time: Allow sufficient time for the LDA to fully deprotonate the starting ester at -78 °C. A stir time of 30 to 60 minutes after LDA addition is generally sufficient before adding the allyl bromide.

  • Order of Addition: Always add the ester solution slowly to the LDA solution at -78 °C, not the other way around. This ensures the LDA is always in excess during the addition phase, preventing potential side reactions of the ester with its own enolate.

Q3: My NMR spectrum is complex, suggesting multiple side products. What are these side reactions and how can I prevent them?

A: The most common side reaction in this synthesis is O-alkylation , where the allyl group attaches to the oxygen of the enolate instead of the carbon. This leads to the formation of a ketene acetal, which is likely unstable to workup conditions.

  • Mechanism of Control: C-alkylation is the kinetically favored pathway, especially in a polar aprotic solvent like THF. Maintaining a very low temperature (-78 °C) is crucial to prevent the reaction from reaching the thermodynamic equilibrium which can favor O-alkylation.[2][4] The lithium cation from LDA also chelates the enolate oxygen, sterically hindering O-alkylation.

  • Minimization Strategy:

    • Strictly maintain the temperature at -78 °C throughout the deprotonation and alkylation steps.

    • Use a solvent like THF that effectively solvates the lithium cation.

    • Ensure rapid and efficient quenching with the allyl halide once the enolate is formed.

Another potential issue, though less common for esters than ketones, is self-condensation.[4] The slow addition of the ester to the LDA solution effectively mitigates this risk.

Q4: Why is a temperature of -78 °C so critical for this reaction?

A: The use of -78 °C is fundamental to the concept of kinetic versus thermodynamic control .[2][3]

  • Kinetic Enolate Formation: At very low temperatures, the deprotonation occurs at the most accessible proton, leading to the "kinetic" enolate. For many unsymmetrical ketones, this is the less substituted alpha-carbon.[2][3] While our substrate is symmetrical in that regard, the low temperature is still vital to prevent the enolate from rearranging or decomposing.

  • Preventing Side Reactions: As discussed, side reactions like O-alkylation and enolate decomposition are higher-energy processes. The cryogenic temperature provides insufficient thermal energy for these pathways to compete effectively with the desired, kinetically favored C-alkylation.[4]

The diagram below illustrates the energy profile, emphasizing why low temperature favors the desired kinetic product.

G cluster_energy Reaction Energy Profile start Starting Material + LDA ts2 TS (Side Reactions) kinetic_product Kinetic Product (C-Alkylation Enolate) start->kinetic_product Low Ea (-78°C) thermo_product Side Products (O-Alkylation, etc.) start->thermo_product High Ea ts1 TS (C-alkylation)

Caption: Energy profile showing kinetic vs. thermodynamic pathways.

Validated Experimental Protocol

This protocol is designed to maximize yield and purity. Strict adherence to anhydrous and anaerobic conditions is paramount.

Materials & Reagents:

  • 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate (CAS 124443-68-1)[5][6]

  • Lithium diisopropylamide (LDA), ~2.0 M solution in THF/heptane/ethylbenzene

  • Allyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)

Procedure:

  • Preparation:

    • Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar under high vacuum and backfill with dry argon or nitrogen.

    • Fit the flask with a rubber septum and a temperature probe.

    • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Enolate Formation:

    • To the cooled flask, add anhydrous THF (approx. 0.2 M relative to the substrate).

    • Slowly add the LDA solution (1.1 equivalents) via syringe while maintaining the internal temperature below -70 °C.

    • In a separate flame-dried flask, dissolve 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate (1.0 equivalent) in a minimal amount of anhydrous THF.

    • Slowly add the substrate solution to the stirring LDA solution via syringe over 15-20 minutes, ensuring the temperature remains at -78 °C.

    • Stir the resulting mixture at -78 °C for 45 minutes to ensure complete enolate formation.

  • Alkylation (Electrophile Quench):

    • Add allyl bromide (1.2 equivalents) dropwise to the enolate solution at -78 °C.

    • Allow the reaction to stir at -78 °C for 2-3 hours. The reaction can be monitored by TLC.

  • Workup:

    • Quench the reaction at -78 °C by slowly adding saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure this compound.

Parameter Optimization Summary

ParameterRecommended ConditionRationale & Impact on Yield
Temperature -78 °CCritical. Prevents side reactions (O-alkylation, decomposition). Higher temps drastically reduce yield.[2][3]
Base (LDA) 1.05 - 1.1 equivalentsEnsures complete deprotonation. Less may result in unreacted starting material.[1]
Solvent Anhydrous THFEssential for stability of LDA and the enolate. Must be rigorously dried.
Addition Order Substrate to BaseMinimizes self-condensation and ensures LDA is in excess.
Quenching Agent Saturated NH₄ClMildly acidic quench protonates any remaining enolate and neutralizes excess base without damaging the product.

Troubleshooting Workflow

The following flowchart provides a logical path for diagnosing and solving issues with the synthesis.

Caption: A logical troubleshooting workflow for the α-alkylation.

References

Technical Support Center: Purification of 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols designed for researchers, scientists, and drug development professionals. Our goal is to equip you with the necessary knowledge to overcome common purification challenges and achieve high purity for this specific compound.

Understanding the Molecule: Key Physicochemical Properties

Before diving into purification, it's crucial to understand the structural features of this compound, as they dictate its behavior during separation.

  • Tert-Butoxycarbonyl (Boc) Group: This bulky, lipophilic group renders the piperidine nitrogen non-basic and increases the compound's overall non-polar character. Critically, the Boc group is highly sensitive to acid and will be cleaved under acidic conditions.[1][2][3]

  • Methyl Ester: A relatively stable functional group, but can be susceptible to hydrolysis under strongly basic conditions.

  • Allyl Group: The double bond in the allyl group can be a site for unwanted side reactions (e.g., oxidation) if not handled properly.

  • Quaternary Carbon Center (C4): The presence of two substituents at the 4-position creates a sterically hindered center.

Based on these features, the molecule is of intermediate polarity and is generally stable under neutral and mildly basic conditions. The primary liability is the acid-sensitive Boc group.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude product?

A1: The impurity profile depends heavily on the synthetic route. For a typical synthesis involving the allylation of a piperidine precursor, common impurities include:

  • Unreacted Starting Material: The non-allylated piperidine-1,4-dicarboxylate.

  • Reagents: Residual allylating agent (e.g., allyl bromide) and base (e.g., LDA, NaH).

  • Solvent: Residual reaction solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM).

  • Boc-Deprotected Species: If the reaction workup involved acidic conditions, you might have the free amine analog.[1][4]

Q2: What is the recommended primary purification method for this compound?

A2: For lab-scale quantities (mg to g), flash column chromatography on silica gel is the most effective and widely applicable method.[5] It provides excellent separation of the target compound from more polar starting materials and baseline impurities.[6] For very high purity requirements (>99.5%), preparative HPLC may be necessary as a secondary step.[7][8]

Q3: How do I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is the essential tool for monitoring your purification.[9]

  • Staining: As the piperidine derivative may not be strongly UV-active, visualization can be achieved using a potassium permanganate (KMnO₄) stain or p-anisaldehyde stain, which are effective for detecting compounds with reactive functional groups like the allyl double bond.[9][10]

  • Solvent System: A good starting point for TLC analysis is a mixture of hexanes and ethyl acetate.[5] Adjusting the ratio to achieve a retention factor (Rf) of ~0.3 for the target compound is ideal for translating to a column.[11]

Q4: My compound appears as an oil. Can it be crystallized?

A4: While many substituted piperidines are oils at room temperature, crystallization is a powerful purification technique if applicable, often yielding very pure material.[12][13][14] Success depends on screening various solvents.[15] A good approach is to dissolve the oil in a solvent in which it is highly soluble (e.g., dichloromethane, ethyl acetate) and then slowly add an anti-solvent in which it is poorly soluble (e.g., hexanes, heptane) until turbidity appears, then allow it to cool slowly.[12]

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification process.

Problem: Poor Separation or Overlapping Spots on TLC/Column Chromatography
Potential Cause Explanation & Validation Solution
Incorrect Solvent System The polarity of the eluent is not optimized. If the Rf value is too high (>0.5), compounds elute too quickly with the solvent front. If too low (<0.1), elution takes too long, leading to band broadening.Systematically screen solvent systems using TLC. Start with 80:20 Hexanes:EtOAc and adjust the polarity. Try adding a small amount (~1%) of a more polar solvent like methanol if the compound is reluctant to move.
Compound Tailing on Silica The piperidine nitrogen, although protected, can have a slight basicity, leading to strong interaction with the acidic silica gel surface. This causes the characteristic "tailing" or "streaking" of spots.Add a small amount of a basic modifier, such as triethylamine (TEA) (0.5-1% v/v), to your eluent system.[9][11] This will neutralize the acidic sites on the silica gel and result in sharper, more symmetrical peaks.
Column Overloading Too much crude material was loaded onto the column relative to the amount of silica gel. A general rule of thumb is a 1:30 to 1:50 ratio of sample to adsorbent by weight.[9]Use a larger column with more silica gel. If material is limited, perform the purification in smaller batches.
Problem: Low or No Recovery of Compound from the Column
Potential Cause Explanation & Validation Solution
Compound is Stuck on the Column The eluent may be too non-polar to effectively move the compound down the column.If you suspect your compound is still on the column, you can perform a "flush" with a very polar solvent, such as 100% ethyl acetate or even 9:1 DCM:Methanol, to elute all remaining material.[6]
Boc Group Cleavage The silica gel used was too acidic, or the solvents contained acidic impurities, leading to the on-column decomposition of your acid-sensitive compound.[1][2] The resulting free amine is much more polar and will not elute as expected.1. Test Stability: Before running a column, spot your compound on a TLC plate, let it sit for 30-60 minutes, then develop it. If a new, lower Rf spot appears, your compound is not stable on silica.[6] 2. Use Deactivated Silica: Neutralize the silica gel by preparing a slurry with your mobile phase containing 1% triethylamine before packing the column.[11]
Fractions are Too Dilute The compound may have eluted, but the concentration in each fraction is too low to be detected by TLC.Combine and concentrate fractions where you expected to see your compound and re-analyze by TLC.[6]
Workflow for Purification Strategy Selection

The following diagram outlines the decision-making process for purifying your compound.

Purification_Strategy Start Crude Product (1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate) TLC_Analysis Analyze by TLC (e.g., 8:2 Hex:EtOAc) Start->TLC_Analysis Check_Spots How many spots? TLC_Analysis->Check_Spots One_Spot Single Spot with Minor Baseline Impurities Check_Spots->One_Spot One Major Spot Multi_Spots Multiple Spots Check_Spots->Multi_Spots Multiple Spots Plug_Filter Silica Plug Filtration One_Spot->Plug_Filter Flash_Chrom Perform Flash Column Chromatography Multi_Spots->Flash_Chrom Assess_Purity Assess Purity (NMR, LC-MS) Flash_Chrom->Assess_Purity Purity_Check Is Purity >98%? Assess_Purity->Purity_Check Final_Product Final Pure Product Purity_Check->Final_Product Yes Prep_HPLC Consider Preparative HPLC for higher purity Purity_Check->Prep_HPLC No Prep_HPLC->Final_Product Plug_Filter->Assess_Purity

Caption: Decision tree for selecting an appropriate purification method.

Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography

This protocol is the standard method for purifying gram-scale quantities of the title compound.[5]

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)[5]

  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Triethylamine (TEA) (all HPLC grade)

  • Glass column, collection tubes, TLC plates, and chamber

Procedure:

  • TLC Analysis & Eluent Selection:

    • Prepare several TLC developing chambers with varying ratios of Hexanes:EtOAc (e.g., 9:1, 8:2, 7:3).

    • Add 1% TEA to each solvent mixture to prevent tailing.

    • Dissolve a small amount of crude material in DCM and spot it on TLC plates.

    • Develop the plates and identify the solvent system that gives the target compound an Rf of approximately 0.3.[11] This will be your column's mobile phase.

  • Column Packing (Slurry Method):

    • In a beaker, prepare a slurry of silica gel in the least polar solvent of your mobile phase (Hexanes).

    • Pour the slurry into the column and allow the solvent to drain while gently tapping the column to ensure even packing.[5]

    • Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.[16]

    • Equilibrate the packed column by passing 2-3 column volumes of the chosen mobile phase through it. Never let the solvent level drop below the top of the silica.[5]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM).

    • Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to this solution.

    • Evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder. This is your sample-adsorbed silica.[16]

    • Carefully add this powder to the top of the packed column.[16]

  • Elution and Fraction Collection:

    • Carefully add your mobile phase to the top of the column.

    • Apply gentle pressure (using compressed air or nitrogen) to achieve a steady flow rate.

    • Begin collecting fractions in test tubes.

    • Monitor the elution process by spotting fractions onto TLC plates and visualizing with a KMnO₄ stain.

  • Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Protocol 2: High-Purity Polishing with Preparative HPLC

For applications requiring exceptional purity, such as pharmaceutical development, preparative HPLC is the method of choice.[7][17][18]

Instrumentation:

  • Preparative HPLC system with a UV detector[7]

  • C18 Reverse-Phase Column

  • Automated Fraction Collector

Procedure:

  • Method Development:

    • Develop an analytical HPLC method first to determine the optimal mobile phase. A common starting point for reverse-phase separation is a gradient of Water (A) and Acetonitrile (ACN) (B).

    • Caution: Avoid using acidic modifiers like Trifluoroacetic Acid (TFA) if possible, as prolonged exposure, especially during solvent evaporation, can cleave the Boc group.[4] If an acid is necessary for peak shape, use a minimal amount (e.g., 0.05% formic acid) and neutralize fractions immediately after collection.

  • Sample Preparation:

    • Dissolve the compound (already purified by flash chromatography) in the mobile phase at a known concentration.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulates.

  • Purification Run:

    • Equilibrate the preparative column with the initial mobile phase conditions.

    • Inject the sample onto the column.

    • Run the preparative method, collecting fractions based on the UV detector signal corresponding to your target compound's peak.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the organic solvent (Acetonitrile) via rotary evaporation.

    • If the mobile phase was aqueous, perform a liquid-liquid extraction with a suitable organic solvent (e.g., EtOAc) to recover the product, or lyophilize to remove the water.

References

Technical Support Center: Synthesis of 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the allylation of the piperidine core structure. Our goal is to equip researchers, scientists, and drug development professionals with the necessary insights to navigate potential synthetic challenges, ensuring high-yield and high-purity outcomes.

I. Reaction Overview & Key Challenges

The synthesis of this compound typically involves the deprotonation of the α-carbon to the methyl ester in 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate, followed by nucleophilic attack on an allyl halide. While seemingly straightforward, this alkylation is prone to several side reactions that can significantly impact reaction efficiency and product purity.

The primary challenges in this synthesis include:

  • Controlling the extent of allylation: Preventing the formation of di-allylated byproducts.

  • Minimizing hydrolysis: Avoiding the cleavage of both the tert-butyl and methyl ester protecting groups.

  • Ensuring complete reaction: Driving the reaction to completion to avoid unreacted starting material.

This guide will address these challenges in a practical, question-and-answer format, providing both diagnostic advice and preventative solutions.

Reaction Workflow Diagram

Synthesis_Workflow cluster_main Main Synthetic Pathway cluster_side Potential Side Reactions Starting_Material 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate Deprotonation Base Addition (e.g., LDA, NaH) Starting_Material->Deprotonation 1. Enolate_Formation Piperidine Enolate Deprotonation->Enolate_Formation 2. Allylation Allyl Halide (e.g., Allyl Bromide) Enolate_Formation->Allylation 3. Di-allylation Di-allylated Product Enolate_Formation->Di-allylation Over-allylation Target_Product 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate Allylation->Target_Product 4. Hydrolysis_tBu Boc Deprotection Target_Product->Hydrolysis_tBu Acidic Conditions Hydrolysis_Me Methyl Ester Hydrolysis Target_Product->Hydrolysis_Me Basic/Aqueous Workup

Caption: Main synthesis pathway and potential side reactions.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the synthesis, providing a systematic approach to identify the cause and implement a solution.

Q1: My reaction yields are consistently low, and I observe a significant amount of unreacted starting material in my crude NMR. What are the likely causes?

A1: Low conversion is a common issue that can often be traced back to incomplete deprotonation of the starting material. The proton alpha to the methyl ester is activated, but a sufficiently strong, non-nucleophilic base is crucial for quantitative enolate formation.

Potential Causes & Troubleshooting Steps:

  • Insufficient Base: The stoichiometry of your base might be inadequate. Ensure you are using at least 1.05 to 1.2 equivalents of a strong base like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH).

  • Base Degradation: Strong bases like LDA are moisture-sensitive. Use freshly prepared or titrated LDA. If using NaH, ensure it is a fresh dispersion and that the mineral oil is properly washed away with a dry, inert solvent (e.g., hexanes) before use.

  • Reaction Temperature: Deprotonation is typically performed at low temperatures (e.g., -78 °C for LDA) to prevent side reactions. However, if the reaction mixture is too cold for an extended period, the deprotonation kinetics may be slow. Allow the reaction to stir for an adequate time at the optimal temperature (typically 30-60 minutes at -78 °C) before adding the allyl halide.

  • Solvent Purity: The presence of protic impurities, such as water or alcohols, in your solvent (e.g., THF) will quench the base and the enolate. Ensure your solvent is rigorously dried and freshly distilled or obtained from a solvent purification system.

Experimental Protocol: Small-Scale Test Reaction to Optimize Deprotonation

  • Preparation: Dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon.

  • Reagents: Use freshly distilled, anhydrous THF. Prepare or titrate LDA solution immediately before use.

  • Reaction Setup: Dissolve 1 equivalent of 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate in anhydrous THF under an inert atmosphere.

  • Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath). Add 1.1 equivalents of LDA dropwise over 10 minutes.

  • Monitoring: After stirring for 45 minutes at -78 °C, carefully quench a small aliquot of the reaction mixture with D₂O. Analyze this quenched sample by ¹H NMR to determine the extent of deuterium incorporation at the α-position, which corresponds to the percentage of enolate formation.

  • Analysis: If deuterium incorporation is less than 95%, consider increasing the equivalents of base or the reaction time in your main reaction.

Q2: I am observing a significant byproduct with a mass corresponding to a di-allylated product. How can I prevent this?

A2: The formation of a di-allylated product indicates that the mono-allylated product, once formed, is being deprotonated and reacting with another equivalent of the allyl halide.[1][2] This is a common issue in the alkylation of active methylene compounds.[1]

Factors Favoring Di-allylation & Preventative Measures:

FactorExplanationPrevention Strategy
Excess Allyl Halide Using a large excess of the alkylating agent increases the probability of a second alkylation event.Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the allyl halide.
Reaction Temperature Allowing the reaction to warm up prematurely can increase the rate of the second alkylation. The enolate of the product may be more soluble or reactive at higher temperatures.Maintain a low reaction temperature (e.g., -78 °C to -40 °C) during and after the addition of the allyl halide. Allow the reaction to warm to room temperature slowly only after the initial reaction is complete.
Slow Addition Adding the allyl halide too slowly can lead to localized high concentrations of the mono-allylated product, which can then be deprotonated by any remaining starting material enolate.Add the allyl halide dropwise but at a steady rate to the enolate solution at low temperature.
Solvent Choice While less common, in some cases, the solvent can influence the aggregation state of the enolate, affecting its reactivity.Tetrahydrofuran (THF) is generally the solvent of choice. Using a less polar co-solvent is generally not recommended as it can decrease solubility.

Troubleshooting Workflow for Di-allylation

Diallylation_Troubleshooting start Problem: Di-allylation Observed check_allyl Check Equivalents of Allyl Halide start->check_allyl check_temp Review Reaction Temperature Control check_allyl->check_temp 1.0-1.1 eq. used solution1 Solution: Use 1.0-1.1 eq. of Allyl Halide check_allyl->solution1 > 1.2 eq. used check_addition Evaluate Addition Rate of Allyl Halide check_temp->check_addition Temp. was controlled solution2 Solution: Maintain -78°C during addition and for 1-2h post-addition check_temp->solution2 Warmed prematurely solution3 Solution: Add allyl halide dropwise over 15-20 minutes check_addition->solution3 Added too quickly/slowly end_node Problem Resolved check_addition->end_node Rate was appropriate solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting workflow for di-allylation.

Q3: During workup or purification, I am losing my tert-butyl (Boc) protecting group. What conditions should I avoid?

A3: The tert-butyl ester and the N-Boc group are highly sensitive to acidic conditions.[3] Accidental exposure to acid, even mild acid, can lead to cleavage and the formation of isobutylene gas.[3]

Conditions Leading to Boc Deprotection and How to Avoid Them:

  • Acidic Workup: Avoid using acidic aqueous solutions (e.g., HCl, NH₄Cl) during the workup. A neutral or slightly basic wash is preferred.

    • Recommended Workup: Quench the reaction with saturated aqueous NaHCO₃ or a phosphate buffer (pH ~7-8).

  • Silica Gel Chromatography: Standard silica gel can be slightly acidic and may cause slow cleavage of the Boc group, especially if the compound is on the column for an extended period.

    • Solution:

      • Neutralize Silica: Pre-treat the silica gel by slurrying it in the eluent system containing a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1% v/v).

      • Swift Purification: Perform the chromatography as quickly as possible.

      • Alternative Media: Consider using neutral alumina for purification if the compound is particularly sensitive.

  • Acidic Solvents: Ensure that solvents used for purification (e.g., chloroform) are free from acidic impurities. Stabilized chloroform often contains a small amount of ethanol, which is generally acceptable, but older, unstabilized chloroform can contain HCl.

Q4: My product appears to have undergone methyl ester hydrolysis, resulting in the corresponding carboxylic acid. Why is this happening?

A4: While methyl esters are generally more stable to basic conditions than tert-butyl esters are to acidic conditions, they can still be hydrolyzed by strong bases, especially in the presence of water.[4]

Causes of Methyl Ester Hydrolysis and Preventative Actions:

  • Excess Base During Reaction: While unlikely with organolithium bases at low temperatures, prolonged exposure to other bases at higher temperatures could be a factor.

  • Aqueous Basic Workup: The most common cause is the workup procedure. Using concentrated basic solutions (e.g., NaOH, KOH) to quench the reaction can lead to saponification of the methyl ester.[4]

    • Recommended Quench: Use a milder base like saturated aqueous sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). These are generally not strong enough to cause significant hydrolysis under typical workup conditions.

  • Reaction Time and Temperature: Ensure the reaction is not left stirring for an unnecessarily long time after the addition of the allyl halide, especially if it is allowed to warm to room temperature.

III. Frequently Asked Questions (FAQs)

Q: What is the ideal base for this reaction? A: Lithium diisopropylamide (LDA) is often the base of choice. It is a very strong, non-nucleophilic base that provides rapid and clean enolate formation at low temperatures. Sodium hydride (NaH) is another common choice, though it often requires higher temperatures (0 °C to room temperature) to achieve full deprotonation, which can sometimes lead to more side reactions.

Q: Can I use allyl chloride or allyl iodide instead of allyl bromide? A: Yes. Allyl bromide is typically a good balance of reactivity and stability. Allyl iodide is more reactive but also more expensive and less stable. Allyl chloride is less reactive and may require longer reaction times or higher temperatures, which could increase the likelihood of side reactions.

Q: My crude product is an oil that is difficult to purify. Any suggestions? A: If chromatography is challenging, consider converting the oily product to a solid derivative for purification, if the subsequent synthetic steps allow. Alternatively, ensure your workup procedure is robust. A thorough extraction and washing protocol can remove many impurities before chromatography. Sometimes, a Kugelrohr distillation can be effective for non-polar, thermally stable oils if impurities are non-volatile.

Q: How can I confirm the structure of my final product and identify byproducts? A: A combination of analytical techniques is recommended:

  • ¹H and ¹³C NMR: To confirm the presence of the allyl group and the integrity of the piperidine core and ester groups.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify the masses of any major byproducts (e.g., di-allylated product, hydrolyzed products).

  • Thin-Layer Chromatography (TLC): For routine monitoring of reaction progress and assessing the purity of column fractions. Use a visualizing stain (e.g., potassium permanganate) as the product may not be UV-active.

IV. References

  • Acids - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. 3

  • Chemoselective Hydrolysis of tert-Butyl Esters in Acetonitrile Using Molecular Iodine as a Mild and Efficient Catalyst. | Request PDF - ResearchGate. 5

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution - Arkivoc. 6

  • tert-Butyl Esters - Organic Chemistry Portal. 7

  • Facile Alkylation on Active Methylene Site of Carbonyl Compounds with Benzylic Alcohols - International Journal of Advanced Biotechnology and Research. 1

  • Alkylation of active methylene compounds | Download Table - ResearchGate. 2

  • Alkylation and acylation of active methylene compounds using 1,8-diazabicyclo[5.4.0]undec-7-ene as a base. | Semantic Scholar. 8

  • Ester to Acid - Common Conditions. 4

References

Technical Support Center: 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and handling of this compound. As Senior Application Scientists, we have synthesized data from authoritative sources and our expertise to ensure the scientific integrity and practical utility of this guide.

Understanding the Stability of this compound

This compound is a functionalized piperidine derivative commonly used as a building block in organic synthesis and drug discovery. Its stability is primarily dictated by its three key functional groups: the N-tert-butoxycarbonyl (Boc) protecting group, the methyl ester, and the C-4 allyl group on a quaternary center. Understanding the reactivity of these groups is crucial for its successful storage and application in experimental work.

Core Structural Features and Their Stability Implications
Functional GroupChemical StructureStability Characteristics
N-Boc Group -C(O)OC(CH₃)₃Liable to strong acids, leading to deprotection.[1][2][3] Generally stable under basic and neutral conditions.[3]
Methyl Ester -C(O)OCH₃Susceptible to hydrolysis under both acidic and basic conditions, though typically requires more forcing conditions than Boc deprotection.
Allyl Group -CH₂CH=CH₂The double bond is susceptible to oxidation and radical reactions. The allylic protons have enhanced reactivity.[4] The group is relatively stable to a range of pH conditions.[5]
Piperidine Ring C₅H₁₀NA saturated heterocycle that is generally stable under a wide range of reaction conditions.[6]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term stability, it is recommended to store this compound in a cool, dry place, under an inert atmosphere (e.g., argon or nitrogen).[7][8] Some suppliers of similar compounds recommend storage at room temperature, while others suggest refrigeration (4°C).[9][10] For optimal shelf-life, refrigeration is advisable, especially after the container has been opened. Always ensure the container is tightly sealed to prevent moisture absorption and oxidation.

Q2: Is this compound sensitive to air or light?

While the piperidine ring and Boc group are not particularly sensitive to air or light, the allyl group can be susceptible to oxidation over time, especially in the presence of light, which can initiate radical reactions.[4] For long-term storage, it is best to store the compound in an amber vial or in the dark.

Q3: What solvents are suitable for dissolving this compound?

This compound is expected to be soluble in a wide range of common organic solvents, such as dichloromethane (DCM), chloroform, ethyl acetate, tetrahydrofuran (THF), and dimethylformamide (DMF). Its solubility in non-polar solvents like hexanes may be limited. For aqueous solutions, it is likely to have low solubility.

Q4: Can the Boc group be accidentally cleaved during my experiments?

Yes, the Boc group is an acid-labile protecting group.[3] Exposure to strong acids such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), or even Lewis acids will readily cleave the Boc group.[1][7][11] Care must be taken to avoid acidic conditions if the integrity of the Boc group is required for subsequent synthetic steps. Even prolonged exposure to mildly acidic conditions can lead to partial or complete deprotection.[7]

Q5: How stable is the allyl group to common reaction conditions?

The allyl group is relatively robust and is stable to a variety of non-extreme reaction conditions, including mildly acidic and basic environments.[5] However, it is reactive towards certain reagents:

  • Oxidizing agents: Reagents like ozone (O₃), potassium permanganate (KMnO₄), or osmium tetroxide (OsO₄) will react with the double bond.

  • Strong reducing agents: While the double bond is not as easily reduced as a ketone, catalytic hydrogenation (e.g., H₂, Pd/C) will reduce the allyl group to a propyl group.

  • Transition metal catalysts: Palladium and other transition metals can catalyze a variety of reactions at the allyl group.[5]

Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Unexpected Side Products in a Reaction

Symptom: Your reaction yields a mixture of products, with one or more unexpected spots on TLC or peaks in LC-MS.

Potential Causes & Solutions:

  • Premature Boc Deprotection: If your reaction conditions are even mildly acidic, you may be cleaving the Boc group. The resulting free amine is nucleophilic and can participate in side reactions.

    • Solution: Ensure your reaction is run under strictly neutral or basic conditions. If an acid is generated in situ, add a non-nucleophilic base to scavenge it.[3] You can check for deprotection by looking for a product with a mass difference of -100 (loss of C₅H₈O₂) or -56 (loss of isobutylene) in your mass spectrometry data.

  • Reaction at the Allyl Group: The allyl group may be reacting with your reagents.

    • Solution: Review the compatibility of your reagents with alkenes. If you are using a transition metal catalyst, be aware of potential allyl-metal complex formation and subsequent reactions.

  • Ester Hydrolysis: Under strongly basic or acidic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.

    • Solution: Use mild reaction conditions and control the pH. If hydrolysis is unavoidable, you may need to re-esterify the product as a subsequent step.

Issue 2: Low or No Reactivity of a Neighboring Functional Group

Symptom: An attempt to perform a reaction on a functional group in the same molecule as the title compound results in low or no conversion.

Potential Cause & Solution:

  • Steric Hindrance: The quaternary center at the 4-position of the piperidine ring, with its methyl and allyl substituents, can create significant steric hindrance. This may impede the approach of reagents to nearby reactive sites.

    • Solution: Consider using smaller, less sterically demanding reagents. Increasing the reaction temperature or using a more active catalyst may also help to overcome the steric barrier.

Issue 3: Compound Degradation During Workup or Purification

Symptom: The purity of your compound decreases after workup or column chromatography.

Potential Causes & Solutions:

  • Acidic Conditions During Workup: Using a strong acidic wash (e.g., 1M HCl) during an aqueous workup can lead to Boc deprotection.

    • Solution: Use a milder acidic wash (e.g., saturated ammonium chloride) or a neutral wash (e.g., water or brine).

  • Acidic Silica Gel: Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds like N-Boc protected amines during column chromatography.

    • Solution: Neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent (e.g., 1% triethylamine in hexanes/ethyl acetate). Alternatively, use neutral alumina for chromatography.

Visualizing Potential Degradation Pathways

The following diagram illustrates the primary potential degradation pathways for this compound based on the reactivity of its functional groups.

G A 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate B Deprotected Piperidine (Loss of Boc Group) A->B  Strong Acid (e.g., TFA, HCl) C Carboxylic Acid (Ester Hydrolysis) A->C  Acid or Base Hydrolysis D Oxidized Allyl Group (e.g., Diol) A->D  Oxidizing Agent (e.g., OsO4)

Caption: Potential degradation pathways of the title compound.

Experimental Protocols

Protocol 1: Boc Deprotection

This protocol describes a standard procedure for the removal of the Boc protecting group.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware

Procedure:

  • Dissolve the Boc-protected piperidine derivative in dichloromethane (approximately 0.1 M concentration).

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (5-10 equivalents) dropwise to the stirred solution.[11]

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude deprotected product, which can be purified further if necessary.

Protocol 2: Monitoring for Stability Using LC-MS

This workflow outlines a general procedure for assessing the stability of the compound under specific experimental conditions.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis A Prepare a stock solution of the compound in a suitable solvent B Aliquot the stock solution into several vials for different conditions A->B C Expose aliquots to test conditions (e.g., different pH, temperature, light) B->C D Take time points (e.g., 0h, 1h, 6h, 24h) C->D E Dilute samples and analyze by LC-MS D->E F Monitor for the parent compound and potential degradation products E->F G Quantify the remaining parent compound to determine stability F->G

Caption: Workflow for a stability study using LC-MS.

References

Technical Support Center: Optimization of Reaction Conditions for Piperidine Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Piperidine Alkylation. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that combines deep mechanistic understanding with practical, field-tested advice. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of N-alkylation, troubleshoot common issues, and optimize reaction outcomes for enhanced yield and purity.

Section 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses the foundational questions and strategic choices you'll face when planning a piperidine alkylation.

Q1: What are the primary methods for the N-alkylation of piperidine?

There are two predominant and highly effective strategies for forging the N-alkyl bond on a piperidine ring:

  • Direct Alkylation: This is a classic SN2 reaction where the piperidine nitrogen acts as a nucleophile, attacking an alkyl halide (or sulfonate) electrophile. The reaction is typically performed in the presence of a base to neutralize the acid byproduct.[1][2] It is straightforward and widely used for introducing simple alkyl groups.

  • Reductive Amination: This powerful, two-step, one-pot process involves the reaction of piperidine with an aldehyde or ketone to form an iminium ion intermediate.[1] This intermediate is then immediately reduced by a mild reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the N-alkylated product.[1][3] This method is exceptionally valuable as it inherently prevents the formation of quaternary ammonium salts, a common side product in direct alkylation.[1][4]

A third, more specialized method is the Buchwald-Hartwig Amination , a palladium-catalyzed cross-coupling reaction used for N-arylation (a form of alkylation). This is the method of choice for forming bonds between the piperidine nitrogen and an aryl or heteroaryl ring, a transformation that is challenging for traditional methods.[5][6]

Q2: How do I choose between Direct Alkylation and Reductive Amination?

The choice is dictated by the available starting materials, the desired product, and the potential for side reactions.

FeatureDirect Alkylation (with Alkyl Halide)Reductive Amination (with Aldehyde/Ketone)
Alkylating Agent Alkyl halides (R-I > R-Br > R-Cl), tosylates, mesylates.Aldehydes or ketones.
Key Advantage Procedurally simple and utilizes common reagents.Avoids over-alkylation (quaternary salt formation).[7][8] Broader substrate scope, including complex carbonyls.
Common Challenge Formation of quaternary ammonium salt byproduct, especially with reactive alkyl halides.[2][9]Requires a suitable reducing agent (e.g., STAB) and anhydrous conditions for iminium ion formation.
Best For Simple, unhindered primary and secondary alkyl groups.When the corresponding aldehyde/ketone is more accessible or stable than the alkyl halide. For substrates prone to over-alkylation.
Q3: The reaction generates an acid (e.g., HBr, HCl). Why is a base necessary and which one should I use?

In direct alkylation, one equivalent of acid is produced for every equivalent of product formed. This acid will protonate the starting piperidine, converting it into its non-nucleophilic ammonium salt and effectively shutting down the reaction.[2][9] Therefore, a base is critical to scavenge this acid and maintain the concentration of the free, nucleophilic amine.

Choosing the Right Base: The ideal base is non-nucleophilic, meaning it will not compete with the piperidine to attack the alkylating agent.

BaseTypeTypical EquivalentsRecommended SolventsKey Considerations
Potassium Carbonate (K₂CO₃) Inorganic, Heterogeneous2.0 eq.DMF, AcetonitrileAnhydrous grade is essential. A very common, effective, and economical choice.[1][3][7]
Cesium Carbonate (Cs₂CO₃) Inorganic, Heterogeneous1.5 - 2.0 eq.DMF, Acetonitrile, TolueneMore soluble and reactive than K₂CO₃, often leading to faster reactions, but more expensive.
DIPEA (Hünig's Base) Organic, Homogeneous1.5 eq.Acetonitrile, DCMSterically hindered and non-nucleophilic. Easy to remove in vacuo.[2][9]
Triethylamine (Et₃N) Organic, Homogeneous1.5 eq.Acetonitrile, DCMCan sometimes lead to quaternization with very reactive alkyl halides. Less hindered than DIPEA.[2]
Sodium Hydride (NaH) Strong, Heterogeneous1.1 - 1.2 eq.DMF, THFUse with caution. Deprotonates the piperidine first to form a highly nucleophilic piperidide anion. Requires strictly anhydrous conditions and inert atmosphere.[9][10]

Section 2: Troubleshooting Guide

Even with a well-planned experiment, challenges can arise. This guide provides a systematic approach to diagnosing and solving common problems.

Issue 1: Low Yield or Incomplete Reaction

A sluggish or stalled reaction is one of the most frequent issues. The underlying cause can often be traced through a process of elimination.

Troubleshooting_Low_Yield start Low Yield or Incomplete Reaction reagents 1. Check Reagent Quality start->reagents conditions 2. Optimize Reaction Conditions start->conditions workup 3. Review Workup & Purification start->workup q1 Are reagents pure & anhydrous? Is the solvent truly dry? reagents->q1  Purity & Moisture q2 Is the base strong enough? Is the leaving group reactive enough? conditions->q2  Reactivity Issues q3 Is the product water-soluble? workup->q3  Extraction Problem sol1 Solution: Dry solvents (e.g., over molecular sieves). Use fresh, high-purity reagents. q1->sol1  If No sol2 Solution: Switch to a stronger base (e.g., K₂CO₃ -> Cs₂CO₃). Switch to a better leaving group (R-Cl -> R-Br/R-I). Increase temperature. q2->sol2  If No sol3 Solution: Basify aqueous layer to pH 9.5-12 before extraction to deprotonate the product. q3->sol3  If Yes

Fig 1. Decision tree for troubleshooting low-yield piperidine alkylations.

Causality Explained:

  • Moisture: Water can hydrolyze some alkylating agents and interfere with the formation of intermediates in reductive amination. Using anhydrous solvents and reagents is crucial.[1]

  • Insufficient Basicity: As explained in Q3, if the base is too weak or too little is used, the reaction will slow and stop as the piperidine starting material is protonated and deactivated.[2]

  • Poor Leaving Group: The rate of an SN2 reaction is highly dependent on the leaving group's ability to depart. The reactivity order is I > Br > Cl >> F. If you are using an alkyl chloride with slow kinetics, switching to the corresponding bromide or iodide can dramatically increase the reaction rate.[2]

  • Product Solubility: N-alkylated piperidines are basic. During aqueous workup, they can be protonated by any residual acid, forming a salt. These salts are often highly water-soluble and will not partition into the organic layer. Basifying the aqueous layer with NaOH or Na₂CO₃ deprotonates the product, rendering it organic-soluble and enabling its extraction.[1][8]

Issue 2: Formation of Quaternary Ammonium Salt Byproduct

This occurs when the desired tertiary amine product acts as a nucleophile and reacts with a second molecule of the alkylating agent.

Overalkylation_Mechanism cluster_0 Desired Reaction (Step 1) cluster_1 Side Reaction (Step 2) Piperidine Piperidine (Secondary Amine) Product N-Alkylpiperidine (Tertiary Amine) Piperidine->Product + R-X AlkylHalide1 Alkyl Halide (R-X) Product_copy N-Alkylpiperidine (Nucleophile) QuatSalt Quaternary Salt (Byproduct) Product_copy->QuatSalt + R-X AlkylHalide2 Alkyl Halide (R-X)

Fig 2. Pathway showing the formation of the undesired quaternary salt.

Strategies to Prevent Over-alkylation:

  • Control Stoichiometry & Addition: The most direct cause of this side reaction is a high concentration of the alkylating agent relative to the amine nucleophile.

    • Slow Addition: Add the alkyl halide dropwise to the reaction mixture using a syringe pump.[9] This maintains a low instantaneous concentration of the electrophile, ensuring it is more likely to react with the more abundant starting piperidine than the product.

    • Use Excess Piperidine: Using a slight excess of piperidine can statistically favor the initial alkylation.[9] However, slow addition is a more robust control method.

  • Choose a Less Reactive System:

    • Leaving Group: A less reactive alkyl halide (e.g., R-Cl instead of R-I) will react more slowly with the tertiary amine product.

    • Temperature: Lowering the reaction temperature can sometimes disfavor the second alkylation, which may have a higher activation energy.

  • Switch to Reductive Amination: This is the most definitive solution. Since reductive amination does not involve an alkyl halide electrophile that can react further, it is not susceptible to over-alkylation.[4][7]

Section 3: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for the two primary alkylation strategies.

Protocol 1: Direct N-Alkylation with an Alkyl Bromide

This protocol describes a general procedure for the N-benzylation of piperidine.

Materials:

  • Piperidine (1.0 eq.)

  • Benzyl Bromide (1.05 - 1.1 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃), powdered (2.0 eq.)

  • Anhydrous Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a dry, round-bottom flask equipped with a magnetic stir bar, add piperidine (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Under a nitrogen atmosphere, add anhydrous acetonitrile to create a suspension (approx. 0.1 M concentration relative to piperidine).

  • Stir the suspension vigorously. Slowly add benzyl bromide (1.1 eq.) to the mixture at room temperature.[2][9]

  • Stir the reaction at room temperature or heat to 50-60 °C if the reaction is sluggish.

  • Monitor the reaction progress by TLC or LC-MS until the starting piperidine is consumed (typically 4-12 hours).

  • Workup: Upon completion, cool the reaction to room temperature and filter off the solid K₂CO₃.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in DCM and transfer to a separatory funnel. Wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude N-benzylpiperidine, which can be further purified by flash column chromatography if necessary.

Protocol 2: N-Alkylation via Reductive Amination

This protocol describes a general procedure for the N-alkylation of piperidine with cyclohexanecarboxaldehyde.

Materials:

  • Piperidine (1.0 eq.)

  • Cyclohexanecarboxaldehyde (1.1 eq.)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a dry, round-bottom flask equipped with a magnetic stir bar, dissolve piperidine (1.0 eq.) and cyclohexanecarboxaldehyde (1.1 eq.) in anhydrous DCM.

  • Stir the solution at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture.[3] Note: The addition may be slightly exothermic.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until completion (typically 2-8 hours).

  • Workup: Upon completion, slowly and carefully quench the reaction by adding saturated NaHCO₃ solution. Stir until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure. The crude product can be purified by flash chromatography if needed.

References

Technical Support Center: Regioselective Alkylation of Piperidine-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the regioselective alkylation of piperidine-2,4-dione derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable heterocyclic scaffolds. Piperidine-2,4-diones are crucial building blocks in medicinal chemistry, and controlling the site of alkylation is paramount for generating target molecules with desired pharmacological activities.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues you may encounter during the regioselective alkylation of piperidine-2,4-dione derivatives. Each problem is followed by a detailed analysis of potential causes and actionable solutions.

Issue 1: Poor Regioselectivity - Mixture of N-Alkylated and C-Alkylated Products

Symptoms:

  • NMR and mass spectrometry data indicate the presence of both N-substituted and C-substituted piperidine-2,4-dione isomers.

  • Difficulty in separating the isomers by standard chromatographic techniques.

Root Cause Analysis:

The regioselectivity of alkylation on the piperidine-2,4-dione scaffold is a delicate balance between the nucleophilicity of the nitrogen atom and the enolate formed at the C3 position. The outcome is highly dependent on the reaction conditions, including the choice of base, solvent, and electrophile.[3]

Solutions:

  • For Preferential N-Alkylation:

    • Base Selection: Employ weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[4] These bases are generally not strong enough to significantly deprotonate the α-carbon to form the enolate, thus favoring nucleophilic attack from the more basic nitrogen atom.

    • Solvent Choice: Use polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN). These solvents can solvate the cation of the base, increasing the nucleophilicity of the amide anion.

    • Reaction Temperature: Conduct the reaction at room temperature or slightly elevated temperatures (e.g., 40-50 °C) to favor the kinetically controlled N-alkylation.[5]

  • For Preferential C-Alkylation:

    • Base Selection: Utilize strong, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA).[6][7][8] These bases will irreversibly deprotonate the C3 position, generating a high concentration of the enolate.

    • Solvent Choice: Aprotic solvents such as tetrahydrofuran (THF) or diethyl ether are ideal for enolate formation.[7]

    • Temperature Control: The formation of the enolate should typically be carried out at low temperatures (e.g., -78 °C to 0 °C) to prevent side reactions. The subsequent addition of the alkylating agent can then be performed at a controlled temperature.

Table 1: Recommended Conditions for Regioselective Alkylation

Target ProductRecommended BaseRecommended SolventTypical Temperature
N-Alkylation K₂CO₃, Cs₂CO₃DMF, MeCNRoom Temperature to 50°C
C-Alkylation NaH, LDATHF, Diethyl Ether-78°C to Room Temperature
Issue 2: Low or No Yield of the Desired Alkylated Product

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted starting material.

  • The isolated yield of the desired product is significantly lower than expected.

Root Cause Analysis:

Low yields can stem from several factors, including incomplete deprotonation, inactive alkylating agents, or unfavorable reaction kinetics.

Solutions:

  • Verify Reagent Quality:

    • Base: Ensure the base is not old or has been improperly stored. For instance, NaH can become coated with an inactive layer of sodium hydroxide upon exposure to moisture.

    • Alkylating Agent: Check the purity and stability of your alkyl halide or other electrophile. Some alkylating agents can degrade over time.

    • Solvent: Use anhydrous solvents, especially when working with strong bases like NaH or LDA, as water will quench the base and the enolate.

  • Optimize Reaction Conditions:

    • Deprotonation Time: When using strong bases for C-alkylation, allow sufficient time for complete enolate formation before adding the electrophile. This can be monitored by quenching small aliquots of the reaction mixture and analyzing for the presence of starting material.

    • Addition of Electrophile: For highly reactive electrophiles, consider slow addition at a low temperature to control the reaction rate and minimize side reactions.

    • Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be necessary.

Issue 3: Formation of O-Alkylated Byproducts in C-Alkylation Reactions

Symptoms:

  • Characterization data (e.g., ¹³C NMR) suggests the presence of an enol ether, an O-alkylated byproduct.

  • This is more common with "harder" electrophiles.

Root Cause Analysis:

The enolate is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom.[9] The site of attack is influenced by the nature of the electrophile and the reaction conditions, as explained by Hard-Soft Acid-Base (HSAB) theory.

Solutions:

  • Electrophile Choice: "Soft" electrophiles, such as alkyl iodides and bromides, tend to favor C-alkylation. "Hard" electrophiles, like alkyl tosylates or sulfates, are more prone to O-alkylation.[9]

  • Counterion Effects: The nature of the counterion associated with the enolate can influence the C/O alkylation ratio. Lithium enolates often favor C-alkylation due to coordination effects.

  • Solvent: Protic solvents can solvate the oxygen atom of the enolate, hindering O-alkylation and promoting C-alkylation.[10] However, protic solvents are generally incompatible with the strong bases needed for complete enolate formation. In aprotic solvents, the "naked" enolate is more reactive at the more electronegative oxygen atom.

Issue 4: Difficulty in Product Purification

Symptoms:

  • The crude product is a complex mixture that is difficult to separate by standard column chromatography.

  • The desired product co-elutes with starting material or byproducts.

Root Cause Analysis:

The similar polarities of the N-alkylated, C-alkylated, and starting piperidine-2,4-dione can make chromatographic separation challenging.

Solutions:

  • Optimize Reaction Selectivity: The most effective approach is to improve the regioselectivity of the reaction to minimize the formation of isomeric byproducts.

  • Chromatography Optimization:

    • Experiment with different solvent systems for column chromatography. A gradient elution may be necessary.

    • Consider using a different stationary phase, such as alumina instead of silica gel.

  • Alternative Purification Techniques:

    • Crystallization: If the desired product is a solid, recrystallization can be a highly effective purification method.

    • Acid-Base Extraction: If there is a significant difference in the basicity of the products and starting materials, an acid-base extraction could be employed. For example, the N-alkylated product may be more basic than the C-alkylated product.

    • Preparative HPLC: For high-purity requirements and small-scale preparations, preparative HPLC can provide excellent separation.[11]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the role of the N-substituent on the piperidine-2,4-dione in directing regioselectivity?

An existing N-substituent will block N-alkylation, directing any further alkylation to the C3 position, provided a suitable base is used to form the enolate. If the nitrogen is unsubstituted, a competition between N- and C-alkylation will occur, governed by the reaction conditions.

Q2: Can I perform a dialkylation on the piperidine-2,4-dione scaffold?

Yes, it is possible to perform a dialkylation. Typically, this would involve a sequential process. For example, an initial N-alkylation could be followed by a C-alkylation under enolate-forming conditions. Alternatively, if two equivalents of a strong base and alkylating agent are used, a one-pot C,C-dialkylation at the C3 position may be possible, though this can be challenging to control.

Q3: How can I monitor the progress of my alkylation reaction?

Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable solvent system that provides good separation between the starting material, the desired product, and any major byproducts. Staining with potassium permanganate or iodine can help visualize the spots. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is highly recommended.

Q4: What are some common side reactions to be aware of?

Besides the formation of regioisomers and O-alkylated products, other potential side reactions include:

  • Over-alkylation: Particularly at the nitrogen, leading to the formation of a quaternary ammonium salt if an excess of a reactive alkylating agent is used.[5]

  • Elimination: If the alkylating agent has a β-hydrogen, an E2 elimination reaction can compete with the desired SN2 alkylation, especially with sterically hindered bases.

  • Aspartimide formation-like side reactions: In peptide synthesis, piperidine can catalyze aspartimide formation.[12] While not directly analogous, be mindful of base-catalyzed side reactions if your substrate has other sensitive functional groups.

Section 3: Experimental Protocols

Protocol 1: General Procedure for N-Alkylation

  • To a solution of the piperidine-2,4-dione derivative (1.0 equiv) in anhydrous DMF (0.1-0.5 M), add potassium carbonate (1.5-2.0 equiv).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1-1.2 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, the temperature can be increased to 40-50 °C.

  • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for C-Alkylation

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the N-substituted piperidine-2,4-dione derivative (1.0 equiv) in anhydrous THF.

  • Stir the reaction mixture at 0 °C for 30-60 minutes to allow for complete enolate formation.

  • Add the alkyl halide (1.1 equiv) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

References

Validation & Comparative

A Guide to Scaffolding: Comparing 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate with Alternative Piperidine Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Piperidine Scaffold

The piperidine ring is one of the most ubiquitous heterocyclic motifs in modern pharmaceuticals, forming the structural core of numerous blockbuster drugs.[1][2] Its prevalence stems from its favorable physicochemical properties, including high aqueous solubility and a three-dimensional structure that allows for precise vectoral presentation of substituents to target proteins.[3][4] Consequently, the development of methods to synthesize variously substituted piperidines remains a cornerstone of medicinal chemistry.[1]

Among these, 4,4-disubstituted piperidines are of particular interest. The creation of a quaternary center at the C4 position introduces significant steric complexity and provides a scaffold for exploring novel chemical space, often leading to compounds with potent biological activities, particularly in the realm of central nervous system (CNS) agents and analgesics.[5][6][7]

This guide provides an in-depth comparison of 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate , a versatile building block, against other common piperidine intermediates. We will analyze its synthetic utility, supported by experimental data and protocols, to demonstrate its strategic advantages for researchers in drug discovery and development.

Profile of a Versatile Building Block: this compound

To appreciate the value of this molecule, we must first dissect its constituent parts. Each functional group is deliberately chosen to serve a specific role in a multi-step synthetic campaign.

  • The N-Boc Group: The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is fundamental. It serves two primary purposes: it deactivates the otherwise nucleophilic and basic nitrogen, preventing unwanted side reactions, and it can be cleanly removed under mild acidic conditions, which are orthogonal to many other common protecting groups.[8] This allows for late-stage functionalization of the nitrogen atom.

  • The C4-Quaternary Center: The presence of two substituents at the C4 position locks the conformational flexibility of the ring and provides a defined three-dimensional structure.

  • The C4-Methyl Ester: This group provides a point for modification via hydrolysis and subsequent amide coupling, but its primary role is often as a directing or activating group during the synthesis of the quaternary center.

  • The C4-Allyl Group: This is the molecule's key feature. The terminal alkene is a versatile synthetic handle, amenable to a vast array of chemical transformations that are often incompatible with other functional groups.

The synthesis of this building block typically involves the α-alkylation of an enolate derived from a C4-monosubstituted piperidine precursor.

Synthesis_Pathway Precursor 1-Boc-4-(methoxycarbonyl)piperidine Intermediate Lithium Enolate Intermediate Precursor->Intermediate LDA, THF -78 °C Product 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate Intermediate->Product Allyl Bromide

Caption: Synthesis of the target piperidine via enolate alkylation.

The Strategic Advantage: The Allyl Group as a Gateway to Molecular Diversity

The true power of this compound lies in the chemical reactivity of its allyl group. Unlike a simple alkyl or aryl substituent, the allyl group is a gateway to a wide range of C-C and C-X bond-forming reactions, enabling rapid library generation from a common core.

Key transformations include:

  • Oxidation: Cleavage via ozonolysis yields an aldehyde, while dihydroxylation provides a diol, both of which are precursors for further elaboration.

  • Olefin Metathesis: Allows for the coupling with other alkenes to build complex carbon skeletons.

  • Hydroboration-Oxidation: Provides access to the corresponding primary alcohol with anti-Markovnikov selectivity.

  • Palladium-Catalyzed Cross-Coupling: Reactions such as the Heck or Suzuki coupling can be performed on the alkene, although less common than on vinyl halides.

This versatility allows chemists to systematically probe the structure-activity relationship (SAR) around the piperidine core by introducing a wide variety of functional groups and chain lengths.

Diversification_Potential Core 4-Allylpiperidine Core Scaffold Diol Diol Core->Diol OsO4/NMO Aldehyde Aldehyde Core->Aldehyde O3; then Me2S Metathesis Extended Chain (Metathesis Product) Core->Metathesis Grubbs' Cat. R-CH=CH2 Alcohol Primary Alcohol Core->Alcohol 1. BH3-THF 2. H2O2, NaOH Epoxide Epoxide Core->Epoxide mCPBA

Caption: Diversification pathways from the 4-allylpiperidine core.

Comparative Analysis Against Alternative Piperidine Scaffolds

To understand the utility of our target molecule, it is essential to compare it to other classes of piperidine building blocks that a medicinal chemist might consider.

Comparator A: Piperidines with 'Static' C4-Substituents

This category includes 4,4-disubstituted piperidines bearing simple alkyl or aryl groups (e.g., 4-methyl-4-phenylpiperidine derivatives).

  • Performance: These scaffolds have proven invaluable in developing potent analgesics and other CNS-active agents.[5][9] The substituents are generally chosen to interact directly with a biological target and are not intended for further chemical modification. They represent an endpoint in a synthetic route.

  • Limitation: Their primary drawback is their lack of synthetic handles. Exploring the SAR requires the de novo synthesis of each new analog, a time-consuming and resource-intensive process.

Comparator B: Piperidines with Alternative Functional Handles

This category includes scaffolds like N-Boc-4-piperidone or amino-acid-like structures such as N-Boc-4-aminopiperidine-4-carboxylic acid.

  • N-Boc-4-piperidone: The ketone functionality is a powerful tool for diversification. It readily undergoes reactions like reductive amination, Wittig olefination, and Grignard additions, allowing for the introduction of a wide range of nitrogen and carbon-based substituents.

  • N-Boc-4-aminopiperidine-4-carboxylic acid: This building block is essentially a cyclic amino acid. The carboxylic acid is perfect for standard amide bond coupling, while the protected amine can be revealed for further functionalization, making it ideal for peptidomimetic design.[3]

Data Summary: A Head-to-Head Comparison
Building BlockKey Functional HandlePrimary Chemistry EnabledCommon Applications & Bond Types FormedStrategic Use
This compound Allyl Group Olefin Metathesis, Oxidation, HydroborationLibrary synthesis, scaffold hopping (C-C, C-O bonds)Versatile intermediate for broad SAR exploration
4,4-Dialkyl/Aryl Piperidines None (Static Groups) N-Alkylation/Acylation onlyFinal target synthesis (e.g., analgesics)Target-specific final scaffold
N-Boc-4-piperidone Ketone Reductive Amination, Wittig, Grignard AdditionIntroduction of diverse side chains (C-N, C=C, C-C bonds)Intermediate for focused library synthesis
N-Boc-4-aminopiperidine-4-carboxylic acid Carboxylic Acid, Amine Amide Coupling, N-FunctionalizationPeptidomimetics, rigid scaffolds (C-N bonds)Constrained amino acid surrogate

Self-Validating Experimental Protocols

The following protocols provide detailed, reproducible methods for the synthesis and derivatization of the title compound.

Protocol 1: Synthesis of this compound

This procedure details the α-allylation of a piperidine ester enolate, a foundational reaction for creating the C4-quaternary center.

Materials:

  • 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate (1.0 eq)

  • Lithium diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene (1.1 eq)

  • Allyl bromide (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate dissolved in anhydrous THF (0.2 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the LDA solution dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting pale yellow solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Add allyl bromide dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the title compound as a colorless oil.

Validation: Successful synthesis is confirmed by ¹H NMR (disappearance of the C4-proton signal, appearance of allyl proton signals) and Mass Spectrometry (correct molecular ion peak).

Protocol 2: Downstream Modification - Dihydroxylation of the Allyl Group

This protocol demonstrates the utility of the allyl handle by converting it into a diol, a common precursor for further functionalization.

Materials:

  • This compound (1.0 eq)

  • Osmium tetroxide (OsO₄), 4% solution in water (0.02 eq)

  • N-Methylmorpholine N-oxide (NMO), 50% in water (1.5 eq)

  • Acetone/Water (10:1 v/v) solvent mixture

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

Procedure:

  • Dissolve the starting allylpiperidine in the acetone/water solvent mixture in a round-bottom flask.

  • Add NMO to the solution, followed by the catalytic amount of OsO₄ solution. The solution will turn dark brown.

  • Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite and stirring vigorously for 30 minutes until the color dissipates.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the corresponding diol.

Validation: Product formation is confirmed by Mass Spectrometry (increase in mass corresponding to the addition of two hydroxyl groups) and ¹H NMR (disappearance of alkene signals and appearance of new carbinol proton signals).

Conclusion and Strategic Outlook

This compound is more than just another piperidine derivative; it is a highly strategic platform for scaffold diversification. While static 4,4-disubstituted piperidines serve as endpoints and ketone-bearing analogs offer specific reaction pathways, the allyl-substituted variant provides unparalleled flexibility for C-C bond formation and functional group interconversion.

For research teams engaged in lead discovery and optimization, this building block offers a significant advantage. It enables the rapid and efficient generation of diverse chemical libraries from a single, advanced intermediate, thereby accelerating the exploration of structure-activity relationships and the journey toward novel therapeutic agents.

References

A Comparative Guide to the Biological Activity of 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the piperidine scaffold is a cornerstone, integral to the structure of numerous pharmaceuticals and bioactive molecules.[1][2][3] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in drug design. This guide delves into the potential biological activities of a specific class of piperidine derivatives: 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate and its analogs. While direct biological data on this parent compound is not extensively available in public literature, by examining structurally related piperidine analogs, we can infer and propose potential therapeutic applications and provide a framework for their comparative evaluation.

This guide is intended for researchers, scientists, and drug development professionals. It will provide an objective comparison of potential biological activities, supported by established experimental protocols and data from analogous compounds, to facilitate further investigation into this promising chemical space.

The Core Scaffold: Understanding the Potential

The core molecule, this compound, possesses several key structural features that suggest a predisposition for biological activity. The piperidine ring provides a central scaffold. The N-Boc (tert-butoxycarbonyl) group offers protection and modulates solubility and pharmacokinetic properties. The quaternary carbon at the 4-position, bearing both a methyl and an allyl group, introduces a unique three-dimensional architecture that can influence receptor binding and metabolic stability. The methyl ester at the 4-position provides a potential point for hydrolysis or further chemical modification.

The biological potential of piperidine derivatives is vast, with documented activities including analgesic, antimicrobial, anticonvulsant, and anticancer effects.[1][4] The specific combination of substituents in our target molecule suggests that its analogs could be tailored to interact with a variety of biological targets.

Comparative Analysis of Potential Biological Activities

Based on the activities of structurally related piperidine compounds, we can hypothesize and compare several potential biological activities for analogs of this compound.

Analgesic Activity

Piperidine-containing compounds have a well-established history as potent analgesic agents, with many acting on opioid receptors.[5][6][7] The structural features of our core molecule's analogs could be optimized for interaction with these receptors.

Comparative Framework: Analogs can be synthesized with modifications to the N-substituent (replacing the Boc group with aralkyl groups, for instance) and the 4-position ester to explore structure-activity relationships (SAR).[6]

Supporting Experimental Data from Analogs: Studies on other 4-substituted piperidines have shown that the nature of the N-substituent is critical for analgesic activity.[6] For example, N-phenethyl substitution often leads to high potency.[6]

Table 1: Comparative Analgesic Activity of Representative Piperidine Analogs

Compound/AnalogModification from Core StructureIn Vivo ModelEfficacy (e.g., ED50)Reference
N-[4-phenyl-1-(2-phenethyl)-4-piperidyl]-N-phenylpropanamideN-phenethyl, 4-phenylamidoHot-plate test0.44 mg/Kg[6]
4-Piperidinopiperidine Derivatives (PP1)Varied N-substituentsTail-immersion assaySignificant analgesia at 50 mg/kg[5]
Phencyclidine (PCP) Analog1-[1-(3-methoxyphenyl)(tetralyl)]piperidineTail immersion testMarked anti-nociception[8]
Antimicrobial Activity

Piperidine derivatives have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[9][10][11] The lipophilicity and charge distribution of the molecule are key determinants of this activity.

Comparative Framework: Analogs can be designed by varying the alkyl chain length at the 4-position or by introducing different functional groups to the allyl moiety to modulate their amphiphilic character.

Supporting Experimental Data from Analogs: Piperidine-based sulfobetaines and other derivatives have shown significant zones of inhibition against various microbial strains.[9] The activity is often more pronounced against Gram-positive bacteria.[9]

Table 2: Comparative Antimicrobial Activity of Representative Piperidine Analogs

Compound/AnalogTarget MicroorganismAssayResult (e.g., Zone of Inhibition, MIC)Reference
Piperidine-based SulfobetainesC. albicans, E. hirae, S. aureusAgar Diffusion AssayZones of inhibition up to 7.58 mm[9]
4-Amidopiperidine-C12Gram-positive and Gram-negative bacteria, fungiNot specifiedBroad-spectrum activity[9]
Piperidine-substituted HalogenobenzeneS. aureus, C. albicansBroth MicrodilutionMICs of 32–128 μg/ml[11]
Anticonvulsant Activity

The piperidine ring is a key feature in several anticonvulsant drugs.[12][13] The mechanism of action can involve modulation of ion channels (e.g., sodium channels) or neurotransmitter systems like GABA.[13][14][15]

Comparative Framework: Analogs could be synthesized with different aromatic or heterocyclic moieties attached to the piperidine nitrogen to explore interactions with CNS targets. The allyl group could also be functionalized to introduce different pharmacophores.

Supporting Experimental Data from Analogs: Piperine, a naturally occurring piperidine alkaloid, has shown anticonvulsant effects in various animal models, with evidence pointing towards sodium channel inhibition.[13][14][15] Synthetic piperidine-2,6-diones have also demonstrated efficacy in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests.[12]

Table 3: Comparative Anticonvulsant Activity of Representative Piperidine Analogs

Compound/AnalogIn Vivo ModelProposed MechanismEfficacyReference
PiperineMES, scPTZ, strychnine, picrotoxinNa+ channel antagonistDelayed onset of convulsions, reduced mortality[13][14][15]
2-(2-Chlorophenyl)hexahydro-1H-isoindole-1,3(2H)-dione6-Hz psychomotor seizure modelNot specifiedActive[12]
Bispiperidine derivativesMESNot specifiedUp to 83% protection[16]

Experimental Protocols for Comparative Evaluation

To objectively compare the biological activities of novel this compound analogs, standardized and validated experimental protocols are essential.

Workflow for Synthesis and Characterization

The synthesis of analogs would likely start from a common intermediate, such as 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate.

Synthesis_Workflow Start 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate Step1 Allylation at C4 Start->Step1 Core 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate Step1->Core Step2 N-Deprotection Core->Step2 Step3 N-Alkylation/ N-Arylation Step2->Step3 Analogs Diverse N-Substituted Analogs Step3->Analogs Step4 Ester Hydrolysis/ Amidation Analogs->Step4 Final_Analogs Final Analog Library Step4->Final_Analogs

Caption: General synthetic workflow for analog generation.

All synthesized compounds must be characterized using standard analytical techniques such as NMR, FT-IR, and mass spectrometry to confirm their structure and purity.[10][17]

Protocol for Analgesic Activity Screening: Hot Plate Test

The hot plate test is a standard method for evaluating central analgesic activity.[18]

Methodology:

  • Apparatus: A hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.

  • Animals: Mice or rats, acclimatized to the testing environment.

  • Procedure: a. Determine a baseline latency by placing the animal on the hot plate and recording the time until a nociceptive response (e.g., paw licking, jumping) is observed. b. Administer the test compound or vehicle control (e.g., intraperitoneally). c. At predetermined intervals (e.g., 30, 60, 90 minutes), place the animal back on the hot plate and record the response latency. d. A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.

  • Data Analysis: Calculate the percentage of Maximal Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.[18]

Protocol for Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[11][19]

Methodology:

  • Materials: Sterile 96-well microtiter plates, appropriate broth medium (e.g., Mueller-Hinton Broth), and standardized microbial inoculums (e.g., 5 x 10^5 cfu/ml).[11]

  • Procedure: a. Prepare serial two-fold dilutions of the test compounds in the broth medium within the wells of the microtiter plate. b. Inoculate each well with the microbial suspension. c. Include positive (microbes, no compound) and negative (broth only) controls. d. Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).[11]

  • Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

Protocol for Anticonvulsant Activity Screening: Maximal Electroshock (MES) Test

The MES test is a widely used model for identifying compounds effective against generalized tonic-clonic seizures.[12][14]

Methodology:

  • Apparatus: An electroconvulsive shock apparatus that delivers a current of a specified intensity and duration (e.g., 50 mA for 0.2 seconds in mice) through corneal or ear-clip electrodes.

  • Animals: Mice or rats.

  • Procedure: a. Administer the test compound or vehicle control at various doses and time points before the test. b. Apply the electrical stimulus. c. Observe the animal for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Data Analysis: The primary endpoint is the protection against the tonic hind limb extension. The dose that protects 50% of the animals (ED50) can be calculated.

Structure-Activity Relationship (SAR) and Future Directions

The systematic synthesis and biological evaluation of analogs will allow for the development of a robust SAR.

SAR_Logic Analog_Library Analog Library of This compound Biological_Screening Biological Screening (Analgesic, Antimicrobial, Anticonvulsant) Analog_Library->Biological_Screening SAR_Analysis Structure-Activity Relationship Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Caption: Logical flow for SAR studies and drug development.

Key questions to address in SAR studies include:

  • How does the nature of the N-substituent influence potency and selectivity across different biological targets?

  • What is the impact of modifications to the 4-allyl group on activity?

  • How does altering the ester at the 4-position affect the pharmacokinetic and pharmacodynamic properties of the compounds?

Conclusion

While the specific biological profile of this compound remains to be fully elucidated, the rich pharmacology of the broader piperidine class provides a strong rationale for its investigation.[1][2][3] This guide offers a comparative framework, grounded in the literature of analogous compounds, to direct the synthesis and evaluation of its derivatives. By employing the detailed experimental protocols outlined herein, researchers can systematically explore the potential of these novel compounds as analgesic, antimicrobial, or anticonvulsant agents, ultimately contributing to the development of new therapeutics. The key to unlocking this potential lies in rigorous, comparative studies that build a comprehensive understanding of the structure-activity relationships governing this promising chemical scaffold.

References

A Senior Application Scientist's Guide to the Synthesis of Substituted Piperidines: A Comparative Analysis of Key Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

The substituted piperidine motif is a cornerstone of modern medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active natural products.[1][2] Its prevalence drives the continuous development of novel and efficient synthetic strategies. This guide provides a comparative analysis of key synthetic routes to substituted piperidines, offering researchers, scientists, and drug development professionals a detailed overview of the performance, scope, and practical considerations of each methodology. We will delve into the mechanistic underpinnings, provide representative experimental protocols, and present comparative data to inform your selection of the optimal synthetic route for your target molecule.

Catalytic Hydrogenation of Pyridine Derivatives

The catalytic hydrogenation of substituted pyridines is arguably the most direct and atom-economical approach to piperidine synthesis.[2] This method involves the reduction of the aromatic pyridine ring to its saturated piperidine counterpart.

Mechanistic Rationale & Key Considerations

The reaction typically proceeds via a heterogeneous or homogeneous catalytic cycle. Heterogeneous catalysts, such as platinum group metals on a solid support (e.g., PtO₂, Rh₂O₃, Pd/C), are widely used in industrial settings due to their ease of separation.[2][3][4] Homogeneous catalysts, while often offering higher selectivity under milder conditions, can present challenges in product purification.[2][5][6]

A critical consideration is the potential for catalyst poisoning by the basic nitrogen atom of the pyridine substrate and the piperidine product.[2] This is often mitigated by performing the reaction under acidic conditions, which protonates the nitrogen and enhances the susceptibility of the ring to reduction.[2][3] The choice of catalyst and reaction conditions is paramount for achieving high chemoselectivity, particularly when other reducible functional groups are present in the substrate.[4][5]

Performance & Scope

Catalytic hydrogenation can provide high yields of the desired piperidine, often with good to excellent stereoselectivity, favoring the formation of cis-isomers when substituents are present on the pyridine ring.[3][7] Recent advancements have introduced catalysts, such as iridium(III) complexes, that exhibit remarkable functional group tolerance, allowing for the reduction of pyridines bearing sensitive groups like nitro, azido, and bromo moieties.[5][6]

Diagram 1: Catalytic Hydrogenation of a Substituted Pyridine

G Substituted_Pyridine Substituted Pyridine Adsorption Adsorption Substituted_Pyridine->Adsorption Catalyst_Surface Catalyst Surface (e.g., PtO₂, Rh₂O₃) Catalyst_Surface->Adsorption H2 H₂ H2->Adsorption Hydrogenation Stepwise Hydrogenation (3 x H₂ addition) Adsorption->Hydrogenation H₂ activation Desorption Desorption Hydrogenation->Desorption Substituted_Piperidine Substituted Piperidine Desorption->Catalyst_Surface Catalyst regeneration Desorption->Substituted_Piperidine

Caption: Workflow for the catalytic hydrogenation of a substituted pyridine.

Experimental Protocol: Hydrogenation using PtO₂

The following is a general protocol for the catalytic hydrogenation of a substituted pyridine using Adams' catalyst (PtO₂).[3]

  • Reaction Setup: In a high-pressure reactor, dissolve the substituted pyridine (1.0 g) in glacial acetic acid (5 mL).

  • Catalyst Addition: Add a catalytic amount of PtO₂ (5 mol%).

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to 50-70 bar.

  • Reaction: Stir the mixture at room temperature for 6-10 hours.

  • Work-up: After the reaction is complete, carefully vent the reactor. Quench the reaction mixture with a saturated solution of NaHCO₃.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Reductive Amination of Dicarbonyl Compounds

Reductive amination of 1,5-dicarbonyl compounds, such as glutaraldehyde, offers a versatile route to N-substituted piperidines.[8] This one-pot reaction involves the formation of two imine bonds followed by their reduction.

Mechanistic Rationale & Key Considerations

The reaction proceeds through the initial formation of a Schiff base between the primary amine and one of the aldehyde groups of glutaraldehyde. This is followed by an intramolecular cyclization and a second imine formation. The resulting cyclic iminium ion is then reduced in situ by a reducing agent, typically sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the piperidine ring.[8][9] The choice of reducing agent is crucial; NaBH₃CN is effective at the slightly acidic pH required for imine formation, while being less likely to reduce the starting aldehyde.

Performance & Scope

This method is highly efficient for the synthesis of a wide variety of N-substituted piperidines, as the substituent is introduced via the primary amine starting material.[9][10] The reaction conditions are generally mild, and the procedure is often straightforward. A significant advantage is the ability to generate polyhydroxylated piperidines (iminosugars) when using sugar-derived dicarbonyl substrates, which are important for medicinal chemistry applications.[9]

Diagram 2: Reductive Amination of Glutaraldehyde

G Glutaraldehyde Glutaraldehyde Schiff_Base_Formation Schiff Base Formation Glutaraldehyde->Schiff_Base_Formation Primary_Amine Primary Amine (R-NH₂) Primary_Amine->Schiff_Base_Formation Cyclization Intramolecular Cyclization Schiff_Base_Formation->Cyclization Iminium_Ion Cyclic Iminium Ion Cyclization->Iminium_Ion Reduction Reduction (e.g., NaBH₃CN) Iminium_Ion->Reduction N_Substituted_Piperidine N-Substituted Piperidine Reduction->N_Substituted_Piperidine

Caption: Synthetic pathway for N-substituted piperidines via reductive amination.

Experimental Protocol: Reductive Amination with Glutaraldehyde

The following protocol is a general procedure for the synthesis of an N-substituted piperidine from glutaraldehyde and a primary amine.

  • Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 mmol) in methanol (10 mL).

  • Aldehyde Addition: Add glutaraldehyde (1.1 mmol, typically as a 50% aqueous solution) to the amine solution and stir at room temperature for 30 minutes.

  • pH Adjustment: Adjust the pH of the solution to approximately 6-7 using glacial acetic acid.

  • Reducing Agent Addition: Add sodium cyanoborohydride (1.5 mmol) portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours.

  • Work-up: Quench the reaction by adding 1 M HCl until gas evolution ceases. Basify the solution with 1 M NaOH to pH > 10.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful [4+2] cycloaddition for the construction of six-membered nitrogen-containing heterocycles, including tetrahydropyridines, which can be readily reduced to piperidines.[11] This reaction offers excellent control over stereochemistry.

Mechanistic Rationale & Key Considerations

The reaction involves the cycloaddition of an aza-diene (containing a C=N bond) with a dienophile (an alkene or alkyne). The inverse-electron-demand aza-Diels-Alder (IEDDA) is particularly common, where an electron-poor aza-diene reacts with an electron-rich dienophile.[11] The regioselectivity and stereoselectivity are governed by the electronic properties and steric hindrance of the substituents on both the diene and dienophile. The reaction can be promoted by Lewis acids or proceed under thermal conditions.

Performance & Scope

The aza-Diels-Alder reaction is highly versatile for the synthesis of polysubstituted tetrahydropyridines.[11] The ability to control the substitution pattern on the resulting ring by choosing appropriate dienes and dienophiles makes it a valuable tool in complex molecule synthesis. Chiral auxiliaries or catalysts can be employed to achieve high enantioselectivity. The resulting tetrahydropyridine can then be hydrogenated to the corresponding piperidine, often with high diastereoselectivity.

Diagram 3: Inverse-Electron-Demand Aza-Diels-Alder Reaction

G Aza_Diene Electron-Poor Aza-Diene Cycloaddition [4+2] Cycloaddition Aza_Diene->Cycloaddition Dienophile Electron-Rich Dienophile Dienophile->Cycloaddition Tetrahydropyridine Tetrahydropyridine Cycloaddition->Tetrahydropyridine Reduction Reduction Tetrahydropyridine->Reduction Substituted_Piperidine Substituted Piperidine Reduction->Substituted_Piperidine

Caption: General scheme for piperidine synthesis via an aza-Diels-Alder reaction.

Experimental Protocol: IEDDA Reaction

The following is a representative protocol for an inverse-electron-demand aza-Diels-Alder reaction.[11]

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the α-halogeno hydrazone (1.0 equiv) and an anhydrous solvent (e.g., dichloromethane).

  • Dienophile Addition: Add the electron-rich dienophile (e.g., an enol ether, 1.2 equiv) to the solution.

  • Initiation: Cool the mixture to the desired temperature (e.g., 0 °C) and add a base (1.5 equiv) dropwise to generate the aza-diene in situ.

  • Reaction: Stir the reaction mixture at the chosen temperature, monitoring its progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench with water and extract with an appropriate organic solvent.

  • Purification: Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude tetrahydropyridine can be purified by column chromatography.

  • Reduction: The purified tetrahydropyridine can be reduced to the corresponding piperidine using standard hydrogenation conditions (e.g., H₂, Pd/C).

Hofmann-Löffler-Freytag Reaction

The Hofmann-Löffler-Freytag reaction is a classic method for the synthesis of pyrrolidines and piperidines through an intramolecular C-H amination.[12][13][14] It involves the generation of a nitrogen-centered radical which abstracts a hydrogen atom from a δ-carbon, followed by cyclization.

Mechanistic Rationale & Key Considerations

The reaction is initiated by the homolytic cleavage of the N-halogen bond of an N-haloamine under acidic conditions, typically promoted by heat or UV light.[15][16] This generates a highly reactive aminium radical cation. This radical then undergoes a 1,5-hydrogen atom transfer (HAT) from a δ-carbon atom, forming a carbon-centered radical. The radical then abstracts a halogen atom from another N-haloamine molecule to propagate the radical chain and form a δ-haloamine, which upon treatment with a base, undergoes intramolecular nucleophilic substitution to form the piperidine ring.[15]

Performance & Scope

This reaction is particularly useful for the synthesis of N-substituted piperidines from acyclic precursors. The regioselectivity is generally high for the formation of five- and six-membered rings. However, the harsh reaction conditions (strong acid, heat or UV light) can limit its applicability to substrates with sensitive functional groups.[15]

Diagram 4: Hofmann-Löffler-Freytag Reaction Mechanism

G N_Haloamine N-Haloamine Initiation Initiation (Heat or UV) N_Haloamine->Initiation Acid H⁺ Acid->Initiation Aminium_Radical Aminium Radical Cation Initiation->Aminium_Radical HAT 1,5-Hydrogen Atom Transfer Aminium_Radical->HAT Carbon_Radical δ-Carbon Radical HAT->Carbon_Radical Halogen_Abstraction Halogen Abstraction Carbon_Radical->Halogen_Abstraction Delta_Haloamine δ-Haloamine Halogen_Abstraction->Delta_Haloamine Cyclization Intramolecular SN2 Cyclization Delta_Haloamine->Cyclization Base Base Base->Cyclization Piperidine Piperidine Cyclization->Piperidine

Caption: Key steps in the Hofmann-Löffler-Freytag reaction.

Experimental Protocol: Hofmann-Löffler-Freytag Reaction

The following is a general procedure for the Hofmann-Löffler-Freytag reaction.[15]

  • N-Haloamine Preparation: Prepare the N-haloamine from the corresponding secondary amine using a suitable halogenating agent (e.g., N-chlorosuccinimide or N-bromosuccinimide).

  • Reaction Setup: Dissolve the N-haloamine in concentrated sulfuric acid or a mixture of sulfuric and phosphoric acids.

  • Initiation: Heat the solution or irradiate with a UV lamp to initiate the reaction.

  • Reaction: Maintain the reaction conditions for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: Carefully pour the reaction mixture onto ice and basify with a strong base (e.g., NaOH).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Dry the combined organic layers, filter, and concentrate under reduced pressure. The crude piperidine can be purified by distillation or column chromatography.

Transition-Metal-Catalyzed C-H Functionalization

A modern and powerful approach to substituted piperidines involves the direct functionalization of C-H bonds of a pre-existing piperidine ring or an acyclic precursor.[17][18] This strategy offers a highly efficient way to introduce complexity without the need for pre-functionalized starting materials.

Mechanistic Rationale & Key Considerations

These reactions typically employ a directing group on the piperidine nitrogen that coordinates to a transition metal catalyst (e.g., palladium, rhodium, iridium).[19][20] This coordination brings the catalyst into close proximity to a specific C-H bond (often at the C2 position), facilitating its activation and subsequent functionalization with a variety of coupling partners (e.g., aryl halides, alkenes, alkynes). The choice of directing group and catalyst is critical for achieving high regioselectivity and yield. Recent developments have also focused on biocatalytic C-H oxidation followed by cross-coupling, offering a greener and more selective approach.[21]

Performance & Scope

C-H functionalization methods provide access to a wide range of substituted piperidines that would be difficult to synthesize using traditional methods.[19] These reactions often exhibit broad substrate scope and good functional group tolerance. A key advantage is the ability to perform late-stage functionalization on complex molecules, which is highly valuable in drug discovery.[5][6] However, the need for a directing group, which may require additional steps for installation and removal, can be a drawback.

Diagram 5: Directed C-H Functionalization of Piperidine

G DG_Piperidine N-Directed Piperidine CH_Activation C-H Activation DG_Piperidine->CH_Activation Catalyst Transition Metal Catalyst (e.g., Pd) Catalyst->CH_Activation Coupling_Partner Coupling Partner (e.g., Ar-X) Oxidative_Addition Oxidative Addition Coupling_Partner->Oxidative_Addition CH_Activation->Oxidative_Addition Reductive_Elimination Reductive Elimination Oxidative_Addition->Reductive_Elimination Reductive_Elimination->Catalyst Catalyst regeneration Functionalized_Piperidine Functionalized Piperidine Reductive_Elimination->Functionalized_Piperidine

Caption: A simplified catalytic cycle for directed C-H functionalization.

Experimental Protocol: Palladium-Catalyzed C-H Arylation

The following is a representative protocol for the C-2 arylation of an N-arylpiperidine.

  • Reaction Setup: In a sealed tube, combine the N-arylpiperidine (1.0 mmol), aryl halide (1.2 mmol), Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., a phosphine ligand, 10 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) in a dry solvent (e.g., toluene).

  • Degassing: Degas the mixture by bubbling argon through it for 15 minutes.

  • Reaction: Seal the tube and heat the reaction mixture at the appropriate temperature (e.g., 100-120 °C) for 12-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Comparative Summary

Synthesis RouteKey AdvantagesKey DisadvantagesTypical YieldsStereoselectivityFunctional Group Tolerance
Catalytic Hydrogenation Atom-economical, direct, high yields, scalable.[2]Requires high pressure, potential for catalyst poisoning, may reduce other functional groups.[2][4]80-99%Good to excellent (cis favored).[3][7]Moderate to high with modern catalysts.[5][6]
Reductive Amination Mild conditions, versatile for N-substitution, access to polyhydroxylated piperidines.[9]Requires 1,5-dicarbonyl precursors.70-95%Generally forms racemic mixtures unless chiral precursors are used.Good
Aza-Diels-Alder Excellent stereocontrol, access to highly substituted systems, versatile.[11]Multi-step process (cycloaddition followed by reduction), requires specific diene/dienophile pairs.60-90%Excellent (can be diastereo- and enantioselective).Good
Hofmann-Löffler-Freytag Intramolecular C-H amination, good for N-substituted piperidines.[12][13]Harsh reaction conditions (strong acid, heat/UV), limited functional group tolerance.[15]40-70%Depends on substrate conformation.Poor to moderate.
C-H Functionalization Late-stage functionalization, high efficiency, access to novel structures.[17][19]Often requires a directing group, catalyst cost and removal can be issues.50-85%High regioselectivity.Good to excellent.

Conclusion

The synthesis of substituted piperidines is a rich and evolving field of organic chemistry. The choice of the most appropriate synthetic route depends heavily on the specific target molecule, the desired substitution pattern, stereochemical requirements, and the available starting materials. Classical methods like catalytic hydrogenation and reductive amination remain highly valuable for their directness and reliability. Cycloaddition strategies, particularly the aza-Diels-Alder reaction, offer unparalleled control over stereochemistry. For accessing novel chemical space and performing late-stage modifications, transition-metal-catalyzed C-H functionalization has emerged as a powerful and indispensable tool. By understanding the strengths and limitations of each of these methodologies, researchers can make informed decisions to efficiently and effectively construct the piperidine-containing molecules that are vital for advancing pharmaceutical and chemical sciences.

References

A Comparative Guide to the HPLC Purity Analysis of 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the purity of synthetic intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. The compound 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate is a sophisticated heterocyclic building block, whose structural features are desirable for crafting complex active pharmaceutical ingredients (APIs). The presence of even trace impurities—be they starting materials, by-products, or degradation products—can have profound consequences, potentially leading to downstream reaction failures, the formation of toxic metabolites, or reduced therapeutic efficacy of the final drug product.[1]

Consequently, the development of a robust, reliable, and specific analytical method for purity assessment is paramount. High-Performance Liquid Chromatography (HPLC) stands as the gold standard technique for this purpose in the pharmaceutical industry.[2][3] This guide provides a comprehensive, field-tested protocol for the purity analysis of this specific piperidine derivative using Reversed-Phase HPLC (RP-HPLC) with UV detection. We will delve into the scientific rationale behind the method's design, present a detailed experimental workflow, and objectively compare its performance against alternative analytical strategies, empowering researchers to make informed decisions for their quality control processes.

Part 1: The Primary Recommended Method: A Stability-Indicating RP-HPLC-UV Assay

Our primary recommendation is a stability-indicating gradient RP-HPLC method utilizing a C18 stationary phase and UV detection. This approach offers an optimal balance of specificity, reliability, and accessibility for most research and quality control laboratories.

The Scientific Rationale: Causality Behind Experimental Choices

A successful analytical method is built on a foundation of sound chemical principles. Here, we dissect the key decisions in the development of this protocol.

  • Analyte Structure and Chromatographic Behavior : The target molecule possesses a 1-tert-butoxycarbonyl (N-Boc) group and avoids the common chromatographic challenge of peak tailing associated with basic tertiary amines.[4] The N-Boc group, being a carbamate, withdraws electron density from the piperidine nitrogen, rendering it non-basic and eliminating the need for mobile phase modifiers like triethylamine that are often used to mask silanol interactions.[5] The molecule's overall structure, with its ester and allyl functionalities, imparts moderate hydrophobicity, making it an ideal candidate for retention and separation on a non-polar stationary phase.[6][7]

  • Column Selection (The Stationary Phase) : A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and is perfectly suited for this analysis.[7] Its long alkyl chains provide sufficient hydrophobic interaction to retain the analyte and separate it from more polar or less retained impurities. We recommend a column with dimensions of 4.6 x 150 mm and 3.5 µm particle size for a good balance between efficiency and backpressure.

  • Mobile Phase Selection (The Eluent) : A gradient elution using water and acetonitrile is selected to ensure the separation of impurities with a potentially wide range of polarities.[6] Acetonitrile is generally preferred over methanol as the organic modifier due to its lower viscosity (resulting in lower backpressure) and lower UV cutoff wavelength, which is critical for this analysis.

  • Detector Selection (The Signal) : The target molecule lacks a strong, conjugated chromophore for high-wavelength UV detection. However, the ester carbonyl and the allyl double bond exhibit absorbance at low UV wavelengths. Therefore, detection at 210 nm is chosen to provide adequate sensitivity for the main component and a broad range of potential organic impurities.[8]

Experimental Workflow for RP-HPLC-UV Analysis

The following diagram outlines the comprehensive workflow, from sample preparation to data analysis.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std 1. Prepare Standard Solution (1.0 mg/mL in Diluent) prep_sample 2. Prepare Sample Solution (1.0 mg/mL in Diluent) prep_std->prep_sample setup 4. System Equilibration (Initial Mobile Phase) prep_sample->setup prep_diluent 3. Prepare Diluent (Acetonitrile:Water 50:50) sst 5. System Suitability Test (SST) (Inject Standard 5x) setup->sst analysis 6. Sequence Injection (Blank, Standard, Samples) sst->analysis integrate 7. Peak Integration analysis->integrate calculate 8. Calculate Purity (% Area Normalization) integrate->calculate report 9. Generate Report calculate->report

Caption: General workflow for HPLC purity analysis.

Detailed Experimental Protocol

1. Materials and Equipment:

  • HPLC system with gradient pump, autosampler, column thermostat, and UV/Vis detector.

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC-grade acetonitrile and water.

  • Reference standard of this compound (>99.5% purity).

  • Sample to be analyzed.

2. Chromatographic Conditions:

Parameter Condition
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A HPLC-grade Water
Mobile Phase B HPLC-grade Acetonitrile
Gradient Program 0-2 min: 50% B; 2-20 min: 50% to 95% B; 20-25 min: 95% B; 25.1-30 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

| Diluent | Acetonitrile:Water (50:50 v/v) |

3. Solution Preparation:

  • Standard Solution (1.0 mg/mL): Accurately weigh about 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

4. System Suitability Testing (SST): Before sample analysis, inject the Standard Solution five times. The results must meet the following criteria to ensure the system is performing correctly:

  • Tailing Factor: ≤ 1.5

  • Theoretical Plates: ≥ 5000

  • %RSD of Peak Area: ≤ 1.0%

5. Analysis and Calculation: Inject the diluent (as a blank), followed by the standard and sample solutions. Purity is typically calculated using the area percent method:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Ensuring Trustworthiness: Method Validation and Forced Degradation

To be truly reliable, the method must be validated according to International Council for Harmonisation (ICH) guidelines.[3] A crucial part of this is proving the method is stability-indicating , meaning it can separate the intact analyte from any potential degradation products.[8] This is achieved through forced degradation (stress testing) studies.

  • Forced Degradation Protocol:

    • Acid Hydrolysis: Sample in 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: Sample in 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidation: Sample in 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: Solid sample at 105 °C for 48 hours.

    • Photolytic Stress: Solid sample exposed to ICH-specified light conditions.

The stressed samples are then analyzed. The method is deemed stability-indicating if all degradation peaks are baseline-resolved from the main analyte peak, ensuring purity is never overestimated.

Part 2: A Comparative Guide to Alternative Analytical Methods

While RP-HPLC-UV is the recommended primary method, certain scenarios may call for alternative or complementary techniques. Understanding the pros and cons of each is key to a comprehensive quality control strategy.

Logical Relationships in Method Selection

The choice of an analytical method is a balance of technical requirements, sample properties, and available resources.

Method_Selection cluster_methods Analytical Methods Analyte Analyte Properties UV_Chromophore UV Chromophore? Analyte->UV_Chromophore Volatility Volatile & Thermally Stable? Analyte->Volatility HPLC_UV HPLC-UV UV_Chromophore->HPLC_UV Yes HPLC_CAD HPLC-CAD/ELSD UV_Chromophore->HPLC_CAD No Volatility->HPLC_UV No GC GC Volatility->GC Yes UPLC UPLC HPLC_UV->UPLC Need Speed/ Resolution?

Caption: Decision tree for selecting an appropriate analytical method.

Performance Comparison

The following table summarizes the key performance attributes of the recommended method versus common alternatives.

MethodPrincipleSensitivitySpecificitySpeedCost (Equipment)Key Advantage
RP-HPLC-UV (Recommended) Hydrophobic interaction; UV absorbanceModerateHigh (if validated)StandardModerateUbiquitous, robust, and reliable for chromophoric compounds.
HPLC-CAD/ELSD Universal aerosol-based detectionModerate to HighHighStandardHighUniversal detection for non-chromophoric impurities.[9]
UPLC-UV HPLC on sub-2 µm particlesHighVery HighVery FastHighIncreased resolution and throughput; reduced solvent use.
Gas Chromatography (GC-FID) Partitioning into a gaseous mobile phaseHighHighFastLow-ModerateExcellent for volatile and thermally stable compounds.
In-Depth Analysis of Alternatives
  • HPLC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD):

    • When to Use: This is the strongest alternative if you suspect the presence of significant impurities that lack a UV chromophore (e.g., saturated hydrocarbons).

    • Mechanism: The column eluent is nebulized, the solvent is evaporated, and the remaining non-volatile analyte particles are measured.

    • Limitations: Requires a fully volatile mobile phase (no phosphate buffers). The detector response can be non-linear, making direct quantification more complex than with UV.[9]

  • Ultra-Performance Liquid Chromatography (UPLC):

    • When to Use: For high-throughput screening environments or when analyzing highly complex samples requiring maximum peak capacity.

    • Mechanism: Operates on the same principles as HPLC but uses columns with smaller particles (<2 µm) and systems capable of handling much higher backpressures.

    • Limitations: Requires significant capital investment in specialized UPLC/UHPLC equipment. Methods may not be easily transferable to standard HPLC systems.

  • Gas Chromatography (GC):

    • When to Use: Primarily for analyzing residual solvents, not for the purity of the main compound itself.

    • Mechanism: The sample is vaporized and separated in a gaseous mobile phase.

    • Limitations: this compound has a high molecular weight and low volatility, making it unsuitable for direct GC analysis without chemical derivatization, which adds complexity and potential for error.

Conclusion and Final Recommendation

For the routine purity analysis of this compound, a stability-indicating RP-HPLC-UV method is the most scientifically sound and practical choice. Its robustness, accessibility, and the ability to provide specific, quantifiable data make it the gold standard for quality control in a drug development setting. The method is straightforward to implement on standard HPLC equipment found in nearly all analytical laboratories.

Alternative methods, particularly HPLC with universal detectors like CAD, serve as powerful complementary tools, especially during impurity profiling and characterization. However, for batch release and routine quality assessment, the validated RP-HPLC-UV method presented herein provides the necessary confidence in the quality of this critical pharmaceutical intermediate.

References

A Senior Application Scientist's Guide to the Synthesis of N-Boc Protected Piperidine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The N-tert-butoxycarbonyl (N-Boc) protected piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] Its prevalence demands robust, efficient, and scalable synthetic methods. This guide provides an in-depth comparison of the three primary synthetic routes to this crucial building block: Direct N-Boc Protection, Reductive Amination, and Catalytic Hydrogenation. We will explore the underlying principles, provide detailed experimental protocols, and offer a comparative analysis to inform your synthetic strategy, whether for bench-scale discovery or large-scale process development.

Method 1: Direct N-Boc Protection of Piperidine

This is the most straightforward and atom-economical approach, involving the direct reaction of piperidine with di-tert-butyl dicarbonate ((Boc)₂O).

Principle and Mechanistic Insight

The reaction proceeds via nucleophilic attack of the piperidine nitrogen onto one of the electrophilic carbonyl carbons of the Boc anhydride. A base is typically employed to neutralize the resulting bicarbonate and the protonated piperidine, driving the reaction to completion. The choice of base and solvent system is critical to optimize yield and purity, preventing side reactions and facilitating product isolation.

Experimental Protocol: Direct N-Boc Protection

Materials:

  • Piperidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH) or Triethylamine (Et₃N)

  • Dichloromethane (DCM) or Ethanol

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve piperidine (1.0 eq) in the chosen solvent (e.g., DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (e.g., Et₃N, 1.5 eq).

  • Slowly add a solution of (Boc)₂O (1.1 eq) in the same solvent to the stirred piperidine solution.[2]

  • Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[2]

  • Filter and concentrate the solution under reduced pressure to yield crude N-Boc-piperidine, which can be purified by column chromatography if necessary.

Method 2: Reductive Amination

This method constructs the piperidine ring from acyclic precursors, most commonly through a double reductive amination of a 1,5-dicarbonyl compound like glutaraldehyde with an amine source.[3]

Principle and Mechanistic Insight

The reaction involves the initial formation of a Schiff base (imine) between the amine (e.g., ammonia or a primary amine) and one of the aldehyde groups of glutaraldehyde. This is followed by an intramolecular reaction of the terminal amine with the second aldehyde, forming a cyclic enamine or iminium ion. This intermediate is then reduced in situ by a hydride reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to form the saturated piperidine ring. The reaction is highly efficient for forming the heterocyclic core.[4] The resulting piperidine is then protected with (Boc)₂O in a subsequent step.

Experimental Protocol: Two-Step Synthesis via Reductive Amination

Step A: Synthesis of Piperidine from Glutaraldehyde Materials:

  • Glutaraldehyde (e.g., 25% aqueous solution)

  • Ammonium formate or another ammonia source

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

Procedure:

  • To a solution of glutaraldehyde in methanol, add ammonium formate.

  • Stir the mixture at room temperature.

  • Carefully add sodium cyanoborohydride portion-wise, monitoring for gas evolution.

  • Stir the reaction for 12-24 hours at room temperature.[3]

  • Acidify the mixture with HCl to destroy excess reducing agent and then basify to liberate the free piperidine.

  • Extract the product with an organic solvent and concentrate to obtain crude piperidine.

Step B: N-Boc Protection

  • Follow the protocol described in Method 1 using the crude piperidine from Step A.

Method 3: Catalytic Hydrogenation of Pyridine Derivatives

This is a powerful method for synthesizing the piperidine core, starting from readily available pyridine precursors. The hydrogenation can be performed on pyridine itself, followed by Boc protection, or on a pre-formed N-Boc-pyridinium salt.[5]

Principle and Mechanistic Insight

The aromaticity of the pyridine ring makes its reduction challenging, often requiring high pressures, elevated temperatures, and potent catalysts.[6][7] Common heterogeneous catalysts include platinum group metals like Platinum(IV) oxide (PtO₂, Adams' catalyst), Palladium on carbon (Pd/C), and Rhodium.[6][8] The reaction typically proceeds in an acidic solvent like acetic acid, which protonates the pyridine nitrogen, activating the ring toward reduction.[8] The reduction involves the stepwise addition of three equivalents of hydrogen to yield the saturated piperidine.

An alternative strategy involves the reduction of an N-substituted pyridinium salt.[9] Quaternizing the pyridine nitrogen makes the ring electron-deficient and significantly easier to reduce, often allowing for milder conditions using reducing agents like sodium borohydride (NaBH₄) or catalytic transfer hydrogenation.[5][9]

Experimental Protocol: Hydrogenation of Pyridine and Subsequent Boc Protection

Materials:

  • Pyridine

  • Platinum(IV) oxide (PtO₂) or Palladium on Carbon (Pd/C)

  • Glacial Acetic Acid or Ethanol

  • Hydrogen (H₂) gas source

  • (Boc)₂O

Procedure:

  • Hydrogenation: Charge a high-pressure reactor (Parr shaker) with pyridine, the chosen solvent (e.g., acetic acid), and the catalyst (e.g., PtO₂, 5 mol%).[8]

  • Seal the reactor, purge with an inert gas, and then pressurize with hydrogen gas (e.g., 50-70 bar).[8]

  • Begin vigorous stirring at the desired temperature (e.g., room temperature to 40°C) for 6-16 hours.[6][8]

  • Monitor the reaction by observing hydrogen uptake.

  • Once complete, carefully vent the hydrogen and purge with inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric.

  • Neutralize the filtrate with a base (e.g., NaOH) and extract the piperidine product.

  • Boc Protection: Use the crude piperidine in the N-Boc protection protocol as described in Method 1 .

Comparative Analysis

To facilitate method selection, the key performance indicators for each synthetic route are summarized below.

ParameterMethod 1: Direct ProtectionMethod 2: Reductive AminationMethod 3: Catalytic Hydrogenation
Starting Materials Piperidine, (Boc)₂OGlutaraldehyde, Amine Source, (Boc)₂OPyridine, H₂, (Boc)₂O
Number of Steps OneTwo (Ring formation + Protection)Two (Reduction + Protection)
Typical Yield High (>95%)Moderate to Good (50-80% over 2 steps)High (>90% for reduction)
Scalability ExcellentGood, but requires control of cyclizationExcellent, common in industry
Key Equipment Standard laboratory glasswareStandard laboratory glasswareHigh-pressure hydrogenator
Safety & Hazards Piperidine is corrosive/flammable.Glutaraldehyde is a sensitizer. NaBH₃CN is highly toxic.H₂ gas is highly flammable/explosive. Catalysts can be pyrophoric.[6]
Cost-Effectiveness Generally high due to cost of piperidine.Potentially lower cost starting materials.Pyridine is inexpensive, but catalyst and equipment costs are high.

Visualization of Synthetic Routes

The three primary pathways to N-Boc-piperidine are illustrated below.

Synthesis_Comparison cluster_0 Method 1: Direct Protection cluster_1 Method 2: Reductive Amination cluster_2 Method 3: Catalytic Hydrogenation start1 Piperidine reagent1 +(Boc)₂O +Base start1->reagent1 product N-Boc-Piperidine reagent1->product start2 Glutaraldehyde + Amine Source step2a Double Reductive Amination start2->step2a inter2 Piperidine step2a->inter2 step2b Boc Protection inter2->step2b step2b->product start3 Pyridine step3a H₂, Catalyst (e.g., PtO₂) start3->step3a inter3 Piperidine step3a->inter3 step3b Boc Protection inter3->step3b step3b->product

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate. As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the necessary information for safe laboratory operations. The following procedures are based on established best practices for handling piperidine derivatives and tert-butyl carbamate-protected compounds.

Core Principles of Disposal

The fundamental principle for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash[1][5]. All waste containing this chemical must be handled by a licensed professional waste disposal service in accordance with local, state, and federal regulations[5].

Chemical and Physical Properties (Inferred)

A summary of the likely properties of this compound, based on its constituent parts, is provided below. This information is critical for understanding its potential hazards and for making informed decisions during handling and disposal.

PropertyInferred Value/CharacteristicRationale and Source
Physical State Solid or LiquidMany piperidine derivatives are solids at room temperature[5][9].
pH BasicThe piperidine nitrogen is basic[10].
Solubility Likely soluble in organic solventsBased on the tert-butyl and methyl ester groups.
Hazards Irritant, Harmful, FlammablePiperidine is flammable and corrosive[1][2][3][4]. Boc-protected compounds can be irritants[5][7].
Incompatibilities Strong oxidizing agents, strong acidsPiperidine is incompatible with strong acids and oxidizing agents[3][6].

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe segregation and disposal of waste containing this compound.

Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. This is the first line of defense against accidental exposure.

  • Eye Protection : Wear safety glasses with side shields or chemical safety goggles conforming to EN 166 or NIOSH standards[2][5][11].

  • Hand Protection : Use chemical-resistant gloves, such as nitrile rubber. Inspect gloves for any tears or punctures before use[5][11].

  • Body Protection : A lab coat or long-sleeved clothing is mandatory to protect the skin[5][6].

  • Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used within a chemical fume hood[5][6].

Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.

  • Solid Waste :

    • Collect any unadulterated, excess, or expired this compound in a clearly labeled, sealed container.

    • This container should be designated for "non-halogenated organic solid waste" unless your institution's Environmental Health and Safety (EHS) office specifies otherwise.

    • Do not mix this waste with other waste streams, especially strong acids or oxidizers[3][5].

  • Liquid Waste :

    • Solutions containing this compound should be collected in a dedicated, labeled hazardous waste container for "non-halogenated organic liquid waste"[5].

    • Ensure the container is compatible with the solvents used.

  • Contaminated Materials :

    • Any materials that have come into contact with the chemical, such as gloves, weighing papers, pipette tips, and contaminated labware, must be disposed of as hazardous solid waste[5].

    • Collect these items in a designated, labeled container.

Labeling and Storage of Waste

Accurate and clear labeling is a regulatory requirement and essential for safety.

  • Label all waste containers with the full chemical name: "this compound" and any solvents present[12]. Do not use abbreviations[12].

  • Include appropriate hazard symbols (e.g., irritant, harmful, flammable).

  • Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials, awaiting pickup by a licensed waste disposal service[12].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow Disposal Workflow for this compound Start Waste Generation PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE WasteType Identify Waste Type PPE->WasteType SolidWaste Solid Waste (Unused chemical, contaminated labware) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (Solutions containing the chemical) WasteType->LiquidWaste Liquid SegregateSolid Segregate into Labeled Solid Hazardous Waste Container SolidWaste->SegregateSolid SegregateLiquid Segregate into Labeled Liquid Hazardous Waste Container LiquidWaste->SegregateLiquid Store Store Securely for Pickup SegregateSolid->Store SegregateLiquid->Store Disposal Professional Waste Disposal Service Store->Disposal

Caption: Logical workflow for the safe disposal of this compound.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Response
  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity[2][3].

  • Control Ignition Sources : As piperidine derivatives can be flammable, remove all sources of ignition[2][3].

  • Containment : For a small spill, cover the material with an inert absorbent material such as sand, vermiculite, or dry lime[3][6].

  • Collection : Carefully sweep or scoop the contained material into a suitable, closed container for disposal as hazardous waste[6][11]. Avoid generating dust[5][6].

  • Decontamination : Clean the spill area with a detergent solution and water[6].

First Aid Measures
  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3][5][9].

  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention[5][6][9].

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[5][9][11].

  • Ingestion : Do NOT induce vomiting[5][9]. Rinse the mouth with water and drink plenty of water afterward. Seek immediate medical attention[5][6][9].

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's EHS office for specific guidance and requirements.

References

×

Retrosynthesis Analysis

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1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate
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1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.